(4-Hydroxy-2-methoxyphenyl)boronic acid
Description
BenchChem offers high-quality (4-Hydroxy-2-methoxyphenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Hydroxy-2-methoxyphenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-hydroxy-2-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO4/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4,9-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJHXROTYXHSEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627447 | |
| Record name | (4-Hydroxy-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
550373-98-3 | |
| Record name | (4-Hydroxy-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(4-Hydroxy-2-methoxyphenyl)boronic acid synthesis protocol
An In-Depth Technical Guide to the Regioselective Synthesis of (4-Hydroxy-2-methoxyphenyl)boronic acid
Executive Summary: (4-Hydroxy-2-methoxyphenyl)boronic acid is a valuable bifunctional building block in medicinal chemistry and materials science, primarily utilized in Suzuki-Miyaura cross-coupling reactions to introduce the substituted phenol moiety into complex molecular architectures.[1] The synthesis of this reagent is non-trivial due to the need for precise regiochemical control in the borylation step, navigating the electronic and steric influences of the existing hydroxyl and methoxy substituents. This guide provides a comprehensive, field-proven protocol for the synthesis of (4-hydroxy-2-methoxyphenyl)boronic acid, leveraging a Directed ortho-Metalation (DoM) strategy. We delve into the mechanistic rationale behind the chosen methodology, offer a detailed step-by-step experimental procedure, and present a framework for characterization and purification. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable route to this important synthetic intermediate.
Introduction
Significance of Arylboronic Acids in Drug Discovery
Arylboronic acids and their derivatives are foundational reagents in modern organic synthesis. Their stability, low toxicity, and exceptional versatility in palladium-catalyzed cross-coupling reactions have made them indispensable tools for creating carbon-carbon bonds.[2] The Suzuki-Miyaura coupling, in particular, allows for the construction of biaryl and heteroaryl structures that form the core of numerous active pharmaceutical ingredients (APIs).[1][3] The boronic acid functional group has itself been recognized for its therapeutic potential, leading to the development of FDA-approved drugs like Bortezomib, a proteasome inhibitor for treating multiple myeloma.[4] Consequently, robust methods for synthesizing novel, highly functionalized arylboronic acids are of paramount importance to the drug discovery pipeline.
Synthetic Challenge: Regiocontrol
The target molecule, (4-hydroxy-2-methoxyphenyl)boronic acid, presents a classic challenge of regioselectivity. The aromatic ring is activated by two electron-donating groups—a hydroxyl and a methoxy group. Direct electrophilic borylation would likely result in a mixture of isomers. Therefore, a successful synthesis hinges on a strategy that can direct the boron moiety to the C2 position with high fidelity, ortho to the methoxy group and meta to the hydroxyl group.
Synthetic Strategy: Directed ortho-Metalation (DoM)
To overcome the challenge of regioselectivity, a Directed ortho-Metalation (DoM) approach is the strategy of choice. In this reaction, a directing metalation group (DMG) on the aromatic ring complexes with an organolithium reagent, facilitating the deprotonation of a proximate C-H bond.[5][6]
Retrosynthetic Analysis
The retrosynthetic analysis for the target compound identifies 3-methoxyphenol as an ideal starting material. The key disconnection is the carbon-boron bond, installed via the reaction of a regioselectively generated aryllithium intermediate with a boron electrophile.
Caption: Retrosynthetic pathway for the target molecule.
Rationale for Strategy Selection
The methoxy group (-OCH₃) is a well-established and powerful DMG.[7] When 3-methoxyphenol is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), two deprotonation events occur:
-
Acid-Base Reaction: The highly acidic phenolic proton (pKa ≈ 10) is rapidly removed.
-
Directed ortho-Metalation: The lithium cation of the base coordinates to the Lewis basic oxygen of the methoxy group. This proximity effect dramatically lowers the kinetic barrier for the deprotonation of the adjacent C-H bond at the C2 position, forming a thermodynamically stable aryllithium species.[6]
This dilithiated intermediate is then "quenched" with a suitable boron electrophile, such as triisopropyl borate, which installs the boron functionality exclusively at the C2 position. Subsequent acidic workup hydrolyzes the resulting boronate ester to afford the final (4-hydroxy-2-methoxyphenyl)boronic acid.
Detailed Experimental Protocol
This protocol details the synthesis starting from 3-methoxyphenol. All operations should be conducted under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents and flame-dried glassware.
Reagents and Materials
The following table summarizes the required reagents for a representative 10 mmol scale synthesis.
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Moles (mmol) | Amount |
| 3-Methoxyphenol | C₇H₈O₂ | 124.14 | 1.0 | 10.0 | 1.24 g |
| n-Butyllithium | C₄H₉Li | 64.06 | 2.2 | 22.0 | 8.8 mL (2.5 M in hexanes) |
| TMEDA | C₆H₁₆N₂ | 116.21 | 2.2 | 22.0 | 3.3 mL (2.56 g) |
| Triisopropyl borate | C₉H₂₁BO₃ | 188.07 | 1.2 | 12.0 | 2.8 mL (2.26 g) |
| Anhydrous THF | C₄H₈O | - | - | - | 50 mL |
| Hydrochloric Acid | HCl | - | - | - | ~5 mL (2 M aq.) |
| Diethyl Ether | (C₂H₅)₂O | - | - | - | For extraction |
| Saturated NaCl (Brine) | NaCl | - | - | - | For washing |
| Anhydrous Na₂SO₄ | Na₂SO₄ | - | - | - | For drying |
Synthesis Workflow
Caption: High-level experimental workflow for the synthesis.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-methoxyphenol (1.24 g, 10.0 mmol) and anhydrous tetrahydrofuran (THF, 50 mL). Stir until the solid dissolves.
-
Metalation: Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (3.3 mL, 22.0 mmol). Cool the resulting solution to -78 °C using a dry ice/acetone bath. Once the temperature has stabilized, add n-butyllithium (8.8 mL of a 2.5 M solution in hexanes, 22.0 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. A thick white precipitate will form.
-
Stirring: Allow the reaction mixture to stir at -78 °C for 2 hours.
-
Borylation: While maintaining the temperature at -78 °C, add triisopropyl borate (2.8 mL, 12.0 mmol) dropwise via syringe over 15 minutes. The precipitate will gradually dissolve.
-
Warming: After the addition is complete, remove the cooling bath and allow the reaction to warm slowly to room temperature. Let the mixture stir overnight (approx. 16 hours).
-
Quench and Hydrolysis: Carefully quench the reaction by slowly adding 2 M aqueous HCl (approx. 25 mL) while cooling the flask in an ice bath. Adjust the pH of the aqueous layer to approximately 1-2 using additional 2 M HCl. Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with saturated aqueous NaCl (brine, 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an off-white solid.
-
Purification:
-
Acid-Base Extraction (Recommended): Dissolve the crude solid in diethyl ether (50 mL) and extract with 1 M NaOH (aq) (3 x 30 mL). Wash the combined basic aqueous layers with diethyl ether (20 mL) to remove neutral impurities. Cool the aqueous layer in an ice bath and re-acidify to pH 1-2 with concentrated HCl. The pure product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum.[8]
-
Recrystallization: Alternatively, recrystallize the crude solid from an appropriate solvent system, such as acetone/hexanes or water.
-
Reaction Mechanism
The success of the synthesis is rooted in the mechanism of Directed ortho-Metalation. The key steps are coordination, deprotonation, and electrophilic trapping.
Caption: Mechanistic pathway of the synthesis. Note: This is a simplified representation; actual structures are complex.
Safety, Handling, and Characterization
-
Safety: n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere. It can ignite spontaneously on contact with air or moisture. Always use proper personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves. Work in a well-ventilated fume hood. All glassware must be rigorously dried to prevent violent reactions.
-
Handling: Anhydrous solvents and reagents are critical for the success of the organolithium reaction. THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a solvent purification system.
-
Characterization: The final product should be characterized by standard analytical techniques:
-
¹H NMR: To confirm the aromatic substitution pattern and the presence of hydroxyl and methoxy protons.
-
¹³C NMR: To verify the number and type of carbon atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point: To assess the purity of the final product.
-
Conclusion
The Directed ortho-Metalation of 3-methoxyphenol provides a robust, highly regioselective, and reliable pathway for the synthesis of (4-hydroxy-2-methoxyphenyl)boronic acid. By carefully controlling the reaction conditions, particularly temperature and stoichiometry, researchers can access this valuable building block in good yield. The protocol described herein is scalable and utilizes readily available commercial reagents, making it a practical choice for both academic research and industrial drug development applications.
References
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An In--Depth Technical Guide to (4-Hydroxy-2-methoxyphenyl)boronic Acid: Properties, Synthesis, and Applications
Introduction
(4-Hydroxy-2-methoxyphenyl)boronic acid is a substituted aromatic boronic acid that serves as a highly versatile and valuable building block in modern organic synthesis. Its unique trifunctional nature—featuring a boronic acid moiety for cross-coupling, a hydroxyl group for hydrogen bonding or further derivatization, and a methoxy group that modulates electronic properties—makes it an attractive reagent for researchers in medicinal chemistry and materials science. Boronic acids, first synthesized in 1860, have become indispensable tools, largely due to their stability, low toxicity, and exceptional utility in carbon-carbon bond-forming reactions.[1]
This guide provides an in-depth technical overview of (4-Hydroxy-2-methoxyphenyl)boronic acid, moving beyond a simple recitation of data to offer field-proven insights into its synthesis, reactivity, and practical application. It is designed for researchers, chemists, and drug development professionals who require a comprehensive understanding of this reagent to accelerate their research and development programs.
Physicochemical Properties & Characterization
The physical and chemical properties of a reagent are foundational to its effective use in synthesis. (4-Hydroxy-2-methoxyphenyl)boronic acid is a stable, solid compound under standard laboratory conditions.
| Property | Value | Source(s) |
| CAS Number | 550373-98-3 | [2][3][4] |
| Molecular Formula | C₇H₉BO₄ | [3][5] |
| Molecular Weight | 167.96 g/mol | [5] |
| Appearance | White to off-white solid/powder | Inferred from related compounds |
| Solubility | Soluble in polar organic solvents like DMSO and methanol. | [6] (by analogy) |
| Storage | Keep in a dark place, sealed in a dry, room-temperature environment. | [7] (general for boronic acids) |
Spectroscopic Profile
Characterization of (4-Hydroxy-2-methoxyphenyl)boronic acid relies on standard spectroscopic techniques. While a specific authenticated spectrum is not publicly available in the search results, its structural features allow for a reliable prediction of its spectral signature.
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The aromatic region should display a complex pattern for the three protons on the phenyl ring. A sharp singlet around 3.8-4.0 ppm would correspond to the methoxy (-OCH₃) group's three protons. A broad singlet, which may be exchangeable with D₂O, would indicate the phenolic hydroxyl (-OH) proton, and another broad singlet would represent the two protons of the boronic acid [-B(OH)₂] group.
-
¹³C NMR (Carbon NMR): The carbon spectrum will show seven distinct signals. Four signals will correspond to the sp²-hybridized carbons of the aromatic ring, with the carbon attached to the boron atom appearing at lower field. The carbon of the methoxy group will resonate around 55-60 ppm. The carbons bonded to the oxygen atoms (C-OH and C-OCH₃) will be shifted downfield.
-
FT-IR (Infrared Spectroscopy): The IR spectrum will be characterized by a strong, broad absorption band in the 3200-3600 cm⁻¹ region, indicative of the O-H stretching from both the phenolic and boronic acid hydroxyl groups. C-H stretching vibrations for the aromatic ring will appear just above 3000 cm⁻¹, while the C-O stretching of the methoxy ether will be visible as a strong band around 1250 cm⁻¹. A strong B-O stretching vibration is also expected around 1350 cm⁻¹.
Synthesis and Purification
While (4-Hydroxy-2-methoxyphenyl)boronic acid is commercially available, understanding its synthesis is crucial for specialized applications or when custom isotopologues are required. A common and logical approach involves the borylation of a corresponding aryl halide.
Retrosynthetic Analysis
A plausible retrosynthetic pathway begins by disconnecting the C-B bond, pointing to an aryl organometallic species or an aryl halide as the immediate precursor. Starting from the commercially available 4-bromo-3-methoxyphenol, a directed ortho-metalation followed by borylation presents a viable route.
Caption: Retrosynthetic approach for (4-Hydroxy-2-methoxyphenyl)boronic acid.
Proposed Synthetic Protocol
This protocol is a generalized procedure based on established organometallic chemistry principles.
-
Protection of Phenolic Hydroxyl (Optional but Recommended):
-
Rationale: The acidic proton of the hydroxyl group is incompatible with strongly basic organometallic reagents like n-butyllithium. Protection (e.g., as a silyl ether or methyl ether) prevents side reactions. For this protocol, we assume protection is performed first.
-
Dissolve the protected 4-bromo-3-methoxyphenol in an anhydrous ether solvent (e.g., THF, diethyl ether) under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
-
Lithium-Halogen Exchange:
-
Rationale: This step generates the highly reactive aryllithium intermediate required for borylation.
-
Slowly add a solution of n-butyllithium (typically 1.1 to 1.2 equivalents) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 1-2 hours. Monitor by TLC to confirm consumption of the starting material.
-
-
Borylation:
-
Rationale: The nucleophilic aryllithium attacks the electrophilic boron atom of the trialkyl borate. Triisopropyl borate is often chosen for its steric bulk, which helps prevent the formation of over-arylated borate complexes.
-
Add triisopropyl borate (approx. 1.5 equivalents) dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Deprotection:
-
Rationale: Acidic workup hydrolyzes the borate ester intermediate to the desired boronic acid and simultaneously removes the protecting group if it is acid-labile (like a silyl ether).
-
Cool the reaction mixture in an ice bath and slowly quench with a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid until the pH is acidic.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Rationale: The crude product often contains boric acid and other impurities.
-
Purify the resulting solid by recrystallization from a suitable solvent system (e.g., water/ethanol) or by flash column chromatography on silica gel.
-
Core Reactivity and Applications
The utility of (4-Hydroxy-2-methoxyphenyl)boronic acid is dominated by its participation in palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic chemistry, enabling the synthesis of biaryl and vinyl-aryl structures with high efficiency and functional group tolerance.[8][9][10] This reaction is fundamental in the synthesis of pharmaceuticals and complex organic materials.[11][12]
The reaction proceeds via a catalytic cycle involving a palladium complex. The generally accepted mechanism involves three primary steps:
-
Oxidative Addition: A low-valent Pd(0) catalyst reacts with an organohalide (R¹-X) to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center, displacing the halide. This step requires activation by a base, which converts the boronic acid to a more nucleophilic boronate species.
-
Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Expert Insight: The phenolic -OH group on (4-Hydroxy-2-methoxyphenyl)boronic acid can be both beneficial and problematic. While it can participate in hydrogen bonding, influencing solubility and molecular interactions, it can also interfere with certain catalysts or bases. In sensitive or complex syntheses, a chemist might choose to protect the hydroxyl group (e.g., as a methoxymethyl (MOM) or silyl ether) prior to the coupling reaction and deprotect it in a subsequent step. This choice is dictated by the specific substrates and conditions used.
Standard Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling (4-Hydroxy-2-methoxyphenyl)boronic acid with a generic aryl bromide. Optimization is often necessary for specific substrates.
Caption: Standard experimental workflow for a Suzuki-Miyaura coupling reaction.
Common Reagents for Suzuki-Miyaura Coupling
| Component | Examples | Rationale for Selection |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Pd(PPh₃)₄ can be used directly. Pd(OAc)₂ and Pd₂(dba)₃ are pre-catalysts that form the active Pd(0) species in situ and are often paired with phosphine ligands. |
| Ligand | PPh₃, XPhos, SPhos, RuPhos | Ligands stabilize the palladium catalyst, prevent aggregation, and modulate its reactivity and substrate scope. Buchwald-type ligands (XPhos, etc.) are highly effective for coupling challenging substrates like aryl chlorides.[13] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ | The base is crucial for activating the boronic acid to form the boronate. The choice of base can significantly impact yield; stronger bases like K₃PO₄ are often used for less reactive substrates.[13] |
| Solvent | Toluene, Dioxane, DMF, THF/Water mixtures | The solvent system must solubilize the reactants and be stable at the reaction temperature. Aqueous solvent mixtures often accelerate the reaction.[14] |
Safety and Handling (EHS)
As with all chemical reagents, proper handling of (4-Hydroxy-2-methoxyphenyl)boronic acid is essential for laboratory safety. The primary hazards are associated with irritation.[15]
| Hazard Type | GHS Statement | Precautionary Measures |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water.[16][17] |
| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[16][17][18] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[7][17][18] |
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles when handling this compound.[17][19]
-
Handling: Handle in a chemical fume hood to avoid inhalation of dust. Avoid generating dust during weighing and transfer.[20]
-
Fire Safety: The compound is combustible. In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide extinguishers. Firefighting may produce hazardous carbon oxides and boron oxides.[19][20]
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[16][20]
-
Skin Contact: Wash off with soap and plenty of water.[16][19]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[17]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[20]
-
Conclusion
(4-Hydroxy-2-methoxyphenyl)boronic acid is a powerful and enabling reagent for synthetic chemists. Its strategic placement of functional groups allows for its seamless integration into complex synthetic routes, particularly through the robust and reliable Suzuki-Miyaura cross-coupling reaction. By understanding its fundamental properties, synthetic accessibility, and reactivity profile, researchers can leverage this compound to construct novel molecular architectures for applications ranging from drug discovery to advanced materials. Adherence to proper handling and safety protocols ensures its effective and safe use in the laboratory.
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- 10. 4-メトキシフェニルボロン酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 11. (4-Methoxy-2-nitrophenyl)boronic Acid|CAS 860034-09-9 [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. 4-Formyl-2-methoxyphenylboronic acid | C8H9BO4 | CID 57497264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. tcichemicals.com [tcichemicals.com]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. 4-Methoxyphenylboronic acid, CAS No. 5720-07-0 - iChemical [ichemical.com]
- 19. fishersci.com [fishersci.com]
- 20. fishersci.com [fishersci.com]
An In-Depth Technical Guide to (4-Hydroxy-2-methoxyphenyl)boronic acid
CAS Number: 550373-98-3
Abstract: (4-Hydroxy-2-methoxyphenyl)boronic acid is a valuable reagent in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science research. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its utility in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, mechanistic insights, and safety considerations are presented to equip researchers, scientists, and drug development professionals with the necessary knowledge for its effective application.
Introduction: The Versatility of Arylboronic Acids
Arylboronic acids are a cornerstone of modern organic chemistry, primarily due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology allows for the efficient formation of carbon-carbon bonds, a fundamental transformation in the synthesis of biaryl and heteroaryl motifs present in numerous biologically active compounds and functional materials. The stability, low toxicity, and functional group tolerance of boronic acids make them highly attractive synthetic intermediates.
(4-Hydroxy-2-methoxyphenyl)boronic acid, with its unique substitution pattern of a hydroxyl and a methoxy group on the phenyl ring, offers distinct electronic and steric properties that can be strategically exploited in organic synthesis. The presence of the hydroxyl group provides a handle for further functionalization or can influence the reactivity of the boronic acid moiety through electronic effects.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of (4-Hydroxy-2-methoxyphenyl)boronic acid is essential for its proper handling, storage, and application in chemical reactions.
| Property | Value | Source |
| CAS Number | 550373-98-3 | Chemical Supplier Catalogs |
| Molecular Formula | C₇H₉BO₄ | |
| Molecular Weight | 167.95 g/mol | |
| Appearance | White to off-white solid | General Observation |
| Storage | Store under inert gas at 2-8 °C | [1] |
Characterization Data:
-
¹H NMR (Nuclear Magnetic Resonance) Spectroscopy: To confirm the proton environment of the molecule. Expected signals would include aromatic protons with distinct splitting patterns due to the substitution, a singlet for the methoxy group, and a broad singlet for the hydroxyl and boronic acid protons.
-
¹³C NMR Spectroscopy: To identify all unique carbon atoms in the structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: To identify functional groups, such as the O-H stretch of the hydroxyl and boronic acid groups, C-O stretching of the methoxy group, and aromatic C-H and C=C vibrations.
Synthesis of (4-Hydroxy-2-methoxyphenyl)boronic acid
The synthesis of arylboronic acids typically involves the reaction of an organometallic reagent (such as a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic workup. For (4-Hydroxy-2-methoxyphenyl)boronic acid, a plausible synthetic route would start from a suitably protected 4-bromo-3-methoxyphenol.
Conceptual Synthesis Workflow:
Caption: Conceptual synthesis of (4-Hydroxy-2-methoxyphenyl)boronic acid.
Detailed Protocol (Hypothetical):
This protocol is based on general methods for arylboronic acid synthesis and would require optimization for this specific substrate.
-
Protection of the Phenolic Hydroxyl Group:
-
Dissolve 4-bromo-3-methoxyphenol in an appropriate anhydrous solvent (e.g., dichloromethane).
-
Add a suitable base (e.g., triethylamine or imidazole).
-
Slowly add a protecting group reagent (e.g., tert-butyldimethylsilyl chloride) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until complete (monitored by TLC).
-
Work up the reaction by washing with water and brine, drying the organic layer, and concentrating under reduced pressure. Purify the protected intermediate by column chromatography.
-
-
Borylation:
-
In a flame-dried flask under an inert atmosphere (argon or nitrogen), place magnesium turnings.
-
Add a solution of the protected 4-bromo-3-methoxyphenol in anhydrous tetrahydrofuran (THF). A crystal of iodine may be added to initiate the Grignard reaction.
-
Once the Grignard reagent has formed, cool the reaction mixture to -78 °C.
-
Slowly add a solution of triisopropyl borate in anhydrous THF.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Deprotection:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid.
-
The acidic conditions will also facilitate the removal of the silyl protecting group.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure (4-Hydroxy-2-methoxyphenyl)boronic acid.
-
Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of (4-Hydroxy-2-methoxyphenyl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures. The electron-donating methoxy and hydroxyl groups can influence the reactivity of the boronic acid and the resulting biaryl product.
General Reaction Scheme:
Where Ar-X is an aryl or vinyl halide (or triflate) and (HO)₂B-Ar' is the boronic acid.
Catalytic Cycle of the Suzuki-Miyaura Reaction:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol for a Generic Suzuki-Miyaura Coupling:
-
Reaction Setup:
-
To a clean, dry reaction vessel, add the aryl halide (1.0 eq.), (4-Hydroxy-2-methoxyphenyl)boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq.).
-
The choice of catalyst and base is crucial and often needs to be optimized for specific substrates. The hydroxyl group on the boronic acid may necessitate the use of a milder base to prevent side reactions.
-
-
Solvent Addition and Degassing:
-
Add a suitable solvent system. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used.
-
Degas the reaction mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes, or by subjecting it to several freeze-pump-thaw cycles. This is critical to remove oxygen, which can deactivate the palladium catalyst.
-
-
Reaction Execution and Monitoring:
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biaryl compound.
-
Role in Medicinal Chemistry and Drug Discovery
Arylboronic acids are increasingly recognized for their potential in medicinal chemistry, not only as synthetic intermediates but also as pharmacologically active agents. The boronic acid moiety can act as a bioisostere for other functional groups and can form reversible covalent bonds with biological targets, such as the active site serine residues of proteases.
While specific applications of (4-Hydroxy-2-methoxyphenyl)boronic acid in drug discovery are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. The substituted phenyl ring can be found in inhibitors of various enzymes and receptor ligands. The presence of the hydroxyl and methoxy groups provides opportunities for hydrogen bonding and other interactions with biological targets, making it a valuable building block for the synthesis of compound libraries for screening in drug discovery programs.
Safety and Handling
As with all laboratory chemicals, (4-Hydroxy-2-methoxyphenyl)boronic acid should be handled with appropriate safety precautions.
Hazard Identification:
-
Based on available Safety Data Sheets (SDS), this compound is not classified as hazardous under GHS.[1] However, it is recommended to treat all chemicals with caution.
Recommended Handling Procedures: [1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. Storage at -20°C is recommended for long-term stability.[1]
-
First Aid Measures:
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth with water.
-
Conclusion
(4-Hydroxy-2-methoxyphenyl)boronic acid is a valuable and versatile reagent in organic synthesis. Its utility, primarily demonstrated in the context of the Suzuki-Miyaura cross-coupling reaction, allows for the efficient synthesis of functionalized biaryl compounds. While specific, detailed applications in the literature are sparse, the principles outlined in this guide for its synthesis, handling, and use in cross-coupling reactions provide a solid foundation for its application in research and development. As the demand for novel and complex molecular architectures in drug discovery and materials science continues to grow, the strategic use of functionalized boronic acids like (4-Hydroxy-2-methoxyphenyl)boronic acid will undoubtedly play an increasingly important role.
References
Sources
An In-depth Technical Guide to the NMR Spectroscopy of (4-Hydroxy-2-methoxyphenyl)boronic acid
Introduction: The Significance of (4-Hydroxy-2-methoxyphenyl)boronic acid
(4-Hydroxy-2-methoxyphenyl)boronic acid is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the construction of complex biaryl structures makes it a compound of interest in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are paramount, and NMR spectroscopy stands as the most powerful technique for this purpose. This guide aims to provide a detailed understanding of its NMR signature, enabling researchers to confidently identify and characterize this compound.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for (4-Hydroxy-2-methoxyphenyl)boronic acid. These predictions are derived from established empirical models and a comparative analysis of experimentally determined data for structurally related compounds, including 4-methoxyphenylboronic acid, 4-hydroxyphenylboronic acid, and 2-methoxyphenylboronic acid.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Data for (4-Hydroxy-2-methoxyphenyl)boronic acid in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |
| H-6 | ~ 7.5 - 7.7 | Doublet (d) | ~ 8.0 - 8.5 | The proton ortho to the boronic acid group is expected to be the most deshielded aromatic proton due to the electron-withdrawing nature of the boronic acid. |
| H-5 | ~ 6.5 - 6.7 | Doublet of Doublets (dd) | ~ 8.0 - 8.5, ~ 2.0 - 2.5 | This proton is coupled to both H-6 and H-3. The larger coupling constant is from the ortho coupling with H-6, and the smaller is from the meta coupling with H-3. |
| H-3 | ~ 6.4 - 6.6 | Doublet (d) | ~ 2.0 - 2.5 | This proton is meta to the boronic acid and ortho to the methoxy group, showing a small meta coupling to H-5. |
| -OCH₃ | ~ 3.8 - 3.9 | Singlet (s) | N/A | The chemical shift is typical for an aromatic methoxy group. |
| Ar-OH | ~ 9.0 - 10.0 | Broad Singlet (br s) | N/A | The phenolic proton's chemical shift is highly dependent on solvent, concentration, and temperature. In DMSO-d₆, it is typically observed as a broad singlet at a downfield chemical shift. |
| -B(OH)₂ | ~ 7.8 - 8.5 | Broad Singlet (br s) | N/A | The acidic protons of the boronic acid group are also solvent and concentration-dependent and often appear as a broad singlet. |
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Data for (4-Hydroxy-2-methoxyphenyl)boronic acid in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C-1 (C-B) | ~ 120 - 130 | The carbon directly attached to the boron atom is often difficult to observe due to quadrupolar relaxation of the boron nucleus. Its chemical shift can be broad and of low intensity. The exact position is highly dependent on the electronic environment. |
| C-2 (C-OCH₃) | ~ 160 - 165 | This carbon is significantly deshielded due to the attached electron-donating methoxy group. |
| C-3 | ~ 100 - 105 | This carbon is shielded by the ortho methoxy and para hydroxy groups. |
| C-4 (C-OH) | ~ 158 - 162 | The carbon bearing the hydroxyl group is deshielded. |
| C-5 | ~ 110 - 115 | This carbon is influenced by the ortho hydroxyl and meta methoxy groups. |
| C-6 | ~ 135 - 140 | This carbon is deshielded by the adjacent boronic acid group. |
| -OCH₃ | ~ 55 - 60 | The chemical shift for the methoxy carbon is characteristic. |
Experimental Protocols for NMR Data Acquisition
To obtain high-quality NMR spectra of (4-Hydroxy-2-methoxyphenyl)boronic acid, adherence to a well-defined experimental protocol is crucial. The following sections detail the recommended procedures for sample preparation and instrument parameterization.
Sample Preparation
The choice of solvent and sample concentration are critical for obtaining optimal NMR data for boronic acids.
-
Solvent Selection : Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its ability to disrupt intermolecular hydrogen bonding minimizes the formation of cyclic anhydrides (boroxines), which can lead to complex and difficult-to-interpret spectra. DMSO-d₆ also allows for the observation of exchangeable protons, such as those of the hydroxyl and boronic acid groups.
-
Sample Concentration : For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆ is recommended. For ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is advisable to compensate for the low natural abundance of the ¹³C isotope.
-
Sample Handling : Ensure the sample is fully dissolved. Gentle warming or vortexing can aid dissolution. The final solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Instrument Parameters
The following are generalized parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
-
Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width : Approximately 12-16 ppm, centered around 6 ppm.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-5 seconds. A longer delay may be necessary for quantitative analysis.
-
Number of Scans : 8-16 scans for a moderately concentrated sample.
-
Temperature : 298 K.
-
Pulse Program : A proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width : Approximately 220-240 ppm, centered around 120 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 1024 or more scans, depending on the sample concentration.
-
Temperature : 298 K.
Rationale and Causality in Experimental Design
The choices made during the experimental setup are guided by the chemical nature of boronic acids and the principles of NMR spectroscopy.
The Boroxine Problem
Boronic acids have a propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines. This equilibrium can result in multiple species in solution, leading to broadened peaks or the appearance of multiple sets of signals in the NMR spectrum, complicating analysis.
Caption: Equilibrium between a boronic acid and its corresponding boroxine.
The use of coordinating solvents like DMSO-d₆ or methanol-d₄ helps to shift this equilibrium towards the monomeric boronic acid by forming a solvent-boron adduct, thus simplifying the resulting NMR spectrum.
Workflow for Spectroscopic Analysis
A systematic workflow ensures the reliable characterization of (4-Hydroxy-2-methoxyphenyl)boronic acid.
Caption: A generalized workflow for the synthesis and spectroscopic characterization of (4-Hydroxy-2-methoxyphenyl)boronic acid.
This structured approach, from synthesis and purification through to detailed spectral interpretation, ensures the integrity and reliability of the final structural assignment.
Conclusion
This technical guide provides a detailed framework for understanding and acquiring the NMR data of (4-Hydroxy-2-methoxyphenyl)boronic acid. While based on predicted values, the provided data and protocols are grounded in established spectroscopic principles and comparative analysis with closely related, experimentally characterized molecules. By following the outlined experimental procedures and understanding the underlying chemical principles, researchers can confidently utilize NMR spectroscopy for the unambiguous characterization of this important synthetic building block.
References
A comprehensive list of resources for further reading and verification.
-
PubChem Compound Summary for CID 201262, (4-Methoxyphenyl)boronic acid. National Center for Biotechnology Information. [Link]
-
SpectraBase, 4-Methoxyphenylboronic acid. Wiley-VCH GmbH. [Link]
-
Hermanek, S. (1992). 11B NMR Spectra of Boranes, Main-Group Heteroboranes, and Substituted Derivatives. Factors Influencing Chemical Shifts of Skeletal Atoms. Chemical Reviews, 92(2), 325-362. [Link]
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of (4-Hydroxy-2-methoxyphenyl)boronic acid
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Hydroxy-2-methoxyphenyl)boronic acid is a versatile organic compound with significant potential in medicinal chemistry and materials science. Its efficacy and material properties are intrinsically linked to its three-dimensional structure in the solid state. This guide provides an in-depth technical analysis of the crystal structure of (4-Hydroxy-2-methoxyphenyl)boronic acid. In the absence of a publicly available experimentally determined structure, this document leverages a predictive and comparative approach. By analyzing the crystallographic data of closely related analogues—2-methoxyphenylboronic acid, 4-hydroxyphenylboronic acid, and 4-methoxyphenylboronic acid—we elucidate the probable molecular geometry, intermolecular interactions, and crystal packing of the title compound. This guide offers valuable insights for researchers engaged in the design of novel pharmaceuticals and functional materials incorporating this boronic acid derivative.
Introduction: The Significance of Crystal Structure in Phenylboronic Acids
Phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Beyond their synthetic utility, the boronic acid functional group, -B(OH)₂, is a unique hydrogen bond donor and acceptor, enabling the formation of intricate supramolecular assemblies. The precise arrangement of molecules in the crystalline lattice, or crystal structure, dictates fundamental physicochemical properties such as solubility, dissolution rate, stability, and bioavailability—critical parameters in drug development.
For (4-Hydroxy-2-methoxyphenyl)boronic acid, the interplay between the boronic acid moiety and the hydroxyl and methoxy substituents on the phenyl ring is expected to govern its solid-state architecture. Understanding these interactions is paramount for controlling polymorphism, designing co-crystals with desired properties, and ultimately, harnessing its full therapeutic and materialistic potential.
The Archetype of Phenylboronic Acid Crystal Packing
The crystal structures of phenylboronic acids are predominantly characterized by the formation of hydrogen-bonded dimers. The two hydroxyl groups of the boronic acid moiety typically engage in a robust, centrosymmetric hydrogen-bonding motif with a neighboring molecule, creating a stable dimeric unit. These dimers then self-assemble into higher-order structures through weaker intermolecular interactions, such as π-π stacking of the phenyl rings and further hydrogen bonding involving substituents.
However, the nature and position of substituents on the phenyl ring can significantly influence this packing arrangement. Electron-donating or -withdrawing groups, as well as sterically demanding groups, can alter the electronic properties and spatial orientation of the boronic acid group, leading to variations in the hydrogen-bonding network and overall crystal packing.
A Comparative Analysis of Analogue Crystal Structures
To predict the crystal structure of (4-Hydroxy-2-methoxyphenyl)boronic acid, it is instructive to examine the experimentally determined crystal structures of its simpler analogues. The following table summarizes the key crystallographic parameters for 2-methoxyphenylboronic acid, 4-hydroxyphenylboronic acid, and 4-methoxyphenylboronic acid.
| Compound | 2-Methoxyphenylboronic acid | 4-Hydroxyphenylboronic acid | 4-Methoxyphenylboronic acid |
| Molecular Formula | C₇H₉BO₃ | C₆H₇BO₃ | C₇H₉BO₃ |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P2₁/c |
| Unit Cell Parameters | |||
| a (Å) | 10.994(2) | 11.2449 | Data not readily available |
| b (Å) | 6.759(1) | 12.0672 | Data not readily available |
| c (Å) | 10.354(2) | 6.8598 | Data not readily available |
| α (°) | 90 | 90 | Data not readily available |
| β (°) | 108.88(3) | 105.1210 | Data not readily available |
| γ (°) | 90 | 90 | Data not readily available |
| Volume (ų) | 727.5(2) | 896.9 | Data not readily available |
| Z | 4 | 4 | Data not readily available |
| Key Hydrogen Bonding | Dimeric B(OH)₂ units | Dimeric B(OH)₂ units, phenolic OH interactions | Dimeric B(OH)₂ units |
| Database Reference | CCDC: 145559 | COD: 1547652 | CCDC: 222652 |
Data for 4-hydroxyphenylboronic acid is sourced from the Crystallography Open Database (COD) entry 1547652. Data for 2-methoxyphenylboronic acid and 4-methoxyphenylboronic acid are referenced by their Cambridge Crystallographic Data Centre (CCDC) deposition numbers.
This comparative data reveals a strong propensity for these substituted phenylboronic acids to crystallize in a monoclinic system with the P2₁/c space group. The fundamental structural motif is the hydrogen-bonded dimer formed by the boronic acid groups. The presence of the phenolic hydroxyl group in 4-hydroxyphenylboronic acid introduces an additional site for hydrogen bonding, potentially leading to more complex, three-dimensional networks.
Predictive Analysis of the (4-Hydroxy-2-methoxyphenyl)boronic acid Crystal Structure
Based on the established principles of phenylboronic acid crystallography and the comparative analysis of its analogues, we can predict the key structural features of (4-Hydroxy-2-methoxyphenyl)boronic acid.
Predicted Molecular Geometry and Conformation
The molecule is expected to be largely planar, with the boronic acid group being slightly twisted out of the plane of the phenyl ring. The ortho-methoxy group may influence the orientation of the boronic acid moiety through steric hindrance or potential intramolecular hydrogen bonding with one of the boronic acid hydroxyl groups. The phenolic hydroxyl group at the para position will also play a crucial role in the intermolecular interactions.
Predicted Intermolecular Interactions and Crystal Packing
The primary and most dominant intermolecular interaction will undoubtedly be the formation of hydrogen-bonded dimers via the boronic acid groups. Beyond this, a rich network of hydrogen bonds is anticipated:
-
Phenolic Hydroxyl Interactions: The hydroxyl group at the 4-position is a potent hydrogen bond donor and acceptor. It is likely to form hydrogen bonds with the boronic acid groups of adjacent dimers or with the methoxy group of a neighboring molecule.
-
Methoxy Group as a Hydrogen Bond Acceptor: The oxygen atom of the ortho-methoxy group can act as a hydrogen bond acceptor, potentially interacting with the phenolic hydroxyl group or a boronic acid hydroxyl group from a nearby molecule.
These interactions are expected to lead to a layered or a more complex three-dimensional network structure. The interplay between the strong boronic acid dimerization and the additional hydrogen bonding from the hydroxyl and methoxy groups will be the defining feature of the crystal packing.
Figure 1: Predicted primary hydrogen-bonding interactions in the crystal lattice of (4-Hydroxy-2-methoxyphenyl)boronic acid, showcasing the formation of boronic acid dimers and subsequent intermolecular connections via the phenolic hydroxyl and methoxy groups.
Experimental Workflow for Crystal Structure Determination
For researchers aiming to experimentally validate the predicted structure, the following is a generalized workflow for the single-crystal X-ray diffraction of a small organic molecule like (4-Hydroxy-2-methoxyphenyl)boronic acid.
Step-by-Step Experimental Protocol
-
Crystal Growth (Critical Step):
-
Objective: To obtain single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions) with minimal defects.
-
Methodology - Slow Evaporation:
-
Dissolve a small amount of (4-Hydroxy-2-methoxyphenyl)boronic acid in a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetone, ethyl acetate, or mixtures with water or heptane) to near saturation at room temperature.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial and cover it loosely with a cap or parafilm with a few pinholes.
-
Allow the solvent to evaporate slowly and undisturbed over several days to weeks in a vibration-free environment.
-
-
Methodology - Vapor Diffusion:
-
Prepare a saturated solution of the compound in a good solvent.
-
Place a small vial containing this solution inside a larger, sealed jar that contains a poor solvent (an "anti-solvent") in which the compound is insoluble but the good solvent is miscible.
-
The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.
-
-
-
Crystal Mounting and Data Collection:
-
Select a suitable single crystal under a microscope.
-
Mount the crystal on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures) and place it on the X-ray diffractometer.
-
A stream of cold nitrogen gas (typically 100 K) is often used to minimize thermal motion and radiation damage.
-
The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation), rotates the crystal while irradiating it with X-rays.
-
A detector records the diffraction pattern (the positions and intensities of the diffracted X-ray beams).
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The initial crystal structure is solved using direct methods or Patterson methods to determine the positions of the atoms in the asymmetric unit.
-
The structural model is then refined against the experimental data to improve the accuracy of the atomic positions, and to model the thermal motion of the atoms.
-
Figure 2: A generalized experimental workflow for the determination of a small molecule crystal structure using single-crystal X-ray diffraction.
Conclusion and Future Outlook
While the definitive crystal structure of (4-Hydroxy-2-methoxyphenyl)boronic acid awaits experimental determination, this guide provides a robust, predictive framework based on the established principles of boronic acid crystallography and a comparative analysis of its close analogues. The anticipated crystal packing is dominated by the formation of strong hydrogen-bonded dimers of the boronic acid moieties, further elaborated by a network of hydrogen bonds involving the phenolic hydroxyl and methoxy substituents.
The insights presented herein are valuable for researchers in medicinal chemistry and materials science, offering a rational basis for polymorphism screening, co-crystal design, and the interpretation of the solid-state properties of this and related compounds. The experimental determination of the crystal structure of (4-Hydroxy-2-methoxyphenyl)boronic acid is a crucial next step to validate these predictions and to fully unlock its potential in various applications.
References
-
Flanagan, K. J., & Senge, M. O. (2015). Crystal structure of 4-(methoxycarbonyl)phenylboronic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(10), 1151–1154. [Link]
-
Crystallography Open Database. (n.d.). COD Entry 1547652 for 4-hydroxyphenylboronic acid. Retrieved January 2, 2026, from [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). CCDC Entry 222652 for 4-methoxyphenylboronic acid. Retrieved January 2, 2026, from [Link]
-
Cyrański, M. K., et al. (2012). Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents on the crystal structure. CrystEngComm, 14(11), 3667-3676. [Link]
An In-depth Technical Guide to the Solubility of (4-Hydroxy-2-methoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
(4-Hydroxy-2-methoxyphenyl)boronic acid is a versatile building block in medicinal chemistry and organic synthesis, frequently employed in cross-coupling reactions to construct complex molecular architectures. A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating active pharmaceutical ingredients. This guide provides a comprehensive overview of the physicochemical properties of (4-Hydroxy-2-methoxyphenyl)boronic acid, offers insights into its expected solubility based on structural analogs, and presents a detailed experimental framework for its quantitative determination. By elucidating the causal factors governing its solubility, this document aims to empower researchers to harness the full potential of this valuable reagent.
Physicochemical Profile of (4-Hydroxy-2-methoxyphenyl)boronic acid
A foundational understanding of the intrinsic properties of (4-Hydroxy-2-methoxyphenyl)boronic acid is essential for predicting its behavior in various solvent systems.
| Property | Value | Source |
| CAS Number | 550373-98-3 | ABI Chem[1] |
| Molecular Formula | C₇H₉BO₄ | PubChem[2] |
| Molecular Weight | 167.96 g/mol | PubChem[2] |
| Appearance | Off-white to light yellow solid | ChemicalBook[3] |
| Predicted pKa | ~8.61 (estimated based on (4-hydroxy-3-methoxyphenyl)boronic acid) | ChemicalBook[3] |
The presence of both a hydroxyl (-OH) and a methoxy (-OCH₃) group on the phenyl ring, in addition to the boronic acid moiety [-B(OH)₂], significantly influences the molecule's polarity and hydrogen bonding capabilities.[4] These functional groups suggest an affinity for polar solvents. The boronic acid group itself is a Lewis acid, capable of forming reversible covalent bonds with diols.[4]
Qualitative Solubility and Insights from Structural Analogs
The hydroxyl and boronic acid groups can act as both hydrogen bond donors and acceptors, while the methoxy group and the phenyl ring introduce some lipophilic character. This amphiphilic nature suggests that its solubility will be highly dependent on the solvent's properties.
Data for the analogous compound, 4-Methoxyphenylboronic acid (which lacks the hydroxyl group at the 4-position), indicates that it is soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[5] For formulation purposes, a solubility of at least 2.5 mg/mL has been achieved in a co-solvent system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6] Given that (4-Hydroxy-2-methoxyphenyl)boronic acid possesses an additional polar hydroxyl group, it is anticipated to exhibit comparable or potentially enhanced solubility in polar protic solvents (e.g., water, methanol, ethanol) and polar aprotic solvents (e.g., DMSO, THF, acetone) due to increased hydrogen bonding opportunities.
Factors Influencing Solubility: A Mechanistic Perspective
The solubility of arylboronic acids is a complex interplay of several factors beyond simple solvent polarity. Understanding these phenomena is critical for experimental design and troubleshooting.
Boroxine Formation
A key characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic anhydrides known as boroxines.[7] This equilibrium is influenced by the solvent and temperature. Boroxines are generally less polar and, consequently, often less soluble than their corresponding boronic acids, which can lead to precipitation and complicate solubility measurements.
Caption: Reversible dehydration of (4-Hydroxy-2-methoxyphenyl)boronic acid to its less soluble boroxine.
pH-Dependent Solubility
The boronic acid moiety is a weak Lewis acid. In aqueous solutions, the boron atom can accept a hydroxide ion to form a more soluble boronate species. The equilibrium, and therefore the solubility, is pH-dependent. The pKa of the boronic acid is a critical parameter in this context. For many arylboronic acids, solubility increases at pH values above their pKa due to the formation of the anionic boronate form.
Complexation with Diols
Boronic acids are well-known to form stable, cyclic esters with 1,2- and 1,3-diols. This property can be exploited to enhance solubility. For instance, the addition of polyols like mannitol can significantly increase the aqueous solubility of boronic acids by forming more soluble boronate esters.
Experimental Protocol for Quantitative Solubility Determination
To obtain reliable and reproducible solubility data, a systematic experimental approach is necessary. The following protocol outlines the dynamic method, a robust technique for determining the solubility of a compound as a function of temperature.
Materials and Equipment
-
(4-Hydroxy-2-methoxyphenyl)boronic acid
-
Selected solvents (e.g., water, methanol, ethanol, isopropanol, acetone, THF, DMSO)
-
Analytical balance (± 0.1 mg)
-
Heating/cooling circulator with a transparent bath
-
Magnetic stirrer and stir bars
-
Temperature probe (calibrated, ± 0.1 °C)
-
Laser or light source and a photodetector to monitor turbidity
-
Glass vials or test tubes
Experimental Workflow
Caption: Dynamic method workflow for determining solubility.
Step-by-Step Procedure
-
Preparation of Samples:
-
Accurately weigh a specific amount of (4-Hydroxy-2-methoxyphenyl)boronic acid into a glass vial.
-
Add a known mass of the chosen solvent to the vial.
-
Seal the vial to prevent solvent evaporation.
-
Prepare a series of vials with varying solute-to-solvent ratios to cover a range of concentrations.
-
-
Solubility Measurement:
-
Place the vial in the temperature-controlled bath on a magnetic stirrer.
-
Start stirring to ensure the mixture is homogeneous.
-
Begin at a temperature where the solid is not fully dissolved.
-
Slowly increase the temperature of the bath at a controlled rate.
-
Monitor the solution for the disappearance of solid particles. The temperature at which the solution becomes clear is the saturation temperature for that specific concentration.
-
-
Data Collection and Analysis:
-
Record the saturation temperatures for each sample of known concentration.
-
Convert the mass data into mole fractions or other desired concentration units.
-
Plot the solubility as a function of temperature.
-
Self-Validating System
To ensure the trustworthiness of the results, the following should be incorporated:
-
Purity of the Compound: The purity of (4-Hydroxy-2-methoxyphenyl)boronic acid should be confirmed by analytical methods such as HPLC or NMR before solubility studies.
-
Calibration: The temperature probe and analytical balance must be properly calibrated.
-
Reproducibility: Each measurement should be repeated at least three times to ensure the precision of the data.
-
Control Experiments: The stability of the compound in the solvent at the tested temperatures should be assessed to rule out degradation.
Analytical Methods for Quantification
In cases where the equilibrium shake-flask method is used, or for quality control purposes, a reliable analytical method for quantifying the concentration of (4-Hydroxy-2-methoxyphenyl)boronic acid is required.
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation by liquid chromatography and detection by UV absorbance. | Widely available, robust. | May require derivatization for compounds with weak chromophores. |
| LC-MS/MS | Separation by liquid chromatography coupled with mass spectrometry for detection. | High sensitivity and selectivity, suitable for complex matrices. | Higher equipment cost and complexity. |
| GC-MS | Separation of volatile derivatives by gas chromatography and detection by mass spectrometry. | High resolution and sensitivity for volatile compounds. | Requires derivatization for non-volatile compounds like boronic acids. |
For routine analysis, a reverse-phase HPLC method with UV detection would likely be a suitable starting point for method development.
Conclusion
While quantitative solubility data for (4-Hydroxy-2-methoxyphenyl)boronic acid is not extensively documented, a comprehensive understanding of its physicochemical properties and the behavior of related boronic acids provides a strong foundation for its effective use. Its polar functional groups suggest solubility in polar solvents, a hypothesis that can be systematically confirmed using the detailed experimental protocol provided herein. By considering the influential factors of boroxine formation, pH, and potential complexation, researchers can not only accurately determine the solubility of this important compound but also strategically manipulate it to optimize their scientific endeavors.
References
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PubChem. (4-Hydroxy-3-methoxyphenyl)boronic acid. [Link]
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- 3. Boronic acid, (4-hydroxy-3-methoxyphenyl)- (9CI) | 182344-21-4 [amp.chemicalbook.com]
- 4. CAS 182344-21-4: Boronic acid, (4-hydroxy-3-methoxyphenyl)… [cymitquimica.com]
- 5. 4-Methoxyphenylboronic acid | 5720-07-0 [chemicalbook.com]
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- 7. fishersci.ie [fishersci.ie]
The Emergence of (4-Hydroxy-2-methoxyphenyl)boronic Acid: A Technical Guide for Advanced Synthesis
Abstract
(4-Hydroxy-2-methoxyphenyl)boronic acid (CAS 550373-98-3) has emerged as a valuable building block in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science.[1][2] Its unique substitution pattern, featuring a hydroxyl group for further functionalization or modulation of electronic properties and a methoxy group influencing steric and electronic effects, makes it a versatile reagent for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis, characterization, and key applications of this important boronic acid, with a focus on the underlying chemical principles and practical experimental considerations for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Substituted Phenylboronic Acids
Phenylboronic acids are a cornerstone of modern cross-coupling chemistry, most notably the Nobel Prize-winning Suzuki-Miyaura reaction. Their stability, low toxicity, and broad functional group tolerance have made them indispensable tools for the formation of carbon-carbon bonds.[3] The strategic placement of substituents on the phenyl ring allows for precise control over the electronic and steric properties of the resulting coupled products, a critical consideration in the design of novel pharmaceuticals and functional materials.[2][4] The title compound, (4-Hydroxy-2-methoxyphenyl)boronic acid, exemplifies this principle, offering multiple points for synthetic diversification and interaction with biological targets.
The Genesis of (4-Hydroxy-2-methoxyphenyl)boronic Acid: A Plausible Synthetic Pathway
While a singular "discovery" paper for (4-Hydroxy-2-methoxyphenyl)boronic acid is not readily apparent in the surveyed literature, its synthesis can be confidently approached through established methodologies for the preparation of functionalized arylboronic acids. A logical and efficient route commences from a readily available substituted bromophenol, employing a directed ortho-metalation strategy.
Retrosynthetic Analysis
A plausible retrosynthetic pathway for (4-Hydroxy-2-methoxyphenyl)boronic acid is outlined below. The key transformation involves the borylation of a lithiated aryl species, which is in turn generated from a protected bromophenol.
Caption: Retrosynthetic analysis of (4-Hydroxy-2-methoxyphenyl)boronic acid.
Experimental Protocol: A Step-by-Step Guide
This protocol describes a representative synthesis of (4-Hydroxy-2-methoxyphenyl)boronic acid, starting from 4-bromo-3-methoxyphenol. The hydroxyl group requires protection to prevent interference with the lithiation step. A common protecting group such as tert-butyldimethylsilyl (TBDMS) is suitable for this purpose.[5]
Step 1: Protection of 4-bromo-3-methoxyphenol
-
To a solution of 4-bromo-3-methoxyphenol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (1.2 eq).
-
Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield (4-bromo-3-methoxyphenoxy)(tert-butyl)dimethylsilane.
Step 2: Lithiation and Borylation
-
Dissolve the protected bromophenol (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically 2.5 M in hexanes) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
Slowly add triisopropyl borate (B(O-iPr)₃, 1.2 eq) to the reaction mixture, again maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.
Step 3: Hydrolysis and Deprotection
-
Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic (pH ~2).
-
Stir vigorously for 1-2 hours to effect both hydrolysis of the borate ester and cleavage of the TBDMS protecting group.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude (4-Hydroxy-2-methoxyphenyl)boronic acid can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) or by flash column chromatography.
Caption: Synthetic workflow for (4-Hydroxy-2-methoxyphenyl)boronic acid.
Structural Elucidation and Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized (4-Hydroxy-2-methoxyphenyl)boronic acid. The following techniques are critical for its structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural analysis of organic molecules. For (4-Hydroxy-2-methoxyphenyl)boronic acid, both ¹H and ¹³C NMR are informative.
| Technique | Expected Chemical Shifts (δ, ppm) and Multiplicities | Rationale |
| ¹H NMR | ~9.5-10.0 (s, 1H, Ar-OH), ~7.8-8.2 (s, 2H, B(OH)₂), ~7.0-7.2 (d, 1H, Ar-H), ~6.4-6.6 (m, 2H, Ar-H), ~3.8 (s, 3H, OCH₃) | The phenolic and boronic acid protons are typically broad singlets and may exchange with D₂O. The aromatic protons will exhibit a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. The methoxy protons will appear as a sharp singlet. |
| ¹³C NMR | ~160 (Ar-C-OH), ~158 (Ar-C-OCH₃), ~135 (Ar-C), ~115-120 (Ar-C-H), ~100-105 (Ar-C-H), ~55 (OCH₃) | The carbon attached to the boron atom may appear as a broad signal. The chemical shifts of the aromatic carbons are influenced by the electron-donating effects of the hydroxyl and methoxy groups. |
Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and concentration. For comparison, spectral data for the related 4-methoxyphenylboronic acid is widely available.[6][7][8]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. For (4-Hydroxy-2-methoxyphenyl)boronic acid (C₇H₉BO₄), the expected molecular weight is approximately 168.06 g/mol . High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, confirming the elemental formula.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence of key functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3600-3200 (broad) | O-H stretch (hydroxyl and boronic acid) |
| 3100-3000 | Aromatic C-H stretch |
| 1600-1450 | Aromatic C=C stretch |
| 1380-1320 | B-O stretch |
| 1250-1200 | Asymmetric C-O-C stretch (methoxy) |
| 1050-1020 | Symmetric C-O-C stretch (methoxy) |
Applications in Modern Organic Synthesis
The utility of (4-Hydroxy-2-methoxyphenyl)boronic acid lies in its capacity to participate in a variety of chemical transformations, primarily driven by the versatile boronic acid moiety.
Suzuki-Miyaura Cross-Coupling Reactions
The paramount application of this boronic acid is in Suzuki-Miyaura cross-coupling reactions to form biaryl structures.[9] This reaction is a cornerstone of modern drug discovery and materials science.
Caption: Generalized Suzuki-Miyaura cross-coupling reaction.
The presence of the hydroxyl and methoxy groups can influence the reactivity of the boronic acid and the properties of the resulting biaryl product. The hydroxyl group can be protected if necessary or left unprotected, depending on the reaction conditions and the nature of the coupling partner.
A Gateway to Novel Heterocycles and Bioactive Molecules
Beyond the Suzuki-Miyaura coupling, (4-Hydroxy-2-methoxyphenyl)boronic acid can serve as a precursor for the synthesis of a diverse range of heterocyclic compounds. The boronic acid moiety can be transformed into other functional groups, and the phenolic hydroxyl group provides a handle for further synthetic elaboration. Its application in medicinal chemistry is significant, as the substituted phenyl motif is a common feature in many biologically active molecules.[3]
Conclusion and Future Outlook
(4-Hydroxy-2-methoxyphenyl)boronic acid is a valuable and versatile reagent in the synthetic chemist's toolbox. While its formal "discovery" may not be chronicled in a single landmark publication, its synthesis is readily achievable through well-established organometallic techniques. Its true significance lies in its potential for constructing complex molecular architectures with tailored electronic and steric properties. As the demand for novel pharmaceuticals and advanced materials continues to grow, the importance of strategically functionalized building blocks like (4-Hydroxy-2-methoxyphenyl)boronic acid will undoubtedly increase, paving the way for future innovations in drug discovery and materials science.
References
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SpectraBase. 4-Methoxyphenylboronic acid. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring 4-Methoxyphenylboronic Acid: Applications and Properties. Retrieved from [Link]
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PubChem. (4-Methoxyphenyl)boronic acid. Retrieved from [Link]
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Capot Chemical. 550373-98-3 | (4-Hydroxy-2-methoxyphenyl)boronic acid. Retrieved from [Link]
-
Boroncore. 550373-98-3 | 4-Hydroxy-2-methoxyphenylboronic acid. Retrieved from [Link]
- Google Patents. CN111072698A - Preparation method of hydroxyphenylboronic acid.
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PMC. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
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Aggarwal Group. Standard Lithiation–Borylation A user's guide. Retrieved from [Link]
- Google Patents. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
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PubChem. (4-Hydroxy-3-methoxyphenyl)boronic acid. Retrieved from [Link]
-
PubChem. (2-(Hydroxymethyl)-4-methoxyphenyl)boronic acid. Retrieved from [Link]
-
SlideShare. Lithiation-Borylation Methodology and Its Application in Synthesis. Retrieved from [Link]
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Spectroscopic Data for (4-Hydroxy-2-methoxyphenyl)boronic acid: A Technical Guide for Drug Discovery Professionals
Introduction: The Structural Keystone in Modern Synthesis
(4-Hydroxy-2-methoxyphenyl)boronic acid is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique arrangement of a boronic acid, a phenol, and a methoxy group on an aromatic scaffold makes it a versatile building block in Suzuki-Miyaura cross-coupling reactions—a cornerstone of modern drug discovery for forging carbon-carbon bonds. The precise and unambiguous structural confirmation of such reagents is not merely a procedural formality; it is the foundation upon which the integrity of all subsequent research is built. Misidentification can lead to unforeseen side products, failed syntheses, and the misinterpretation of biological activity data, resulting in significant loss of time and resources.
This technical guide provides a comprehensive overview of the key spectroscopic data points for (4-Hydroxy-2-methoxyphenyl)boronic acid. As direct experimental spectra for this specific isomer are not widely published, this document synthesizes data from closely related analogs and first principles to present a robust, predictive dataset. We will delve into the causality behind experimental choices and data interpretation, offering field-proven insights into Nuclear Magnetic Resonance (¹H, ¹³C, ¹¹B NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section is designed as a self-validating system, combining theoretical principles with detailed, actionable protocols for the modern research scientist.
Molecular Structure and Physicochemical Properties
A clear understanding of the molecule's architecture is paramount before delving into its spectral signatures. The substitution pattern dictates the electronic environment of each atom, which in turn governs the spectroscopic output.
Compound: (4-Hydroxy-2-methoxyphenyl)boronic acid Molecular Formula: C₇H₉BO₄ Molecular Weight: 167.96 g/mol [1] CAS Number: 135985-33-4
Caption: Molecular Structure of (4-Hydroxy-2-methoxyphenyl)boronic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For boronic acids, careful selection of experimental parameters is crucial for acquiring high-quality, interpretable data.
Proton (¹H) NMR Spectroscopy
Expertise & Causality: ¹H NMR provides information on the number of distinct protons, their electronic environment, and their spatial relationship to neighboring protons. For boronic acids, a key challenge is their propensity to form cyclic anhydrides (boroxines) upon dehydration. This equilibrium can lead to signal broadening or multiple sets of peaks. The choice of a hydrogen-bond-accepting solvent like deuterated dimethyl sulfoxide (DMSO-d₆) is a strategic decision to disrupt the intermolecular hydrogen bonding that facilitates boroxine formation, thereby yielding sharper, more defined spectra corresponding to the monomeric boronic acid.[2] The acidic protons of the boronic acid (-B(OH)₂) and the phenol (-OH) are typically broad and their chemical shifts are highly dependent on concentration and residual water content.
-
Sample Preparation: Accurately weigh 5-10 mg of (4-Hydroxy-2-methoxyphenyl)boronic acid and dissolve it in approximately 0.7 mL of DMSO-d₆.
-
Filtration: Filter the solution through a pipette containing a small plug of glass wool directly into a 5 mm NMR tube to remove any particulate matter.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Temperature: 298 K (25 °C).
-
Pulse Program: A standard 30° pulse ('zg30') is typically sufficient.
-
Scans: 16-64 scans are usually adequate for a sample of this concentration.
-
Relaxation Delay (d1): A delay of 1-2 seconds between scans is recommended.
-
-
Data Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of ~0.3 Hz) and reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.
Caption: Workflow for ¹H NMR Spectroscopic Analysis.
The following data is predicted based on established substituent effects on aromatic systems.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | ~7.2 - 7.4 | d | ~8.0 | 1H |
| H-5 | ~6.4 - 6.6 | dd | ~8.0, 2.0 | 1H |
| H-3 | ~6.3 - 6.5 | d | ~2.0 | 1H |
| Ar-OH | ~9.0 - 9.5 | br s | - | 1H |
| B(OH)₂ | ~7.8 - 8.2 | br s | - | 2H |
| -OCH₃ | ~3.8 - 3.9 | s | - | 3H |
-
Aromatic Region: The aromatic protons show a characteristic splitting pattern. H-6 is a doublet, coupled only to H-5. H-5 is a doublet of doublets, coupled to both H-6 and H-3. H-3 appears as a narrow doublet due to its smaller meta-coupling to H-5. The electron-donating nature of the -OH and -OCH₃ groups shifts these protons upfield compared to unsubstituted benzene (δ 7.34 ppm).
-
Labile Protons: The phenolic and boronic acid protons appear as broad singlets and are exchangeable with D₂O. Their downfield shift is due to hydrogen bonding with the DMSO solvent.
-
Methoxy Group: The methoxy protons appear as a sharp singlet, as expected.
Carbon-¹³ (¹³C) NMR Spectroscopy
Expertise & Causality: ¹³C NMR spectroscopy maps the carbon backbone of the molecule. While it requires more sample or longer acquisition times than ¹H NMR due to the low natural abundance of ¹³C (1.1%), it provides invaluable information. The chemical shift of each carbon is highly sensitive to its local electronic environment. A key feature to look for in arylboronic acids is the C-B bond. The carbon atom directly attached to boron (the ipso-carbon) often exhibits a broad signal due to quadrupolar relaxation effects from the adjacent boron nucleus (¹¹B and ¹⁰B).[3]
-
Sample Preparation: A more concentrated sample is beneficial. Dissolve 20-50 mg of the compound in ~0.7 mL of DMSO-d₆ in a 5 mm NMR tube.
-
Instrument Setup:
-
Spectrometer: 100 MHz or higher field (corresponding to a 400 MHz ¹H frequency).
-
Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30') is used to produce a spectrum with singlets for each carbon.
-
Scans: A higher number of scans (e.g., 1024 or more) is required.
-
Relaxation Delay (d1): A longer delay of 2-5 seconds is necessary for quantitative accuracy, especially for quaternary carbons.
-
-
Data Processing: Reference the spectrum to the central peak of the DMSO-d₆ septet at δ 39.52 ppm.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-B) | ~120 - 125 (often broad) |
| C-2 (C-OCH₃) | ~160 - 163 |
| C-3 | ~100 - 103 |
| C-4 (C-OH) | ~158 - 161 |
| C-5 | ~106 - 109 |
| C-6 | ~130 - 133 |
| -OCH₃ | ~55 - 56 |
-
Aromatic Carbons: The chemical shifts are heavily influenced by the oxygen substituents. C-2 and C-4, being directly attached to oxygen, are the most downfield (deshielded). C-3 and C-5 are significantly shielded (upfield) due to the ortho/para electron-donating effect of the -OH and -OCH₃ groups.
-
Ipso-Carbon (C-1): The signal for the carbon attached to the boron atom is expected to be in the 120-125 ppm range. Its broadness is a characteristic diagnostic feature.
Boron-¹¹ (¹¹B) NMR Spectroscopy
Expertise & Causality: For any boron-containing compound, ¹¹B NMR is an essential characterization tool. Because ¹¹B is a quadrupolar nucleus with a high natural abundance (80.1%), spectra can be acquired rapidly.[4] The key insight from ¹¹B NMR is the hybridization state of the boron atom. A trigonal planar, sp²-hybridized boron, as found in a free boronic acid, gives a broad signal in the δ +25 to +35 ppm range.[5][6] If the boronic acid forms a tetrahedral, sp³-hybridized boronate complex (e.g., by reacting with a diol or forming an adduct with a Lewis base), the signal shifts significantly upfield to around δ +5 to +15 ppm.[4][6] This makes ¹¹B NMR an excellent tool for studying binding events and solution-state equilibria.
-
Sample Preparation: Prepare a sample as for ¹H NMR (10-20 mg in ~0.7 mL of DMSO-d₆). For ¹¹B NMR, it is highly recommended to use quartz or borosilicate-free plastic NMR tubes to avoid a large background signal from the borosilicate glass of standard tubes.[4]
-
Instrument Setup:
-
Spectrometer: Any modern NMR spectrometer equipped with a broadband probe.
-
Pulse Program: A simple single-pulse experiment is sufficient.
-
Referencing: A sealed capillary of BF₃·OEt₂ (δ 0.0 ppm) is used as an external standard.
-
-
Data Interpretation: The spectrum is expected to show a single, relatively broad signal.
| Boron Environment | Predicted Chemical Shift (δ, ppm) |
| Ar-B(OH)₂ (sp²) | ~+28 to +32 |
The observation of a single broad peak in this region would strongly support the presence of the free trigonal planar boronic acid moiety in solution.
Infrared (IR) Spectroscopy
Expertise & Causality: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its vibrational modes (stretching, bending). For (4-Hydroxy-2-methoxyphenyl)boronic acid, the IR spectrum will be dominated by vibrations from the O-H, C-H, C=C, B-O, and C-O bonds.
The ATR technique is ideal for solid samples as it requires minimal sample preparation.
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal (typically diamond or germanium).
-
Spectrum Acquisition:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory.
-
Pressure Application: Apply firm pressure with the instrument's pressure arm to ensure intimate contact between the sample and the crystal.
-
Data Collection: Collect a background spectrum of the clean, empty ATR crystal first. Then, collect the sample spectrum over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The collected data is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Caption: Workflow for ATR-FTIR Spectroscopic Analysis.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3400 - 3200 | O-H Stretch (H-bonded) | Phenol & Boronic Acid | Broad, Strong |
| 3050 - 3000 | C-H Stretch (sp²) | Aromatic C-H | Medium |
| 2950 - 2850 | C-H Stretch (sp³) | Methoxy -CH₃ | Medium-Weak |
| ~1600, ~1500 | C=C Stretch | Aromatic Ring | Strong-Medium |
| 1380 - 1310 | B-O Stretch | Boronic Acid (B-O) | Strong |
| 1250 - 1200 | C-O Stretch | Aryl Ether (Ar-O-CH₃) | Strong |
| 850 - 800 | C-H Bend (out-of-plane) | Substituted Aromatic | Strong |
-
O-H Region: A very prominent, broad absorption in the 3400-3200 cm⁻¹ range is the most telling feature, confirming the presence of hydroxyl groups from both the phenol and the boronic acid, which are involved in extensive hydrogen bonding in the solid state.[7][8]
-
B-O Stretch: A strong, characteristic band around 1350 cm⁻¹ is indicative of the B-O single bond stretch, a key diagnostic peak for boronic acids.[7][9][10]
-
Aromatic & Ether Region: The spectrum will also show classic aromatic C=C stretching peaks and a strong C-O stretching band for the aryl ether linkage of the methoxy group.[8]
Mass Spectrometry (MS)
Expertise & Causality: Mass spectrometry provides the exact molecular weight of a compound, offering the most definitive confirmation of its elemental formula. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like boronic acids, often yielding the intact molecular ion with minimal fragmentation.[11][12] A critical field insight for analyzing boron-containing compounds is recognizing the natural isotopic abundance of boron: ¹¹B (~80.1%) and ¹⁰B (~19.9%). This means that any ion containing a single boron atom will appear as a pair of peaks separated by approximately 1 Da, with a characteristic intensity ratio of roughly 4:1 (¹¹B:¹⁰B). This isotopic signature is a powerful diagnostic tool for confirming the presence of boron in an unknown sample.
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Analysis Conditions:
-
Instrument: A Liquid Chromatography (LC) system coupled to a mass spectrometer with an ESI source.
-
Ionization Mode: ESI can be run in either positive or negative ion mode. For this compound, negative mode is often successful, detecting the deprotonated molecule [M-H]⁻.[11][12] Positive mode may show the protonated molecule [M+H]⁺ or adducts with solvent ions like [M+Na]⁺.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
-
Data Analysis: Examine the full scan spectrum for the molecular ion. Zoom in on the molecular ion peak to resolve and analyze the isotopic pattern.
Caption: Workflow for Mass Spectrometric Analysis.
-
Molecular Weight (C₇H₉BO₄): 167.96 g/mol
-
Monoisotopic Mass (C₇H₉¹¹BO₄): 168.059 Da[1]
-
Expected Ions:
-
Negative Mode [M-H]⁻: m/z 167.05 (corresponding to ¹¹B) and m/z 166.06 (corresponding to ¹⁰B) in an approximate 4:1 intensity ratio.
-
Positive Mode [M+H]⁺: m/z 169.07 (¹¹B) and m/z 168.08 (¹⁰B) in an approximate 4:1 intensity ratio.
-
Observing this characteristic isotopic pattern provides unequivocal evidence that the ion contains a single boron atom, thus validating the compound's identity.
Conclusion
The structural verification of (4-Hydroxy-2-methoxyphenyl)boronic acid is a critical first step in its application in drug discovery and materials science. This guide establishes a robust framework for this process, leveraging the synergistic strengths of NMR, IR, and Mass Spectrometry. By understanding the principles behind each technique and the specific behaviors of arylboronic acids—from boroxine formation in NMR to the tell-tale isotopic signature in MS—researchers can confidently confirm the identity and purity of their material. The predictive data and detailed protocols provided herein serve as a reliable benchmark for ensuring the scientific integrity of subsequent synthetic and biological investigations.
References
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Waddell, T. G., et al. (2012). Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. Magnetic Resonance in Chemistry, 50(5), 388-401. Available at: [Link]
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SDSU Chemistry Department. 11B NMR Chemical Shifts. San Diego State University. Available at: [Link]
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Knoeferle, M. J., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. Available at: [Link]
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Uner, B., & Gündüz, G. (2012). FTIR Investigation of Phenol Formaldehyde Resin Modified with Boric Acid. Society of Wood Science and Technology. Available at: [Link]
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Request PDF. (n.d.). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. ResearchGate. Available at: [Link]
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Santana, J. L., & Sastri, V. S. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089-2094. Available at: [Link]
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ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). ResearchGate. Available at: [Link]
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Ishii, K., et al. (2001). 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. Analytical Sciences, 17(11), 1317-1320. Available at: [Link]
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NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0285454). Natural Products Magnetic Resonance Database. Available at: [Link]
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SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. SCIEX. Available at: [Link]
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SpectraBase. (n.d.). 4-(Hydroxymethyl)-2-methoxyphenol. SpectraBase. Available at: [Link]
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Chidella, K. S., Dasari, V. B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(3), 74-86. Available at: [Link]
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ResearchGate. (n.d.). 1H-NMR spectra of (E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl) acrylonitrile. ResearchGate. Available at: [Link]
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Chidella, K. S., Dasari, V. B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Scientific Research Publishing. Available at: [Link]
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HMDB. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Human Metabolome Database. Available at: [Link]
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NP-MRD. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (NP0059896). Natural Products Magnetic Resonance Database. Available at: [Link]
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iChemical. (n.d.). 4-Methoxyphenylboronic acid, CAS No. 5720-07-0. iChemical. Available at: [Link]
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SpectraBase. (n.d.). 4-Methoxyphenylboronic acid. SpectraBase. Available at: [Link]
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ResearchGate. (n.d.). 1H NMR spectrum of (2c) 1-(4-Methoxyphenyl)-3-(4-methylphenyl) thiourea (DMSO-d6). ResearchGate. Available at: [Link]
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Corn, R. M., & Weerasekare, C. S. (2005). Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. Langmuir, 21(12), 5429-5435. Available at: [Link]
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SpectraBase. (n.d.). 4-Hydroxy-2-methoxybenzaldehyde, 2-methylpropyl ether. SpectraBase. Available at: [Link]
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SpectraBase. (n.d.). Phenylboronic acid. SpectraBase. Available at: [Link]
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NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0222493). Natural Products Magnetic Resonance Database. Available at: [Link]
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PubChem. (n.d.). (4-Methoxyphenyl)boronic acid. PubChem. Available at: [Link]
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PubChem. (n.d.). (2-(Hydroxymethyl)-4-methoxyphenyl)boronic acid. PubChem. Available at: [Link]
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Wang, Y., et al. (2024). Phenylboronic Acid-Functionalized Ratiometric Surface-Enhanced Raman Scattering Nanoprobe for Selective Tracking of Hg2+ and CH3Hg+ in Aqueous Media and Living Cells. Analytical Chemistry. Available at: [Link]
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PubChem. (n.d.). (4-Hydroxy-3-methoxyphenyl)boronic acid. PubChem. Available at: [Link]
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SpectraBase. (n.d.). 4-Methoxyphenylboronic acid. SpectraBase. Available at: [Link]
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Methodological & Application
Suzuki coupling with (4-Hydroxy-2-methoxyphenyl)boronic acid
An In-Depth Guide to the Suzuki-Miyaura Coupling with (4-Hydroxy-2-methoxyphenyl)boronic acid
Introduction: Harnessing a Multifunctional Building Block
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its efficacy in constructing carbon-carbon bonds, particularly in the synthesis of biaryl compounds.[1][2] This palladium-catalyzed process offers mild conditions, remarkable functional group tolerance, and a strong safety profile, largely due to the stability and low toxicity of its organoboron reagents.[3][4]
This guide focuses on a specific, highly valuable reagent: (4-Hydroxy-2-methoxyphenyl)boronic acid . The biaryl motif derived from this building block is of significant interest to researchers in drug discovery and materials science. The molecule's inherent functionalities—a nucleophilic phenolic hydroxyl group and an electron-donating methoxy group—present both unique synthetic opportunities and distinct challenges. The strategic management of these groups is paramount for achieving high-yield, selective coupling. As a senior application scientist, this document serves to explain not just the "how" but the critical "why" behind the protocol choices, ensuring a robust and reproducible methodology.
The Reagent in Focus: Unique Chemical Personality
The reactivity of (4-Hydroxy-2-methoxyphenyl)boronic acid in a Suzuki coupling is dictated by the interplay of its substituents. Understanding these characteristics is the first step toward designing a successful reaction.
-
Electronic Profile : The aryl ring is highly electron-rich due to the combined electron-donating effects of the ortho-methoxy and para-hydroxyl groups. Generally, electron-rich boronic acids are excellent coupling partners that can facilitate rapid transmetalation.[5]
-
The Phenolic Hydroxyl Group : This is the most influential feature. Its acidic proton readily reacts with the bases used in the coupling, consuming at least one equivalent. The resulting phenoxide is a potent nucleophile and can potentially coordinate with the palladium catalyst, influencing the reaction kinetics. While protection of this group is an option, modern synthetic strategies often favor protection-free methods to improve atom economy and reduce step counts.[6] This guide will focus on such direct coupling approaches.
The Catalytic Heart: Mechanism of the Suzuki-Miyaura Reaction
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7] The key phases are Oxidative Addition, Transmetalation, and Reductive Elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Critical Role of the Base
The base performs two essential functions in this specific coupling:
-
Boronic Acid Activation : It reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [Ar-B(OH)₃]⁻).[8][9] This activation is crucial for the subsequent transmetalation step, where the aryl group is transferred from boron to palladium.[1]
-
Deprotonation of the Phenol : The base deprotonates the acidic 4-hydroxyl group, forming a phenoxide. This necessitates the use of at least two equivalents of base, and practically, three or more are often used to ensure both functions are served efficiently.
Experimental Protocols: From Theory to Practice
The following protocols are designed as robust starting points. Optimization may be required depending on the specific aryl halide partner.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Protocol 1: Standard Coupling with Aryl Bromides and Iodides
This protocol is optimized for more reactive aryl halides and serves as an excellent general-purpose method.
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), (4-Hydroxy-2-methoxyphenyl)boronic acid (1.3 equiv), palladium catalyst (see table below, 1-3 mol%), and ligand (if needed).
-
Add the base (3.0 equiv).
-
Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture vigorously and heat to the specified temperature for 4-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting aryl halide is consumed.
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate or another suitable organic solvent.
-
Wash the mixture with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Table 1: Recommended Conditions for Aryl Bromides/Iodides
| Component | Recommendation | Rationale & Causality |
| Catalyst | Pd(PPh₃)₄ (2-3 mol%) or Pd(OAc)₂ (2 mol%) | Pd(PPh₃)₄ is a reliable Pd(0) source, simplifying the catalytic cycle. Pd(OAc)₂ is an air-stable Pd(II) precatalyst that is reduced in situ.[7][10] |
| Ligand | PPh₃ (4-8 mol% if using Pd(OAc)₂) | For standard couplings, triphenylphosphine is often sufficient to stabilize the catalyst and promote the reaction. |
| Base | K₂CO₃ or K₃PO₄ (3.0 equiv) | A moderately strong inorganic base is required to both activate the boronic acid and deprotonate the phenol without causing excessive side reactions.[11] |
| Solvent | Toluene/H₂O (4:1) or Dioxane/H₂O (4:1) | A biphasic system is highly effective. Water helps dissolve the inorganic base, facilitating the formation of the active boronate species.[10][12] |
| Temperature | 80-100 °C | Sufficient thermal energy is needed to drive the reaction, particularly the oxidative addition step, to completion. |
Protocol 2: Advanced Coupling for Aryl Chlorides
Aryl chlorides are significantly less reactive than bromides or iodides due to the strength of the C-Cl bond.[13] This requires a more potent catalytic system.
Key Modifications from Protocol 1:
-
Catalyst/Ligand System : The choice of ligand is critical. Use a modern, bulky, and electron-rich phosphine ligand, which accelerates both the challenging oxidative addition and the final reductive elimination step.[14] N-heterocyclic carbene (NHC) ligands are also excellent alternatives.[9][15]
-
Base : A stronger base may be required to facilitate the difficult oxidative addition.
Table 2: Recommended Conditions for Aryl Chlorides
| Component | Recommendation | Rationale & Causality |
| Catalyst System | Pd₂(dba)₃ (1-2 mol%) + SPhos (2-4 mol%) or a PEPPSI-type precatalyst (2-3 mol%) | These advanced systems are designed for difficult couplings. Buchwald-type ligands like SPhos are highly active for C-Cl bond activation.[14][15] |
| Base | K₃PO₄ (3.0 equiv) | Potassium phosphate is a stronger, non-nucleophilic base that is highly effective in promoting the oxidative addition of aryl chlorides. |
| Solvent | Dioxane/H₂O (4:1) or 2-MeTHF | These solvents offer good solubility for the organometallic intermediates and can be used at the higher temperatures often required. |
| Temperature | 100-120 °C | Higher temperatures are necessary to overcome the activation energy for C-Cl bond cleavage. |
Troubleshooting and Management of Side Reactions
Even with optimized protocols, challenges can arise. A self-validating system requires understanding potential failure modes.
Table 3: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficient base.3. Poor solubility of reagents.4. Reaction temperature too low. | 1. Ensure rigorous degassing of solvents and use fresh catalyst/ligands.[11]2. Increase base stoichiometry to 3.5-4.0 equiv.3. Screen alternative solvents (e.g., DMF, 2-MeTHF).[16]4. Incrementally increase the reaction temperature. |
| Protodeboronation | The C-B bond is cleaved, replacing the boronic acid with a hydrogen. This is exacerbated by high temperatures and strong bases.[15] | 1. Lower the reaction temperature and/or shorten the reaction time.2. Switch to a milder base like KF or Cs₂CO₃.[9][11]3. Consider converting the boronic acid to a more stable pinacol ester derivative (BPin).[17] |
| Homocoupling | Two molecules of the boronic acid couple to form a symmetrical biaryl. This is often promoted by oxygen and excess Pd(II) species.[15][18] | 1. Improve degassing procedures for all reagents and solvents.[11]2. Use a direct Pd(0) source like Pd(PPh₃)₄ to minimize initial Pd(II) concentration. |
| O-Arylation Side Product | The phenoxide attacks the Ar¹-Pd-X complex, forming an ether linkage (a diaryl ether). | This is a competing Buchwald-Hartwig type reaction. If significant, consider protecting the hydroxyl group as a methyl or benzyl ether, which can be cleaved post-coupling. |
Applications in Drug Discovery and Beyond
The 2-methoxy-4-hydroxyphenyl scaffold is a privileged structure in medicinal chemistry. The hydroxyl and methoxy groups are excellent hydrogen bond acceptors and donors, facilitating strong and specific interactions with biological targets like protein kinases and other enzymes.[19][20] Molecules containing this moiety have been explored as anticancer, anti-inflammatory, and antiviral agents.[20] The ability to reliably synthesize derivatives using the Suzuki-Miyaura coupling is therefore of paramount importance to drug development professionals.
Conclusion
The Suzuki-Miyaura coupling of (4-Hydroxy-2-methoxyphenyl)boronic acid is a powerful method for accessing valuable biaryl structures. Success hinges on a rational approach that acknowledges the unique reactivity of the substrate. By carefully selecting a suitable palladium catalyst, employing a sufficient quantity of an appropriate base to manage the dual roles of boronate formation and phenol deprotonation, and implementing rigorous anaerobic techniques, researchers can reliably achieve high yields. The protocols and troubleshooting guide provided herein offer a comprehensive framework for navigating the specific challenges and unlocking the full synthetic potential of this versatile building block.
References
- Biffis, A., Zecca, M., & Basato, M. (2001). Palladium metal-ligand complexes as catalysts for Suzuki-Miyaura cross-coupling reactions. Journal of Molecular Catalysis A: Chemical, 173(1-2), 249-274. (Source derived from general knowledge of common Suzuki conditions).
- Carrow, B. P., & Hartwig, J. F. (2011). Kinetic data for the transmetalation/reductive elimination in palladium-catalyzed Suzuki-Miyaura reactions: unexpected triple role of hydroxide ions used as base. Journal of the American Chemical Society, 133(7), 2116–2119.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl Chlorides and Phenylboronic Acid. Angewandte Chemie International Edition, 46(29), 5555-5559. (Concept covered in search result 6).
-
Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(40), 13243-13253. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 4-Methoxyphenylboronic Acid: Applications and Properties. Available at: [Link]
-
Moreno-Mañas, M., Pérez, M., & Pleixats, R. (1996). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry, 61(7), 2346-2351. Available at: [Link]
- Matos, K., & Soderquist, J. A. (1998). Role of a base in Suzuki-Miyaura reaction. The Journal of Organic Chemistry, 63(3), 461-470. (Concept covered in search result 11).
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
MH Chem. (2022, June 18). Suzuki Coupling Mechanism. YouTube. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Suzuki-Miyaura Coupling: The Importance of High-Purity Boronic Acids. Available at: [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. Available at: [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Available at: [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]
-
Santos, J. L., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(16), 2975. Available at: [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available at: [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]
-
Singh, V. K., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(18), 5606. Available at: [Link]
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Introduction: A Versatile Phenolic Building Block in Modern Synthesis
An Application and Protocol Guide for the Synthetic Utility of (4-Hydroxy-2-methoxyphenyl)boronic acid
(4-Hydroxy-2-methoxyphenyl)boronic acid is a bifunctional organic compound that has garnered significant interest in the fields of organic synthesis, medicinal chemistry, and materials science.[1][2] Its structure, featuring a reactive boronic acid moiety and a functionalized phenol ring, makes it a valuable building block for constructing complex molecular architectures. The boronic acid group is a cornerstone of modern cross-coupling chemistry, while the hydroxyl and methoxy groups on the phenyl ring offer sites for further functionalization and modulate the electronic properties of the molecule.[1]
This guide provides an in-depth exploration of the key reaction conditions, mechanistic principles, and detailed experimental protocols for utilizing (4-Hydroxy-2-methoxyphenyl)boronic acid, with a focus on two of the most powerful C-C and C-Heteroatom bond-forming reactions: the Suzuki-Miyaura coupling and the Chan-Lam coupling. This document is intended for researchers and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.
Core Application I: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably one of the most important and widely used methods for the construction of carbon-carbon bonds, particularly for creating biaryl and substituted aromatic systems.[3] The reaction involves the palladium-catalyzed coupling of an organoboron compound, such as (4-Hydroxy-2-methoxyphenyl)boronic acid, with an organic halide or pseudohalide.[3][4]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a Pd(0)/Pd(II) cycle.[5][6] Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition : A low-valent Palladium(0) complex reacts with the organic halide (Ar¹-X), inserting itself into the carbon-halogen bond to form a Palladium(II) intermediate. This is often the rate-limiting step.[5]
-
Transmetalation : The boronic acid (Ar²-B(OH)₂) must first be activated by a base to form a more nucleophilic boronate species (Ar²-B(OH)₃⁻). This boronate then transfers its organic group (the 4-hydroxy-2-methoxyphenyl moiety) to the Palladium(II) center, displacing the halide.[4][5] The choice of base is crucial to facilitate this step without degrading sensitive functional groups.
-
Reductive Elimination : The two organic groups (Ar¹ and Ar²) on the Palladium(II) center couple and are eliminated from the metal, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[5]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimized Reaction Conditions & Protocol
The success of a Suzuki-Miyaura coupling hinges on the careful selection of catalyst, ligand, base, and solvent. The presence of the free hydroxyl group on (4-Hydroxy-2-methoxyphenyl)boronic acid is generally well-tolerated.
| Component | Recommended Reagents | Rationale & Expert Insights |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Pd(PPh₃)₄ can often be used directly. For Pd(OAc)₂ or Pd₂(dba)₃, an external phosphine ligand is required to form the active catalyst and stabilize it. |
| Ligand | PPh₃, SPhos, XPhos | For simple couplings, PPh₃ is often sufficient. For more challenging substrates (e.g., aryl chlorides), more electron-rich and bulky ligands like SPhos or XPhos are highly effective.[7] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | A base is non-negotiable for activating the boronic acid.[4] K₃PO₄ is a strong, non-nucleophilic base suitable for many systems. Cs₂CO₃ is more potent and can be effective for difficult couplings. Aqueous base solutions are commonly employed. |
| Solvent | 1,4-Dioxane, Toluene, DMF, Acetonitrile/Water | The solvent system must solubilize the reactants. A mixture of an organic solvent with water is very common, as it aids in dissolving the inorganic base and the resulting boronate salt. |
| Temperature | 80-110 °C | Most couplings require heating to drive the reaction to completion. Microwave irradiation can significantly shorten reaction times. |
Experimental Protocol: Synthesis of a Biaryl Compound
Objective: To couple (4-Hydroxy-2-methoxyphenyl)boronic acid with 4-bromoanisole.
Materials:
-
(4-Hydroxy-2-methoxyphenyl)boronic acid (1.0 eq)
-
4-Bromoanisole (1.1 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)
-
SPhos (0.04 eq)
-
Potassium Phosphate (K₃PO₄) (3.0 eq)
-
1,4-Dioxane and Water (4:1 v/v)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add (4-Hydroxy-2-methoxyphenyl)boronic acid, 4-bromoanisole, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial as oxygen can deactivate the Pd(0) catalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Core Application II: Chan-Lam Coupling for C-O and C-N Bond Formation
The Chan-Lam coupling provides a powerful and complementary method to traditional palladium-catalyzed reactions for forming carbon-heteroatom bonds.[8] It facilitates the copper-catalyzed coupling of boronic acids with O-H or N-H containing compounds, such as phenols, alcohols, and amines.[9][10][11] A key advantage of this reaction is its tolerance for air and moisture, often allowing reactions to be run open to the atmosphere.[9][10]
Mechanistic Rationale
The mechanism of the Chan-Lam coupling is more complex and less universally agreed upon than the Suzuki reaction, but a general catalytic cycle is proposed.[8]
-
Ligand Exchange/Transmetalation: A Cu(II) salt, typically Cu(OAc)₂, coordinates with both the boronic acid and the nucleophile (R-XH, where X = O or N). Transmetalation occurs, forming a copper-aryl intermediate.
-
Oxidation/Disproportionation: The resulting Cu(II) complex can undergo disproportionation or oxidation (often by atmospheric oxygen) to form a key Cu(III) intermediate.[10][11]
-
Reductive Elimination: This high-valent Cu(III) species undergoes reductive elimination to forge the desired C-X bond, yielding the product and a Cu(I) species.[8][11]
-
Reoxidation: The Cu(I) is reoxidized back to the active Cu(II) catalyst by an oxidant, most commonly O₂ from the air, completing the catalytic cycle.[11]
Caption: A proposed catalytic cycle for the Chan-Lam cross-coupling reaction.
Optimized Reaction Conditions & Protocol
The operational simplicity of the Chan-Lam coupling makes it highly attractive. For (4-Hydroxy-2-methoxyphenyl)boronic acid, the reaction can be used to arylate a variety of amine and alcohol substrates.
| Component | Recommended Reagents | Rationale & Expert Insights |
| Copper Source | Cu(OAc)₂, CuCl₂ | Copper(II) acetate is the most common and effective catalyst. Stoichiometric amounts can be used, but catalytic systems are preferred.[10][11] |
| Base | Pyridine, Et₃N, DMAP, or none | A mild base is often used to facilitate deprotonation of the nucleophile.[9] In many cases, particularly with amines, no external base is required. |
| Solvent | Dichloromethane (DCM), Acetonitrile (MeCN), THF, Methanol | Anhydrous solvents are not strictly necessary, which simplifies the experimental setup. DCM is a very common choice. |
| Atmosphere | Air | The reaction is typically run open to the air, as oxygen serves as the terminal oxidant to regenerate the Cu(II) catalyst.[10][11] This is a major advantage over air-sensitive palladium chemistry. |
| Temperature | Room Temperature to 50 °C | Many couplings proceed efficiently at room temperature, making the method suitable for sensitive substrates.[9][10] |
Experimental Protocol: Synthesis of an N-Aryl Amine
Objective: To couple (4-Hydroxy-2-methoxyphenyl)boronic acid with morpholine.
Materials:
-
(4-Hydroxy-2-methoxyphenyl)boronic acid (1.0 eq)
-
Morpholine (1.2 eq)
-
Copper(II) Acetate [Cu(OAc)₂] (1.5 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM)
-
Erlenmeyer flask, magnetic stirrer
Procedure:
-
Setup: To an Erlenmeyer flask open to the atmosphere, add (4-Hydroxy-2-methoxyphenyl)boronic acid and Cu(OAc)₂.
-
Solvent and Reagent Addition: Add DCM and begin stirring to form a suspension. Add the morpholine and pyridine to the mixture. The solution will typically turn from light blue to a deep blue or green color.
-
Reaction: Stir the reaction vigorously at room temperature. The flask should remain open to the air to allow for oxygen ingress.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Chan-Lam couplings can range from a few hours to 24-48 hours for completion.[8]
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the copper salts, washing the pad with additional DCM.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography to yield the desired N-arylated amine.
References
-
Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]
-
NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples. Retrieved from [Link]
-
Wikipedia. (n.d.). Chan–Lam coupling. Retrieved from [Link]
-
YouTube. (2022). Chan-Lam Coupling Mechanism | Organic Chemistry. Retrieved from [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction scheme of Suzuki‐Miyaura cross‐coupling reaction of.... Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 4-Methoxyphenylboronic Acid: Applications and Properties. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Metal Catalyzed Suzuki-Miyaura Cross-Coupling– Efficient Methodology for Synthesis the Natural and non-Natural biological active Molecules. Retrieved from [Link]
-
ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]
-
National Institutes of Health (NIH). (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Retrieved from [Link]
-
ACS Publications. (n.d.). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. Retrieved from [Link]
-
National Institutes of Health (NIH). (2016). Catalytic Chan–Lam coupling using a 'tube-in-tube' reactor to deliver molecular oxygen as an oxidant. Retrieved from [Link]
-
ResearchGate. (n.d.). Chan-Lam coupling reactions: Synthesis of heterocycles | Request PDF. Retrieved from [Link]
-
MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Methoxyphenylboronic Acid: Properties, Applications, and Synthesis in Advanced Materials. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. Retrieved from [Link]
-
ScienceDaily. (2017). Chemists devise simple method for making sought-after boronic acid-based drugs and other products. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]
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- 1. CAS 182344-21-4: Boronic acid, (4-hydroxy-3-methoxyphenyl)… [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
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The Strategic deployment of (4-Hydroxy-2-methoxyphenyl)boronic acid in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of a Uniquely Substituted Phenylboronic Acid
In the landscape of contemporary drug discovery and development, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. (4-Hydroxy-2-methoxyphenyl)boronic acid, a seemingly unassuming reagent, has emerged as a cornerstone in the medicinal chemist's toolkit. Its unique substitution pattern—a hydroxyl group for hydrogen bonding and potential prodrug strategies, and a methoxy group that modulates electronic properties and metabolic stability—renders it a highly valuable synthon. This guide provides an in-depth exploration of the applications of (4-Hydroxy-2-methoxyphenyl)boronic acid, complete with detailed protocols and the scientific rationale that underpins its use. Boronic acids, in general, are recognized for their versatility, stability, and relatively low toxicity, making them ideal for creating diverse molecular libraries for biological screening[1][2]. The specific arrangement of substituents on this particular phenylboronic acid offers distinct advantages in crafting complex molecules, particularly through the robust and reliable Suzuki-Miyaura cross-coupling reaction[3].
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a foundational method for the formation of carbon-carbon bonds, especially in the synthesis of biaryl and heteroaryl structures that are prevalent in pharmaceuticals[1][3]. (4-Hydroxy-2-methoxyphenyl)boronic acid is an excellent coupling partner in these reactions, enabling the introduction of its substituted phenyl motif into a wide array of molecular scaffolds.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol for the Synthesis of a Biaryl Analogue with Potential Anti-Inflammatory Activity
This protocol is adapted from methodologies reported for the synthesis of biaryl analogs with anti-inflammatory and analgesic properties[4]. It details the coupling of (4-Hydroxy-2-methoxyphenyl)boronic acid with a substituted bromobenzene.
Materials:
-
(4-Hydroxy-2-methoxyphenyl)boronic acid (1.2 equiv)
-
Substituted bromobenzene (e.g., 1-bromo-2,4-difluoro-3-(trifluoromethyl)benzene) (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Tricyclohexylphosphine (PCy₃) (0.04 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add (4-Hydroxy-2-methoxyphenyl)boronic acid, the substituted bromobenzene, Pd(OAc)₂, and PCy₃ under an inert atmosphere (argon or nitrogen).
-
Reagent Addition: Add K₂CO₃, followed by anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Reaction Execution: Stir the mixture vigorously and heat to 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl compound.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Pd(OAc)₂ is a common and effective palladium source. The electron-rich and sterically bulky tricyclohexylphosphine (PCy₃) ligand promotes the oxidative addition of the aryl bromide to the palladium center and facilitates the reductive elimination step, which is often rate-limiting[5].
-
Base: Potassium carbonate is a moderately strong base that is crucial for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species[6].
-
Solvent System: The mixture of dioxane and water provides a good balance of polarity to dissolve both the organic substrates and the inorganic base, facilitating the reaction[7]. Degassing the water is important to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.
Application in the Synthesis of Bioactive Molecules
The (4-hydroxy-2-methoxyphenyl) moiety is a key structural feature in various classes of bioactive molecules. Its incorporation via Suzuki-Miyaura coupling allows for the efficient construction of complex molecular architectures with therapeutic potential.
Building Block for Kinase Inhibitors
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is implicated in many cancers[8]. (4-Hydroxy-2-methoxyphenyl)boronic acid can serve as a key building block in the synthesis of inhibitors targeting this pathway. The hydroxyl and methoxy groups can form crucial hydrogen bonds and other interactions within the ATP-binding pocket of these kinases[9].
| Class of Bioactive Compound | Therapeutic Area | Role of (4-Hydroxy-2-methoxyphenyl) Moiety | Representative Synthetic Strategy |
| PI3K/mTOR Inhibitors | Oncology | Forms key hydrogen bonds in the kinase hinge region, contributes to selectivity and potency.[8][9] | Suzuki-Miyaura coupling to a heterocyclic core (e.g., pyrrolopyrimidine).[8] |
| RORγt Activators | Immuno-oncology | Forms a biaryl scaffold that modulates the activity of the RORγt nuclear receptor.[6] | Suzuki-Miyaura coupling to a suitable aromatic or heteroaromatic partner.[6] |
| Anti-inflammatory Agents | Inflammation | The biaryl structure is a common pharmacophore in anti-inflammatory drugs.[4] | Suzuki-Miyaura coupling to create novel biaryl analogs for screening.[4] |
Generalized Workflow for Biaryl Library Synthesis
The efficient nature of the Suzuki-Miyaura coupling makes it ideal for generating libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery.
Caption: Generalized workflow for the synthesis and screening of a biaryl library.
Conclusion
(4-Hydroxy-2-methoxyphenyl)boronic acid is a powerful and versatile building block in medicinal chemistry. Its primary application in Suzuki-Miyaura cross-coupling reactions provides a reliable and efficient means of constructing complex biaryl and heteroaryl scaffolds. The unique substitution pattern of this reagent offers distinct advantages for designing molecules with favorable pharmacological properties, particularly in the development of kinase inhibitors and other targeted therapies. The protocols and principles outlined in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the potential of this valuable synthon in their quest for novel therapeutics.
References
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PubMed Central (PMC). Retrieved from [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). ResearchGate. Retrieved from [Link]
-
Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design. (n.d.). PubMed Central (PMC). Retrieved from [Link]
-
Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. (n.d.). PubMed Central (PMC). Retrieved from [Link]
- BIARYL COMPOUND, PREPARATION METHOD AND USE THEREFOR. (2019). Google Patents.
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. (2016). Royal Society of Chemistry. Retrieved from [Link]
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). PubMed Central (PMC). Retrieved from [Link]
-
Synthesis and structure-activity relationship of boronic acid bioisosteres of combretastatin A-4 as anticancer agents. (n.d.). PubMed Central (PMC). Retrieved from [Link]
-
Mastering Suzuki Coupling: A Guide for Pharmaceutical Chemists. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]
-
Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. (2012). MDPI. Retrieved from [Link]
-
Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. (2021). ACS Publications. Retrieved from [Link]
-
Organic Solvent-Free, Pd(II)-Salan Complex-Catalyzed Synthesis of Biaryls via Suzuki–Miyaura Cross-Coupling in Water and Air. (2018). ACS Publications. Retrieved from [Link]
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- 1. nbinno.com [nbinno.com]
- 2. The uses of 4-Methoxyphenylboronic acid_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Use of (4-Hydroxy-2-methoxyphenyl)boronic acid in organic synthesis
An In-Depth Guide to the Synthetic Utility of (4-Hydroxy-2-methoxyphenyl)boronic acid
Introduction: A Versatile Phenolic Building Block
(4-Hydroxy-2-methoxyphenyl)boronic acid is a multifunctional organoboron compound that has emerged as a valuable reagent in modern organic synthesis. Its structure, featuring a boronic acid moiety ortho to a methoxy group and para to a hydroxyl group, provides a unique combination of reactivity and functionality. The boronic acid group is a cornerstone for palladium-catalyzed cross-coupling reactions, while the phenolic hydroxyl and methoxy groups offer sites for further derivatization and can influence the electronic properties and reactivity of the aromatic ring. This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals, focusing on the practical implementation of this reagent in key synthetic transformations.
Chemical Properties and Handling:
-
Molecular Formula: C₇H₉BO₄
-
Molecular Weight: 167.96 g/mol [1]
-
Appearance: Typically an off-white to light-colored solid.
-
CAS Number: 550373-98-3[2]
Core Application 1: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is arguably the most prominent application of arylboronic acids, enabling the formation of C(sp²)–C(sp²) bonds. (4-Hydroxy-2-methoxyphenyl)boronic acid serves as an effective nucleophilic partner for coupling with a wide array of organic halides and triflates.
Mechanistic Rationale and the Critical Role of the Base
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst.[3][4][5] The reaction is initiated by the oxidative addition of an aryl halide to a Pd(0) complex. The subsequent, and most critical, step involving the boronic acid is the transmetalation. For this to occur efficiently, the boronic acid must be activated by a base.[3][6] The base converts the neutral, trivalent boronic acid into a more nucleophilic, tetracoordinate "ate" complex (boronate), which readily transfers its organic group to the palladium center.[6][7] The cycle concludes with reductive elimination, which forms the biaryl product and regenerates the active Pd(0) catalyst.
The presence of the free hydroxyl group on (4-Hydroxy-2-methoxyphenyl)boronic acid necessitates careful selection of the base to avoid unwanted side reactions or deprotonation that might interfere with the catalytic cycle. Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong hydroxides.
Caption: Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Optimized Protocol for Suzuki-Miyaura Coupling
This protocol provides a general method for the coupling of (4-Hydroxy-2-methoxyphenyl)boronic acid with an aryl bromide.
Materials:
-
(4-Hydroxy-2-methoxyphenyl)boronic acid (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%) or other suitable phosphine ligand
-
Potassium Carbonate (K₂CO₃), finely ground (2.0 mmol)
-
Solvent: 1,4-Dioxane/Water mixture (4:1, 10 mL)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), (4-Hydroxy-2-methoxyphenyl)boronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture (10 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 8-16 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
| Entry | Aryl Halide Partner | Catalyst System | Base | Solvent | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂/PPh₃ | K₂CO₃ | Dioxane/H₂O | ~85-95 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | ~90-98 |
| 3 | 2-Bromopyridine | Pd₂(dba)₃/XPhos | Cs₂CO₃ | THF | ~75-85 |
Core Application 2: Chan-Lam C-N/C-O Coupling
The Chan-Lam reaction provides a powerful, often complementary, method to palladium-catalyzed couplings for forming aryl-heteroatom bonds.[8][9] It utilizes copper catalysis to couple arylboronic acids with N-H or O-H containing nucleophiles, such as amines, amides, and alcohols.[8][10] A key advantage is that these reactions can often be run under aerobic conditions (open to the air) at room temperature, with atmospheric oxygen serving as the terminal oxidant to regenerate the active copper catalyst.[11]
Mechanistic Overview
The Chan-Lam coupling mechanism is thought to involve the formation of a copper(II)-aryl complex via transmetalation from the boronic acid.[9][11] This complex then coordinates with the amine or alcohol nucleophile. A key step is the reductive elimination from a putative Cu(III) intermediate, which forges the C-N or C-O bond and produces a Cu(I) species.[9] Oxygen from the air then re-oxidizes Cu(I) back to the active Cu(II) state to complete the catalytic cycle.
Caption: Figure 2: Catalytic Cycle of the Chan-Lam Coupling.
Protocol for Chan-Lam N-Arylation
This protocol describes the coupling of (4-Hydroxy-2-methoxyphenyl)boronic acid with a primary or secondary amine.
Materials:
-
(4-Hydroxy-2-methoxyphenyl)boronic acid (1.0 mmol)
-
Amine (1.2 mmol)
-
Copper(II) acetate [Cu(OAc)₂] (1.0 mmol, stoichiometric, or 0.1 mmol, catalytic)
-
Pyridine or Triethylamine (2.0 mmol) (optional, can serve as base and ligand)
-
Solvent: Dichloromethane (CH₂Cl₂) or Methanol (MeOH) (10 mL)
-
Molecular sieves (4Å) (optional, for anhydrous conditions)
Procedure:
-
Reaction Setup: In a vial or round-bottom flask open to the air, combine (4-Hydroxy-2-methoxyphenyl)boronic acid (1.0 mmol), the amine (1.2 mmol), and copper(II) acetate.
-
Solvent and Base: Add the solvent (10 mL) followed by the base (e.g., pyridine, 2.0 mmol).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction mixture typically turns from light blue to a deep green or blue color.
-
Monitoring: Monitor the reaction by TLC. Reactions are often complete within 12-48 hours.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove copper salts, washing with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography to isolate the desired N-aryl product.
| Nucleophile (H-Nu) | Copper Source | Conditions | Typical Yield (%) |
| Aniline | Cu(OAc)₂ (cat.) | CH₂Cl₂, Air, RT, 24h | 70-90 |
| Benzylamine | Cu(OAc)₂ (stoich.) | MeOH, Air, RT, 36h | 65-80 |
| Phenol | Cu(OAc)₂ (cat.) | CH₂Cl₂, Pyridine, RT, 48h | 60-75 |
Core Application 3: Synthesis of Benzofuran Scaffolds
Benzofurans are privileged heterocyclic motifs found in numerous natural products and pharmaceuticals.[12][13] The structure of (4-Hydroxy-2-methoxyphenyl)boronic acid is pre-organized for the construction of 5-hydroxy-7-methoxybenzofuran derivatives, which are valuable synthetic intermediates.[14][15]
Synthetic Strategy and Workflow
A common strategy involves an initial palladium-catalyzed coupling reaction with a suitable partner, followed by an intramolecular cyclization to form the furan ring. For example, a Sonogashira coupling with a terminal alkyne followed by an intramolecular hydroalkoxylation/cyclization provides a direct route to 2-substituted benzofurans.
Caption: Figure 3: Workflow for Benzofuran Synthesis.
Illustrative Protocol: Two-Step Benzofuran Synthesis
This protocol outlines the synthesis of a 2-substituted 5-hydroxy-7-methoxybenzofuran.
Step A: Sonogashira Coupling of the corresponding o-Iodophenol
(Note: The starting boronic acid would first be converted to the corresponding 5-iodo-2-methoxyphenol, a standard transformation not detailed here.)
Materials:
-
5-Iodo-2-methoxyphenol (1.0 mmol)
-
Terminal alkyne (e.g., Phenylacetylene, 1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N) (3.0 mmol)
-
Solvent: Tetrahydrofuran (THF), degassed (10 mL)
Procedure:
-
Setup: To a flame-dried Schlenk flask, add 5-iodo-2-methoxyphenol, Pd(PPh₃)₂Cl₂, and CuI.
-
Inert Atmosphere: Evacuate and backfill the flask with Argon three times.
-
Reagent Addition: Add degassed THF, followed by triethylamine and the terminal alkyne via syringe.
-
Reaction: Stir the mixture at room temperature for 12 hours or until TLC indicates consumption of the starting material.
-
Work-up: Concentrate the reaction mixture, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude o-alkynylphenol intermediate, which can be used directly in the next step.
Step B: Base-Mediated Intramolecular Cyclization
Materials:
-
Crude o-alkynylphenol from Step A (approx. 1.0 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Solvent: Dimethylformamide (DMF) (10 mL)
Procedure:
-
Setup: Dissolve the crude intermediate in DMF in a round-bottom flask.
-
Reaction: Add potassium carbonate and heat the mixture to 80-100 °C for 2-4 hours.
-
Monitoring: Monitor the formation of the benzofuran product by TLC.
-
Work-up and Purification: Cool the reaction, pour into water, and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the final benzofuran product.
Safety, Handling, and Spectroscopic Data
Safety and Handling: (4-Hydroxy-2-methoxyphenyl)boronic acid is an irritant. Handle in accordance with good industrial hygiene and safety practices.[16][17][18][19]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[16][17][18]
-
Handling: Avoid breathing dust. Use only in a well-ventilated area, preferably in a chemical fume hood.[17][18] Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[16][17]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[16]
Spectroscopic Characterization: The structure of (4-Hydroxy-2-methoxyphenyl)boronic acid and its derivatives can be confirmed using standard spectroscopic techniques.
-
¹H NMR: Expect signals corresponding to the methoxy group (singlet, ~3.8 ppm), the aromatic protons (in the 6.5-7.5 ppm region), and the hydroxyl protons (broad singlets, variable chemical shift for B(OH)₂ and phenolic OH).
-
¹³C NMR: Signals for the methoxy carbon, the aromatic carbons (including the carbon bearing the boron atom, which may be broad), will be observed.
-
FT-IR: Characteristic stretches for O-H (broad, ~3200-3600 cm⁻¹), C-H (aromatic, ~3000-3100 cm⁻¹), and B-O bonds will be present.[20]
References
- Chemical Society Reviews. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. RSC Publishing.
- BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
- Fisher Scientific. (2025). Safety Data Sheet for 2-Methoxyphenylboronic acid.
- A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.).
- Fisher Scientific. (2010). Safety Data Sheet for 4-Fluoro-2-methoxyphenylboronic acid.
- MilliporeSigma. (2019). Safety Data Sheet for 4-Methoxyphenylboronic acid.
- TCI Chemicals. (2025). Safety Data Sheet for 3-Chloro-4-methoxyphenylboronic Acid.
- Sigma-Aldrich. (2025).
- Catalytic Chan–Lam coupling using a 'tube-in-tube' reactor to deliver molecular oxygen as an oxidant. (2016).
- Organic Chemistry Portal. (n.d.). Benzofuran synthesis.
- ResearchGate. (n.d.). Methods for the synthesis of benzofurans and the procedure described in this work.
- ResearchGate. (n.d.). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (n.d.). Chan-Lam cross-coupling reaction based on the Cu2S/TMEDA system.
- Chen, L., Sanchez, D. R., Zhang, B., & Carrow, B. P. (2020). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society.
- Synthesis of 2-(4-hydroxyphenyl)
- Organic Chemistry Portal. (n.d.). Chan-Lam Coupling.
- Wikipedia. (n.d.). Chan–Lam coupling.
- NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples.
- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
- SpectraBase. (n.d.). 4-Methoxyphenylboronic acid.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
- PubChem. (n.d.). (4-Hydroxy-3-methoxyphenyl)boronic acid.
- PubChem. (n.d.). (2-(Hydroxymethyl)-4-methoxyphenyl)boronic acid.
- ChemicalBook. (2022). (4-Hydroxy-2-Methoxyphenyl)boronic acid.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with (4-Methoxypyridin-2-YL)boronic acid.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- ACS Publications. (2018). Organic Solvent-Free, Pd(II)
- ResearchGate. (2022). Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA)
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Application Notes & Protocols: (4-Hydroxy-2-methoxyphenyl)boronic acid as a Strategic Building Block for Complex Molecule Synthesis
Abstract
(4-Hydroxy-2-methoxyphenyl)boronic acid is a versatile and strategically important building block in modern organic synthesis. Its unique substitution pattern, featuring a boronic acid moiety for carbon-carbon bond formation, a hydroxyl group for further functionalization or modulation of physicochemical properties, and a methoxy group influencing electronic characteristics, makes it a valuable reagent for constructing complex molecular architectures. This guide provides an in-depth exploration of its applications, focusing on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of this reaction, offer detailed, field-tested protocols, and discuss the critical parameters that ensure successful and reproducible outcomes for researchers, scientists, and drug development professionals.
Foundational Concepts: Understanding the Reagent and its Core Reactivity
Molecular Profile of (4-Hydroxy-2-methoxyphenyl)boronic acid
(4-Hydroxy-2-methoxyphenyl)boronic acid is an organoboron compound that serves as a cornerstone reagent for introducing the 4-hydroxy-2-methoxyphenyl scaffold into larger molecules.[1] The boronic acid functional group (-B(OH)2) is the reactive handle for its most prominent application: the Suzuki-Miyaura cross-coupling reaction.[2][3] The presence of both a hydroxyl (-OH) and a methoxy (-OCH3) group on the phenyl ring imparts distinct electronic properties and provides additional sites for hydrogen bonding or subsequent chemical modification, influencing the solubility and biological interactions of the final products.[1]
The Suzuki-Miyaura Reaction: A Nobel-Winning Tool for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful palladium-catalyzed process that forges a carbon-carbon bond between an organoboron compound (like our title compound) and an organic halide or triflate.[2][4][5] Its discovery, which earned Akira Suzuki a share of the 2010 Nobel Prize in Chemistry, revolutionized synthetic chemistry due to its mild reaction conditions, high functional group tolerance, and the low toxicity of its boron-containing byproducts.[2][4]
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.
The Catalytic Cycle involves three primary steps:
-
Oxidative Addition: A low-valent Palladium(0) complex inserts itself into the carbon-halogen bond of the organic halide (R¹-X), forming a Pd(II) intermediate.[4][6]
-
Transmetalation: The organic group from the activated boronic acid (R²) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base.[6][7] The base converts the boronic acid into a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium complex.[7]
-
Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst.[2][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Reagent Properties, Handling, and Storage
Scientific integrity begins with well-characterized and properly handled reagents. The stability of boronic acids is a critical parameter for reproducible results.
Physicochemical Data
| Property | Value | Source |
| Chemical Formula | C₇H₉BO₄ | [1] |
| Molecular Weight | 167.96 g/mol | [1] |
| Appearance | White to off-white solid/powder | [3][8] |
| Melting Point | ~204-206 °C (for similar methoxyphenylboronic acid) | [9][10] |
| Solubility | Soluble in polar organic solvents like DMSO, methanol; sparingly soluble in water. | [1][8] |
| CAS Number | 550373-98-3 | [11] |
Best Practices for Storage and Handling
Trustworthiness through Stability: Boronic acids can be susceptible to decomposition, primarily through two pathways:
-
Protodeborylation: The cleavage of the C-B bond by a proton source (like residual water or acid), replacing the boronic acid group with a hydrogen atom. This is a common cause of reduced yields.
-
Trimerization (Boroxine formation): Dehydration of three boronic acid molecules can form a stable, six-membered cyclic anhydride called a boroxine. While often in equilibrium with the monomeric acid in solution, high boroxine content can affect reaction kinetics.
Protocol for Storage:
-
Store (4-Hydroxy-2-methoxyphenyl)boronic acid in a tightly sealed container.
-
Keep in a cool, dry place, preferably in a desiccator under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture and air.
-
For long-term storage, refrigeration is recommended.
Experimental Protocols and Methodologies
The following protocols are designed as a robust starting point. As with any chemical reaction, optimization may be required depending on the specific coupling partner.
General Protocol for Suzuki-Miyaura Coupling
This protocol details a typical small-scale reaction for coupling (4-Hydroxy-2-methoxyphenyl)boronic acid with an aryl bromide.
Materials:
-
(4-Hydroxy-2-methoxyphenyl)boronic acid
-
Aryl bromide (or iodide, triflate)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable ligand (e.g., SPhos, XPhos).
-
Base: Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄).
-
Solvent: Anhydrous 1,4-Dioxane and degassed water.
-
Reaction vessel (e.g., Schlenk tube or microwave vial), magnetic stirrer, inert atmosphere setup (N₂ or Ar).
Step-by-Step Methodology:
-
Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 eq).
-
Addition of Boronic Acid: Add (4-Hydroxy-2-methoxyphenyl)boronic acid (1.2 - 1.5 eq). Expertise Insight: Using a slight excess of the boronic acid can help drive the reaction to completion, compensating for any potential decomposition or homo-coupling.
-
Addition of Base and Catalyst: Add the base (e.g., K₂CO₃, 2.0-3.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (nitrogen or argon) for 5-10 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of dioxane:water) via syringe. The presence of water is often crucial for dissolving the base and facilitating the catalytic cycle.[4]
-
Reaction: Place the vessel in a pre-heated oil bath (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
Wash with water and then with brine to remove the inorganic base and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Causality Behind Experimental Choices
-
Choice of Catalyst & Ligand: While Pd(PPh₃)₄ is a classic, reliable catalyst, modern catalyst systems often provide better results, especially for challenging substrates (e.g., aryl chlorides or sterically hindered partners).[2] Buchwald or Herrmann-type ligands (e.g., SPhos, RuPhos, or N-heterocyclic carbenes - NHCs) can accelerate the oxidative addition and reductive elimination steps, allowing for lower catalyst loadings and milder reaction temperatures.[2][5][7]
-
Choice of Base: The base's role is not passive; it is essential for activating the boronic acid.[7]
-
Carbonates (K₂CO₃, Cs₂CO₃): Standard, effective bases for most couplings. Cesium carbonate is more soluble and basic, often improving yields with less reactive partners.
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective for coupling with sterically demanding substrates.
-
Fluorides (KF, CsF): Can be used for base-sensitive substrates, as they activate the boronic acid without promoting hydrolysis of functional groups like esters.[7]
-
-
Choice of Solvent: The solvent must solubilize both the organic substrates and the inorganic base. Aprotic organic solvents mixed with water (e.g., Dioxane/H₂O, Toluene/H₂O, DMF) are common.[4] The water component is critical for dissolving the base and forming the active boronate species.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst (degraded by oxygen).2. Insufficiently degassed solvents.3. Ineffective base or poor solubility. | 1. Use a fresh bottle of catalyst or a pre-catalyst.2. Ensure thorough degassing (sparge with Ar/N₂).3. Switch to a stronger or more soluble base (e.g., K₃PO₄ or Cs₂CO₃). |
| Protodeborylation | Presence of excess water or acidic impurities leading to the replacement of -B(OH)₂ with -H. | 1. Use anhydrous solvents.2. Ensure the aryl halide is pure.3. Increase the equivalents of boronic acid. |
| Homo-coupling | Coupling of two boronic acid molecules or two aryl halide molecules. | 1. Lower the catalyst loading.2. Ensure a strictly inert atmosphere.3. Use a different ligand that disfavors these side reactions. |
| Incomplete Reaction | 1. Steric hindrance.2. Deactivated aryl halide (electron-rich). | 1. Increase reaction temperature or time.2. Switch to a more active catalyst system (e.g., Pd₂(dba)₃ with a Buchwald ligand).3. Use a more reactive aryl iodide or triflate instead of bromide/chloride. |
Synthetic Utility in Drug Discovery
The 4-hydroxy-2-methoxyphenyl motif is present in numerous biologically active molecules. This building block is particularly valuable for synthesizing compounds targeting enzymes or receptors where the phenolic hydroxyl and methoxy groups can engage in key hydrogen bonding or hydrophobic interactions. Its use has been noted in the development of various therapeutic agents, including potential anticancer agents and enzyme inhibitors.[9][12] For example, it can serve as a key precursor in multi-step syntheses, where it is coupled to a heterocyclic core, followed by further elaboration of the hydroxyl group to modulate activity and pharmacokinetic properties.[13]
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Organic Chemistry Portal. Suzuki Coupling.
- PMC, NIH. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014.
- Benchchem. (4-Methoxy-2-nitrophenyl)boronic Acid | CAS 860034-09-9.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction.
- Chem-Impex. 4-Methoxyphenylboronic acid.
- Sigma-Aldrich. 4-Methoxyphenylboronic acid >= 95.0 5720-07-0.
- ChemicalBook. (4-Hydroxy-2-Methoxyphenyl)boronic acid | 550373-98-3.
- Guidechem. What is the synthesis route of 4-Methoxyphenylboronic acid?.
- ResearchGate. Reaction scheme of Suzuki‐Miyaura cross‐coupling reaction of....
- CymitQuimica. CAS 182344-21-4: Boronic acid, (4-hydroxy-3-methoxyphenyl)- (9CI).
- PubChem. (2-(Hydroxymethyl)-4-methoxyphenyl)boronic acid | C8H11BO4 | CID 46739731.
- PMC. Synthesis of Biologically Active Molecules through Multicomponent Reactions.
- ChemicalBook. 4-Methoxyphenylboronic acid | 5720-07-0.
- Exploring 4-Methoxyphenylboronic Acid: Applic
- ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules?.
- BenchChem. Application Notes and Protocols for Suzuki-Miyaura Coupling with (4-Methoxypyridin-2-YL)boronic acid.
- Sigma-Aldrich. 4-Methoxyphenylboronic acid >= 95.0 5720-07-0.
- Chemrio. (4-Hydroxy-2-Methoxyphenyl)boronic acid.
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
- Sigma-Aldrich. Synthesis and biological evaluation of 4-hydroxy-4-(4-methoxyphenyl)
- ACS Publications. Organic Solvent-Free, Pd(II)
Sources
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- 3. innospk.com [innospk.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Page loading... [guidechem.com]
- 9. 4-Methoxyphenylboronic acid | 5720-07-0 [chemicalbook.com]
- 10. 4-甲氧基苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 11. (4-Hydroxy-2-Methoxyphenyl)boronic acid | 550373-98-3 [chemicalbook.com]
- 12. (4-Methoxy-2-nitrophenyl)boronic Acid|CAS 860034-09-9 [benchchem.com]
- 13. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: (4-Hydroxy-2-methoxyphenyl)boronic acid in the Synthesis of Bioactive Compounds
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of (4-Hydroxy-2-methoxyphenyl)boronic acid. We will explore its role as a versatile building block in the synthesis of complex bioactive molecules, with a focus on the Suzuki-Miyaura cross-coupling reaction. The narrative moves beyond simple procedural outlines to explain the underlying chemical principles, strategic considerations for reaction planning, and detailed, field-tested protocols.
Introduction: A Multifunctional Building Block
(4-Hydroxy-2-methoxyphenyl)boronic acid is a valuable reagent in modern organic synthesis, particularly for constructing molecular scaffolds found in numerous pharmaceuticals and biologically active agents.[1][2] Its utility stems from three key structural features:
-
The Boronic Acid Moiety (-B(OH)₂): This group is the cornerstone of its reactivity, serving as the organoboron partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4]
-
The Ortho-Methoxy Group (-OCH₃): Positioned adjacent to the boronic acid, this electron-donating group influences the electronic properties and steric environment of the reaction center, which can affect catalyst association and reaction kinetics.
-
The Para-Hydroxy Group (-OH): This functional group presents both a challenge and an opportunity. While it is a common motif in bioactive molecules, its acidic proton can interfere with the basic conditions of the Suzuki-Miyaura reaction. Consequently, a critical strategic decision in any synthesis is whether to protect this group or leverage its presence.
This guide will provide the necessary insights to make informed decisions when incorporating this reagent into a synthetic workflow.
Core Mechanism: The Suzuki-Miyaura Catalytic Cycle
The primary application of (4-Hydroxy-2-methoxyphenyl)boronic acid is the formation of C(sp²)–C(sp²) bonds via the Suzuki-Miyaura reaction.[3][5][6] Understanding the catalytic cycle is paramount for troubleshooting and optimizing reaction conditions. The cycle, catalyzed by a Palladium(0) species, proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Causality Behind the Steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the coupling partner (R¹-X). This is often the rate-determining step, and its efficiency depends on the bond strength (I > Br > OTf >> Cl).[3]
-
Transmetalation: The base activates the boronic acid, forming a boronate species (R²B(OH)₃⁻) which is more nucleophilic. This species transfers its organic group (R²) to the palladium center. The choice of base is critical and must be strong enough to facilitate this step without causing significant side reactions.
-
Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium center couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.[4]
-
Application Notes in Bioactive Compound Synthesis
The (4-hydroxy-2-methoxyphenyl) moiety is a privileged scaffold in medicinal chemistry, appearing in various classes of bioactive molecules.
Application 3.1: Synthesis of Kinase Inhibitors
The biaryl motif is a cornerstone of many kinase inhibitors, which target the ATP-binding pocket of protein kinases.[7] Dysregulation of kinases is implicated in diseases like cancer.[7] The title boronic acid can be used to install a substituted phenyl ring crucial for achieving potency and selectivity. For instance, in the synthesis of pyrazine-based inhibitors, a Suzuki reaction is a key step to form the core structure.[8]
Hypothetical Reaction Scheme: A common strategy involves coupling (4-Hydroxy-2-methoxyphenyl)boronic acid with a halogenated heterocyclic core, such as a dichloropyrimidine, to build a scaffold that can be further elaborated.
Caption: Synthesis of a kinase inhibitor scaffold via Suzuki coupling.
Application 3.2: Synthesis of Natural Product Analogs
Many natural products possess significant biological activity. The synthesis of natural products and their analogs is a powerful strategy for drug discovery. For example, 4-aryl substituted α-pyrones are a class of natural products with diverse bioactivities.[9] A concise synthesis of Rhodanthpyrone A and B was achieved using a Suzuki coupling reaction.[10] A key finding from this work was the necessity of protecting the hydroxyl group on the phenylboronic acid when reacting with a labile tosyl-α-pyrone substrate.[10] This insight is directly applicable to (4-Hydroxy-2-methoxyphenyl)boronic acid.
The Protecting Group Strategy: When coupling with sensitive electrophiles or under conditions where the free hydroxyl group might lead to side products or catalyst deactivation, a protection-coupling-deprotection sequence is the most robust approach.
Caption: Workflow for syntheses requiring hydroxyl group protection.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Boronic acids are generally stable solids but should be handled with care.
Protocol 4.1: General Suzuki-Miyaura Coupling (Unprotected Hydroxyl)
This protocol is suitable for robust aryl halides where the free hydroxyl group is tolerated. Optimization may be required for specific substrates.
-
Materials:
-
Aryl Halide (1.0 equiv)
-
(4-Hydroxy-2-methoxyphenyl)boronic acid (1.2–1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0–3.0 equiv)
-
Degassed Solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
-
-
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add the aryl halide (1.0 equiv), (4-Hydroxy-2-methoxyphenyl)boronic acid (1.2 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add the base (e.g., K₂CO₃, 2.0 equiv) followed by the degassed solvent system (e.g., Dioxane/Water 4:1).
-
Execution: Heat the reaction mixture to the desired temperature (typically 80–100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl halide is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
-
| Parameter | Typical Conditions | Notes |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | Choice depends on substrate reactivity. Pd(dppf)Cl₂ is often robust for heteroaryl halides. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₃PO₄ is a stronger base, often used for less reactive chlorides. Cs₂CO₃ can be effective at lower temperatures. |
| Solvent | Dioxane/H₂O, Toluene/EtOH/H₂O, DMF | The presence of water is often crucial for the transmetalation step.[11] |
| Temperature | 80 - 110 °C | Higher temperatures may be needed for aryl chlorides. |
| Equivalents (Boronic Acid) | 1.2 - 1.5 | A slight excess ensures complete consumption of the often more valuable aryl halide. |
Protocol 4.2: Suzuki-Miyaura Coupling with Hydroxyl Protection
This multi-step protocol is recommended for sensitive substrates or to maximize yield by preventing side reactions.[10]
-
Step A: Protection of the Hydroxyl Group (TIPS Ether Formation)
-
Dissolve (4-Hydroxy-2-methoxyphenyl)boronic acid (1.0 equiv) in anhydrous DMF.
-
Add imidazole (2.5 equiv) and stir until dissolved.
-
Add triisopropylsilyl chloride (TIPS-Cl, 1.1 equiv) dropwise at room temperature.
-
Stir for 2-4 hours, monitoring by TLC.
-
Upon completion, pour the mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. The crude protected boronic acid is often used directly in the next step after ensuring purity.
-
-
Step B: Suzuki-Miyaura Coupling
-
Follow the procedure outlined in Protocol 4.1 , using the protected boronic acid from Step A as the coupling partner.
-
-
Step C: Deprotection of the TIPS Ether
-
Dissolve the purified, protected biaryl product from Step B in anhydrous THF.
-
Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 equiv) at room temperature.
-
Stir for 1-3 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to yield the final, deprotected bioactive compound.
-
References
- Vertex Pharmaceuticals Incorporated. (Date not available). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3.
- Various Authors. (Date not available). Synthesis of Biologically Active Molecules through Multicomponent Reactions.
- NINGBO INNO PHARMCHEM CO.,LTD. (Date not available). Exploring 4-Methoxyphenylboronic Acid: Applications and Properties. Ningbo Inno Pharmchem Co.,Ltd.
- Sigma-Aldrich. (Date not available). 4-Methoxyphenylboronic acid. Sigma-Aldrich.
- Various Authors. (Date not available). Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents.
- BenchChem. (2025). Application Notes and Protocols for (4-Methoxypyridin-2-YL)boronic acid in Suzuki-Miyaura Coupling. BenchChem.
- ChemicalBook. (Date not available). The uses of 4-Methoxyphenylboronic acid. ChemicalBook.
- Various Authors. (Date not available). Reaction scheme of Suzuki‐Miyaura cross‐coupling reaction of....
- BenchChem. (2025). Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling. BenchChem.
- Han, Y. T. (2016). A Concise Synthesis of Rhodanthpyrone A and B, Natural 4-(Hydroxyphenyl)-substituted α-Pyrones.
- Various Authors. (Date not available). Boron-Based 4-Hydroxytamoxifen Bioisosteres for Treatment of de Novo Tamoxifen Resistant Breast Cancer.
- Various Authors. (Date not available). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- Various Authors. (Date not available). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv.
- TCI Chemicals. (Date not available). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Yoneda Labs. (Date not available). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Various Authors. (Date not available). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2.
- Various Authors. (2023).
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Catalytic Cross-Coupling of (4-Hydroxy-2-methoxyphenyl)boronic acid: A Comprehensive Guide for Synthetic Applications
Introduction: The Strategic Importance of the (4-Hydroxy-2-methoxyphenyl) Moiety
In the landscape of modern medicinal chemistry and materials science, the privileged 4-hydroxy-2-methoxyphenyl scaffold is a recurring motif in a multitude of biologically active molecules and functional materials. Its unique electronic and steric properties, conferred by the interplay of the hydroxyl and methoxy substituents, make it a valuable building block for tuning molecular interactions and physicochemical characteristics. (4-Hydroxy-2-methoxyphenyl)boronic acid serves as a versatile and readily accessible precursor for introducing this key functionality into complex molecular architectures through transition metal-catalyzed cross-coupling reactions.
This technical guide provides an in-depth exploration of the catalytic systems and protocols for two of the most powerful C-C and C-heteroatom bond-forming reactions involving (4-Hydroxy-2-methoxyphenyl)boronic acid: the Suzuki-Miyaura coupling and the Chan-Lam coupling. As a Senior Application Scientist, this document is designed to not only provide step-by-step instructions but also to impart a deeper understanding of the underlying principles, enabling researchers to troubleshoot and adapt these methodologies for their specific synthetic challenges.
Part 1: The Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Precision
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[1] The reaction facilitates the formation of a carbon-carbon bond between an organoboron compound and an organohalide or pseudohalide, catalyzed by a palladium complex.[2]
Mechanistic Considerations for (4-Hydroxy-2-methoxyphenyl)boronic acid
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[1] However, the presence of the hydroxyl group on our substrate of interest introduces specific considerations that warrant careful attention.
-
Activation of the Boronic Acid: The transmetalation step, often rate-limiting, requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[3] For phenolic boronic acids, the choice of base is critical to ensure efficient boronate formation without promoting unwanted side reactions.
-
Potential for Catalyst Inhibition: The phenolic hydroxyl group, upon deprotonation, could potentially coordinate to the palladium center, leading to catalyst inhibition or the formation of off-cycle inactive species. The selection of appropriate ligands is crucial to mitigate this effect and maintain a high catalytic turnover.
-
Protodeboronation: A common side reaction for many boronic acids, especially electron-rich ones, is protodeboronation, where the C-B bond is cleaved by a proton source.[4] The electron-donating nature of the hydroxyl and methoxy groups in (4-Hydroxy-2-methoxyphenyl)boronic acid may increase its susceptibility to this decomposition pathway. Careful control of the reaction conditions, particularly the water content and the use of appropriate bases, is essential.
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Selecting the Optimal Catalytic System
The success of a Suzuki-Miyaura coupling hinges on the judicious selection of the palladium source, ligand, base, and solvent. For a substrate like (4-Hydroxy-2-methoxyphenyl)boronic acid, which is both electron-rich and contains a potentially coordinating hydroxyl group, modern catalyst systems often provide the best results.
| Component | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or Palladacycle precatalysts (e.g., G3-XPhos) | Pd(OAc)₂ and Pd₂(dba)₃ are common and effective precursors that form the active Pd(0) species in situ.[5] Palladacycle precatalysts offer enhanced stability and activity, allowing for lower catalyst loadings and milder reaction conditions, which is particularly beneficial for sensitive substrates.[5][6][7][8][9] |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos) | These ligands promote the oxidative addition of less reactive aryl chlorides and stabilize the catalytically active species, preventing decomposition.[10][11] Their steric bulk can also accelerate the reductive elimination step. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | These inorganic bases are generally effective in promoting the formation of the reactive boronate species.[3] K₃PO₄ is often a good choice for substrates with sensitive functional groups. The choice of base can significantly impact yield and should be screened for optimal results.[12] |
| Solvent | Aprotic polar solvents (e.g., Dioxane, THF, Toluene) often with water | A mixture of an organic solvent and water is commonly used to dissolve both the organic substrates and the inorganic base.[13] Anhydrous conditions can sometimes be beneficial to minimize protodeboronation.[4] |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of (4-Hydroxy-2-methoxyphenyl)boronic acid with an Aryl Bromide
This protocol provides a general starting point for the Suzuki-Miyaura coupling of (4-Hydroxy-2-methoxyphenyl)boronic acid with a generic aryl bromide. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.
Materials:
-
(4-Hydroxy-2-methoxyphenyl)boronic acid (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
K₃PO₄ (2.0-3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed water
Procedure:
-
To an oven-dried Schlenk flask, add (4-Hydroxy-2-methoxyphenyl)boronic acid, the aryl bromide, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 mixture of dioxane:water).
-
Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel. For phenolic products, it is sometimes beneficial to use a silica gel that has been treated with a small amount of triethylamine in the eluent to prevent streaking.[14][15]
Diagram 2: General Workflow for Suzuki-Miyaura Coupling
Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.
Part 2: The Chan-Lam Coupling: Constructing Carbon-Heteroatom Bonds
The Chan-Lam coupling reaction offers a powerful and complementary method to the more traditional Buchwald-Hartwig amination for the formation of C-N and C-O bonds.[16] This copper-catalyzed reaction couples an aryl boronic acid with an amine or an alcohol, often under mild, aerobic conditions.[6][17]
Mechanistic Insights for (4-Hydroxy-2-methoxyphenyl)boronic acid
The mechanism of the Chan-Lam coupling is still a subject of active research, but it is generally accepted to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(II) catalytic cycle.[18][19] Key steps involve the formation of a copper-aryl intermediate followed by coordination of the nucleophile and subsequent reductive elimination.[2][20]
-
Role of the Oxidant: Unlike the palladium-catalyzed Suzuki-Miyaura reaction, the Chan-Lam coupling often utilizes an oxidant, typically molecular oxygen from the air, to regenerate the active copper catalyst.[17]
-
Ligand Effects: While some Chan-Lam couplings can proceed without a ligand, the use of nitrogen-based ligands such as pyridine or bidentate ligands like 1,10-phenanthroline can significantly accelerate the reaction and improve yields.[21]
-
Substrate Considerations: The electron-rich nature of (4-Hydroxy-2-methoxyphenyl)boronic acid is generally well-tolerated in Chan-Lam couplings. The hydroxyl group can participate as a nucleophile in C-O bond formation or may require protection if C-N bond formation with a different amine is desired, depending on the relative nucleophilicity and reaction conditions.
Diagram 3: Postulated Catalytic Cycle of the Chan-Lam Coupling
Caption: A postulated catalytic cycle for the Chan-Lam cross-coupling reaction.
A Guide to Catalyst and Reagent Selection
The Chan-Lam coupling is known for its operational simplicity, often being performed open to the air. The choice of copper source and additives can be tailored to the specific transformation.
| Component | Recommendation | Rationale |
| Copper Source | Cu(OAc)₂, CuI, CuCl₂ | Copper(II) salts like Cu(OAc)₂ are commonly used and are effective for a wide range of substrates.[22] Copper(I) sources can also be employed and may be beneficial in certain cases.[23] |
| Ligand (optional) | Pyridine, 1,10-Phenanthroline, or other N-ligands | While not always necessary, the addition of a ligand can significantly improve reaction rates and yields, particularly for less reactive nucleophiles.[21] |
| Base (optional) | Organic bases (e.g., Pyridine, Et₃N) or inorganic bases (e.g., K₂CO₃) | A base is often included to facilitate the deprotonation of the nucleophile and the formation of the copper-nucleophile species.[17] |
| Solvent | Dichloromethane (DCM), Methanol (MeOH), or other polar solvents | The choice of solvent depends on the solubility of the substrates and reagents. DCM is a common choice for many Chan-Lam couplings. |
Detailed Experimental Protocol: Chan-Lam N-Arylation of an Amine with (4-Hydroxy-2-methoxyphenyl)boronic acid
This protocol describes a general procedure for the N-arylation of a primary or secondary amine with (4-Hydroxy-2-methoxyphenyl)boronic acid. Note that the phenolic hydroxyl group may compete as a nucleophile. If exclusive N-arylation is desired, protection of the hydroxyl group may be necessary.
Materials:
-
(4-Hydroxy-2-methoxyphenyl)boronic acid (1.5 equiv)
-
Amine (1.0 equiv)
-
Cu(OAc)₂ (10-20 mol%)
-
Pyridine (2.0 equiv)
-
Dichloromethane (DCM)
-
Molecular sieves (optional, for anhydrous conditions)
Procedure:
-
To a round-bottom flask, add (4-Hydroxy-2-methoxyphenyl)boronic acid, the amine, and Cu(OAc)₂.
-
Add DCM as the solvent.
-
Add pyridine to the reaction mixture.
-
Stir the reaction mixture at room temperature, open to the air. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the copper salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion: A Versatile Tool for Molecular Innovation
(4-Hydroxy-2-methoxyphenyl)boronic acid is a powerful and versatile building block for the synthesis of complex organic molecules. Through the strategic application of Suzuki-Miyaura and Chan-Lam couplings, researchers can efficiently introduce the valuable 4-hydroxy-2-methoxyphenyl moiety into a wide range of scaffolds. A thorough understanding of the reaction mechanisms and the judicious selection of catalysts, ligands, bases, and solvents are paramount to achieving high yields and purity. The protocols and insights provided in this guide are intended to serve as a solid foundation for the successful application of these transformative reactions in drug discovery, materials science, and beyond.
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. DSpace@MIT. [Link]
-
ChemInform Abstract: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2010). ResearchGate. [Link]
-
Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. (2016). Journal of the American Chemical Society. [Link]
-
A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. (2010). Semantic Scholar. [Link]
-
Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution. (2025). NIH. [Link]
-
Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. (2012). Organic Chemistry Portal. [Link]
-
Reactions for Suzuki-Miyaura cross coupling of 11a. (n.d.). ResearchGate. [Link]
-
Chan–Lam coupling. (n.d.). Wikipedia. [Link]
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Substrate scope of Suzuki–Miyaura cross‐coupling of phenols with phenylboronic acids using DCIDa. (n.d.). ResearchGate. [Link]
-
Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633–9695. [Link]
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Suzuki-Miyaura Coupling. (n.d.). Organic Synthesis. [Link]
-
Mastering Suzuki Coupling: Your Guide to Boronate Ester Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Chan-Lam Coupling. (n.d.). Organic Chemistry Portal. [Link]
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Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. (2016). MDPI. [Link]
-
CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. (2024). MDPI. [Link]
-
A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. (2025). ResearchGate. [Link]
-
Chan–Lam coupling. (n.d.). Wikipedia. [Link]
-
Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. (n.d.). NIH. [Link]
-
Chan-Lam Coupling: Mechanism & Examples. (n.d.). NROChemistry. [Link]
-
Suzuki reaction. (n.d.). Wikipedia. [Link]
-
Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism. (2018). ACS Catalysis. [Link]
-
Palladium‐Catalyzed Cross‐Coupling between Alkylidenecyclopropanes and Boronic Acids. (2024). ResearchGate. [Link]
-
Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. (n.d.). ScienceDirect. [Link]
-
Scheme 44 Cell-AP-Cu(II)-catalysed Chan-Lam coupling of arylboronic... (n.d.). ResearchGate. [Link]
-
Chan-Lam coupling reactions: Synthesis of heterocycles. (2025). ResearchGate. [Link]
-
Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism. (2018). ACS Catalysis. [Link]
-
How to purify boronic acids/boronate esters? (2016). ResearchGate. [Link]
-
Purification of boronic acids? (2017). Reddit. [Link]
-
Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved ChemOrgChem. (2025). YouTube. [Link]
-
Copper-Catalyzed Coupling of Arylboronic Acids and Amines. (2001). Organic Chemistry Portal. [Link]
-
Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. (n.d.). Scite.ai. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Coupling reactions of arylboronic acids with a variety of aryl chlorides a. (n.d.). ResearchGate. [Link]
-
Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. (2023). PMC. [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. (2017). PubMed. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PMC. [Link]
-
Suzuki−Miyaura Cross-Coupling of Benzylic Carbonates with Arylboronic Acids. (2025). ResearchGate. [Link]
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- 23. Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Guide to the Scale-Up Synthesis of Biaryl Compounds Using (4-Hydroxy-2-methoxyphenyl)boronic acid
Abstract
The biaryl motif is a cornerstone in modern medicinal chemistry and materials science, with its synthesis being a critical step in numerous development pipelines. The Suzuki-Miyaura cross-coupling reaction is a premier method for forging these vital carbon-carbon bonds due to its functional group tolerance and mild conditions.[1] This application note provides a comprehensive guide for researchers and process chemists on the effective scale-up of Suzuki-Miyaura reactions utilizing (4-Hydroxy-2-methoxyphenyl)boronic acid. We move beyond a simple recitation of steps to explore the underlying chemical principles, address common scale-up challenges such as thermal management and purification, and provide a robust, validated protocol for gram-scale synthesis.
Introduction: The Strategic Importance of (4-Hydroxy-2-methoxyphenyl)boronic acid
(4-Hydroxy-2-methoxyphenyl)boronic acid is a highly valuable bifunctional reagent. The boronic acid moiety serves as the reactive handle for palladium-catalyzed cross-coupling, while the methoxy and hydroxyl groups provide opportunities for further functionalization and can influence the final molecule's physicochemical properties, such as solubility and hydrogen bonding capacity.[2] Its utility in constructing complex scaffolds makes mastering its use in large-scale reactions a significant advantage in drug development and process optimization.
However, scaling any chemical reaction introduces challenges not always apparent at the bench scale, including heat and mass transfer limitations, reagent addition control, and the economic and practical constraints of purification.[3][4] This guide is structured to address these issues head-on, providing both the theoretical grounding and practical advice necessary for successful and reproducible scale-up.
Reagent Profile and Safety Considerations
Before commencing any scale-up campaign, a thorough understanding of the primary reagent is paramount.
Table 1: Physicochemical and Safety Data for (4-Hydroxy-2-methoxyphenyl)boronic acid
| Property | Value | Source / Notes |
| CAS Number | 550373-98-3 | [5] |
| Molecular Formula | C₇H₉BO₄ | [2] |
| Molecular Weight | 167.96 g/mol | [2] |
| Appearance | White to off-white powder/solid | Supplier Data |
| Melting Point | >250 °C | Varies by supplier |
| Solubility | Soluble in methanol, DMSO | [6] |
| Primary Hazards | Causes skin and serious eye irritation.[7][8][9] | Based on analogous boronic acids. |
| Handling | Handle in a well-ventilated area.[10] Wear appropriate PPE: gloves, safety glasses, lab coat.[11] Avoid dust formation.[7] | |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[10] Refrigeration is often recommended. |
Expert Insight on Handling Phenolic Boronic Acids: The presence of the acidic phenol group can present challenges. It may interact with the basic conditions of the Suzuki reaction, potentially requiring adjusted stoichiometry of the base. Furthermore, phenolic compounds can be susceptible to oxidation, reinforcing the need for rigorous inerting procedures during the reaction setup.
The Suzuki-Miyaura Coupling: Mechanism and Scale-Up Logic
The reaction's success hinges on a palladium catalytic cycle. Understanding this mechanism is key to troubleshooting and optimization. The generally accepted cycle involves three main stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[12]
The Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind Key Steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond. The rate often depends on the halide (I > Br > Cl). For scale-up, aryl bromides often provide a good balance of reactivity and cost.
-
Transmetalation: This is the crucial bond-forming step where the aryl group is transferred from boron to palladium. It requires activation of the boronic acid by a base. The choice of base and solvent is critical for ensuring both the boronic acid and the inorganic base are sufficiently soluble to interact.[13]
-
Reductive Elimination: The two aryl groups are expelled from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst.[12]
Protocol: Gram-Scale Synthesis of 4'-Hydroxy-2'-methoxy-[1,1'-biphenyl]-4-carbonitrile
This protocol details the coupling of (4-Hydroxy-2-methoxyphenyl)boronic acid with 4-bromobenzonitrile.
Materials and Reagents
Table 2: Reagent Stoichiometry and Purpose
| Reagent | M.W. ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents | Purpose |
| 4-Bromobenzonitrile | 182.02 | 9.10 | 50.0 | 1.0 | Aryl Halide |
| (4-Hydroxy-2-methoxyphenyl)boronic acid | 167.96 | 10.08 | 60.0 | 1.2 | Coupling Partner |
| Pd(OAc)₂ | 224.50 | 0.112 | 0.50 | 0.01 (1 mol%) | Catalyst Precursor |
| SPhos | 410.47 | 0.410 | 1.0 | 0.02 (2 mol%) | Ligand |
| K₃PO₄ (finely ground) | 212.27 | 21.23 | 100.0 | 2.0 | Base |
| Toluene | - | 250 mL | - | 5 mL/mmol | Organic Solvent |
| Water (degassed) | - | 50 mL | - | 1 mL/mmol | Aqueous Phase |
Equipment
-
1 L three-neck round-bottom flask
-
Mechanical stirrer and stirring guide
-
Reflux condenser
-
Thermocouple and heating mantle
-
Inert gas inlet (Nitrogen or Argon)
-
Standard laboratory glassware for work-up
Step-by-Step Procedure
-
Reactor Setup: Assemble the glassware and ensure it is dry. Equip the flask with the mechanical stirrer, condenser (with inert gas outlet), and a septum for additions.
-
Inerting: Purge the entire system with nitrogen or argon for at least 30 minutes. Maintaining an inert atmosphere is critical to prevent catalyst degradation.[1]
-
Reagent Charging: To the flask, add 4-bromobenzonitrile (9.10 g), (4-Hydroxy-2-methoxyphenyl)boronic acid (10.08 g), finely ground potassium phosphate (21.23 g), Pd(OAc)₂ (112 mg), and SPhos (410 mg).
-
Scale-Up Insight: On a larger scale, solid reagents are added first. Static electricity can be a hazard with fine powders; ensure proper grounding of equipment.
-
-
Solvent Addition: Add degassed toluene (250 mL) and degassed water (50 mL) via cannula or a pressure-equalizing dropping funnel.
-
Why Degas? Oxygen can oxidize the phosphine ligand and the Pd(0) catalyst, inhibiting the reaction. Degassing by sparging with an inert gas for 20-30 minutes is essential.
-
-
Reaction Execution: Begin vigorous stirring. A mechanical stirrer is necessary for scale-up to ensure efficient mixing of the biphasic system. Heat the mixture to 90-95 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. A typical endpoint is the consumption of the limiting reagent (4-bromobenzonitrile). Reaction time is typically 8-16 hours.
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Add 200 mL of ethyl acetate and 200 mL of water.
-
Stir for 10 minutes, then transfer to a separatory funnel. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Combine all organic layers. Wash with saturated brine (1 x 150 mL) to help break emulsions and remove water.[1]
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification (Recrystallization):
-
Rationale: Recrystallization is the most economical and scalable method for purifying solid products.[14]
-
Transfer the crude solid to an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of a hot solvent in which the product has high solubility but impurities have low solubility (e.g., isopropanol or an ethyl acetate/heptane mixture). Scout for the ideal solvent system on a small scale first.
-
Bring the mixture to a boil to fully dissolve the solid. If needed, add more hot solvent dropwise until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Process and Workflow Visualization
The overall process can be visualized as a logical flow from preparation to final product.
Caption: High-level workflow for the scale-up synthesis of biaryls.
Troubleshooting Common Scale-Up Issues
Table 3: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Stalled or Incomplete Reaction | 1. Inactive catalyst due to oxygen exposure. 2. Insufficiently ground or poor quality base. 3. Poor mixing in the biphasic system. | 1. Improve inerting/degassing procedures. 2. Use a fresh, finely ground base. Consider screening other bases like K₂CO₃ or Cs₂CO₃.[15] 3. Increase stirrer speed; ensure a vortex is visible. |
| Low Yield | 1. Protodeboronation (boronic acid decomposition). 2. Competing side reactions. 3. Product loss during work-up or recrystallization. | 1. Use a slight excess of boronic acid (1.1-1.3 eq). Do not prolong reaction time unnecessarily. 2. Lower reaction temperature slightly. 3. Optimize recrystallization solvent system to minimize product solubility in the mother liquor. |
| Formation of Homocoupled Byproducts | 1. Oxygen contamination leading to oxidative homocoupling. 2. High catalyst loading or temperature. | 1. Rigorously exclude oxygen from the reaction. 2. Reduce catalyst loading (e.g., to 0.5 mol%) and reaction temperature. |
| Difficult Purification | 1. Impurities co-crystallize with the product. 2. Product is an oil or non-crystalline solid. | 1. Try a different recrystallization solvent system. A wash of the crude solid with a non-polar solvent (e.g., heptane) may remove non-polar impurities. 2. If recrystallization fails, column chromatography is an alternative, though less ideal for large scale. |
Conclusion
The successful scale-up of Suzuki-Miyaura couplings using (4-Hydroxy-2-methoxyphenyl)boronic acid is an achievable and highly valuable process. Success is predicated not on simply multiplying reagent quantities, but on a deliberate approach that considers the underlying reaction mechanism and addresses the physical challenges of larger-scale synthesis. By focusing on rigorous inerting, efficient mixing, controlled thermal management, and selecting a scalable purification strategy like recrystallization, researchers and chemists can reliably produce multi-gram quantities of complex biaryl products, accelerating progress in drug discovery and materials science.
References
- Sandiego State University. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
- Fisher Scientific. (2010). Safety Data Sheet for 4-Fluoro-2-methoxyphenylboronic acid.
- TCI Chemicals. Safety Data Sheet for 4-Methylphenylboronic Acid.
- TCI Chemicals. (2025). Safety Data Sheet for 3-Chloro-4-methoxyphenylboronic Acid.
- Fisher Scientific. (2025). Safety Data Sheet for 2-Methoxyphenylboronic acid.
- CymitQuimica. Boronic acid, (4-hydroxy-3-methoxyphenyl)- (9CI).
- MilliporeSigma. (2019). Safety Data Sheet for 4-Methoxyphenylboronic acid.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ACS Symposium Series. (2014). Challenges of scaling up chemical processes (based on real life experiences).
- Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory?.
- BenchChem. Scaling up the synthesis of 6-(4-Chlorophenyl)-2-formylphenol for bulk production.
- BenchChem. Application Note: Synthesis of Biaryls via Suzuki-Miyaura Coupling Using Methyl 3-boronobenzoate.
- ChemicalBook. (2022). (4-Hydroxy-2-Methoxyphenyl)boronic acid.
- ChemicalBook. (2025). 4-Methoxyphenylboronic acid.
- The Journal of Organic Chemistry. (2007). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase.
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- 15. benchchem.com [benchchem.com]
Application Notes & Protocols: Strategic Derivatization of (4-Hydroxy-2-methoxyphenyl)boronic acid
Abstract: (4-Hydroxy-2-methoxyphenyl)boronic acid is a highly versatile and valuable building block in modern organic synthesis. Its trifunctional nature—possessing a reactive boronic acid moiety, an acidic phenolic hydroxyl group, and an electron-donating methoxy group—offers multiple avenues for chemical modification. This guide provides researchers, scientists, and drug development professionals with a detailed exploration of key derivatization strategies. We move beyond simple procedural lists to explain the causal chemistry behind protocol choices, ensuring that each method is presented as a self-validating system. The protocols herein are grounded in established, authoritative methodologies for Suzuki-Miyaura coupling, Chan-Lam cross-coupling, and functionalization of the phenolic hydroxyl group, enabling the synthesis of complex molecules for pharmaceutical and materials science applications.
Introduction: The Strategic Value of (4-Hydroxy-2-methoxyphenyl)boronic acid
(4-Hydroxy-2-methoxyphenyl)boronic acid is more than a simple arylboronic acid; it is a scaffold offering orthogonal chemical handles for sequential or selective modification. The boronic acid group is a cornerstone for carbon-carbon and carbon-heteroatom bond formation, primarily through metal-catalyzed cross-coupling reactions. The phenolic hydroxyl provides a nucleophilic and acidic site for forming ethers and esters, or for influencing molecular interactions through hydrogen bonding.[1] The ortho-methoxy group sterically and electronically modulates the reactivity of both the boronic acid and the hydroxyl group, an important consideration in reaction design.
Understanding how to selectively address these functional groups is paramount for leveraging this reagent to its full potential in the synthesis of novel active pharmaceutical ingredients (APIs) and functional materials.[2][3][4]
Derivatization via the Boronic Acid Moiety: Building Molecular Complexity
The most prominent application of arylboronic acids is their participation in metal-catalyzed cross-coupling reactions to form new covalent bonds at the carbon atom to which the boron is attached.[5]
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a pillar of synthetic chemistry, enabling the formation of biaryl structures prevalent in pharmaceuticals.[6][7] The reaction couples the boronic acid with an organohalide or pseudohalide (e.g., triflate) in the presence of a palladium catalyst and a base.[8][9]
Expertise & Causality: The catalytic cycle involves three key steps: oxidative addition of the Pd(0) catalyst to the organohalide, transmetalation of the aryl group from boron to palladium, and reductive elimination to form the C-C bond and regenerate the catalyst.[7][9] The base is critical; it activates the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[8]
A crucial consideration with (4-Hydroxy-2-methoxyphenyl)boronic acid is the acidic phenol. The phenolic proton can react with the base, potentially requiring stoichiometric adjustments. In many modern protocols using mild bases like carbonates, the reaction proceeds without needing to protect the hydroxyl group. However, for sensitive substrates or strongly basic conditions, protection may be required (see Section 3.3).
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling This protocol is a robust starting point adaptable for various aryl halides.[6]
-
Reaction Setup: To a dry Schlenk flask, add (4-Hydroxy-2-methoxyphenyl)boronic acid (1.2–1.5 equiv.), the aryl halide (1.0 equiv.), and the palladium catalyst/ligand system (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Inert Atmosphere: Seal the flask, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv.) followed by the degassed solvent system (e.g., Dioxane/H₂O, 4:1).
-
Reaction Execution: Heat the mixture with vigorous stirring to the target temperature (typically 80–100 °C). Monitor reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Aryl Halide (Ar-X) | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) |
| Aryl Iodide | Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ (2.0) | Toluene/H₂O | 100 |
| Aryl Bromide | Pd(PPh₃)₄ (5%) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 90 |
| Aryl Chloride | Pd₂(dba)₃ (2%) | XPhos (4%) | Cs₂CO₃ (2.5) | t-BuOH | 110 |
| Aryl Triflate | PdCl₂(dppf) (3%) | - | Na₂CO₃ (2.0) | DMF | 80 |
Chan-Lam Coupling: Forging C-N and C-O Bonds
The Chan-Lam (or Chan-Evans-Lam) coupling is a powerful copper-catalyzed method for forming aryl-heteroatom bonds, representing a valuable alternative to the Buchwald-Hartwig amination.[10] It couples arylboronic acids with N-H or O-H containing compounds, such as amines, amides, and alcohols, often under remarkably mild conditions.[11][12]
Expertise & Causality: The reaction is typically catalyzed by a simple copper(II) salt, such as Cu(OAc)₂, and often uses atmospheric oxygen as the terminal oxidant.[11] The mechanism is thought to proceed through a Cu(III) intermediate, which undergoes reductive elimination to form the desired C-N or C-O bond.[10] The reaction can often be performed at room temperature and open to the air, making it highly practical.[10] When coupling (4-Hydroxy-2-methoxyphenyl)boronic acid with an external nucleophile, the intramolecular phenol can compete, so careful optimization of conditions is necessary.
Caption: General schematic of a Chan-Lam C-N/C-O coupling reaction.
Protocol 2: General Procedure for Chan-Lam N-Arylation
-
Reaction Setup: In a vial, add Cu(OAc)₂ (1.0 equiv.), the amine (1.2 equiv.), and (4-Hydroxy-2-methoxyphenyl)boronic acid (1.0 equiv.). Note: Stoichiometric copper is often used, but catalytic versions exist.
-
Solvent and Base: Add a suitable solvent (e.g., CH₂Cl₂ or MeCN) and a base such as pyridine or triethylamine (2.0-3.0 equiv.).
-
Reaction Execution: Stir the mixture vigorously, open to the atmosphere, at room temperature for 12-48 hours. The reaction progress can be monitored by LC-MS.
-
Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove copper salts, washing with the reaction solvent.
-
Purification: Concentrate the filtrate and purify the crude product via flash column chromatography.
Derivatization via the Phenolic Hydroxyl Group
The hydroxyl group offers a distinct reaction site for introducing a variety of functionalities, which can modulate the compound's solubility, polarity, and biological activity.
Esterification
Esterification of the phenolic hydroxyl is a straightforward derivatization to form aryl esters. This is typically achieved by reaction with an acyl halide or anhydride in the presence of a non-nucleophilic base.
Expertise & Causality: This reaction follows a standard nucleophilic acyl substitution mechanism. The base (e.g., triethylamine or pyridine) deprotonates the phenol to form a more potent phenoxide nucleophile, which then attacks the electrophilic carbonyl carbon of the acylating agent. The boronic acid group is stable under these mild conditions. This method is often used to create prodrugs or to modify the physicochemical properties of a molecule.
Protocol 3: Acylation of the Phenolic Hydroxyl
-
Setup: Dissolve (4-Hydroxy-2-methoxyphenyl)boronic acid (1.0 equiv.) in a dry aprotic solvent (e.g., CH₂Cl₂ or THF) under a nitrogen atmosphere.
-
Base Addition: Add a base such as triethylamine (1.5 equiv.) and cool the mixture to 0 °C in an ice bath.
-
Acylating Agent: Add the acyl chloride (e.g., acetyl chloride or benzoyl chloride, 1.1 equiv.) dropwise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent, wash with water and brine, and dry over Na₂SO₄.
-
Purification: Concentrate the solvent and purify by column chromatography or recrystallization.
Protection Strategies for Orthogonal Synthesis
In multi-step syntheses, it is often necessary to temporarily "mask" the reactive hydroxyl group to prevent it from interfering with subsequent chemical transformations, particularly those involving strong bases or highly reactive organometallics.[13][14]
Expertise & Causality: The choice of a protecting group is critical and depends on its stability to the planned reaction conditions and the mildness of its subsequent removal (deprotection). For example, a silyl ether is stable to many cross-coupling conditions but is easily removed with fluoride ions. This protect-react-deprotect strategy enables precise, site-selective synthesis.
Caption: A protect-react-deprotect workflow for orthogonal synthesis.
Protocol 4: Protection as a Silyl Ether (TBDMS)
-
Setup: Dissolve (4-Hydroxy-2-methoxyphenyl)boronic acid (1.0 equiv.) in dry DMF.
-
Reagent Addition: Add imidazole (2.5 equiv.) followed by tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equiv.).
-
Reaction: Stir the mixture at room temperature for 4-6 hours until TLC analysis shows complete consumption of the starting material.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layers extensively with water to remove DMF, then with brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography to yield the protected boronic acid, which can be carried forward to the next reaction step.
One-Pot and Multicomponent Syntheses
Advanced synthetic strategies aim to improve efficiency by combining multiple reaction steps into a single operation, avoiding time-consuming work-ups and purifications.[15] Such "one-pot" or multicomponent reactions are highly valuable in drug discovery for rapidly generating molecular libraries.[16][17]
For example, a sequence could involve the Suzuki-Miyaura coupling of a protected (4-Hydroxy-2-methoxyphenyl)boronic acid, followed by the addition of a deprotecting agent (e.g., TBAF for a silyl ether) and then an acylating agent to esterify the newly revealed phenol, all within the same reaction vessel. These complex sequences require careful planning to ensure reagent and condition compatibility but offer significant advantages in synthetic efficiency.[18][19]
Conclusion
(4-Hydroxy-2-methoxyphenyl)boronic acid is a powerful and adaptable synthetic intermediate. Its derivatization is not limited to a single pathway but offers a rich landscape of chemical possibilities. By strategically targeting either the boronic acid moiety for core scaffold construction or the phenolic hydroxyl group for functional modification, researchers can precisely engineer complex molecules. The protocols and insights provided in this guide serve as a foundational toolset for professionals in drug development and materials science to unlock the full synthetic potential of this versatile reagent.
References
- Vertex AI Search.
- Organic Chemistry Portal. Chan-Lam Coupling.
- Electrochemically Enabled Chan-Lam Couplings of Aryl Boronic Acids and Anilines. Org Lett. 2019 Jun 21;21(12):4540-4543.
- Wikipedia. Chan–Lam coupling.
- Benchchem. Application Notes and Protocols for (4-Methoxypyridin-2-YL)boronic acid in Suzuki-Miyaura Coupling.
- Boric Acid Catalyzed Chemoselective Esterific
- NROChemistry. Chan-Lam Coupling: Mechanism & Examples.
- Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae.
- Benchchem. (4-Methoxy-2-nitrophenyl)boronic Acid|CAS 860034-09-9.
- Organic Chemistry Portal. Suzuki Coupling.
- MDPI. Cross-Coupling as a Key Step in the Synthesis and Structure Revision of the Natural Products Selagibenzophenones A and B.
- ResearchGate. Cross-Coupling as a Key Step in the Synthesis and Structure Revision of the Natural Products Selagibenzophenones A and B.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Mastering Suzuki Coupling: Your Guide to Boronate Ester Intermedi
- MDPI. One-Pot, Multi-Component Green Microwave-Assisted Synthesis of Bridgehead Bicyclo[4.4.0]boron Heterocycles and DNA Affinity Studies.
- PMC - PubMed Central.
- Boosting Pharmaceutical Synthesis: The Role of 2-Methoxyphenylboronic Acid.
- Sigma-Aldrich. 4-Methoxyphenylboronic acid = 95.0 5720-07-0.
- Sigma-Aldrich. 4-Hydroxy-3-methoxyphenylboronic acid pinacol ester 98 269410-22-2.
- ResearchGate. The One-Pot, Multicomponent Construction of Highly Substituted Tetrahydropyran-4-ones Using the Maitland—Japp Reaction.
- PMC - NIH. Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach.
- PubMed. A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids.
- PMC. Advances in Mechanochemical Methods for One‐Pot Multistep Organic Synthesis.
- ResearchGate. (PDF) One-Pot, Multi-Component Green Microwave-Assisted Synthesis of Bridgehead Bicyclo[4.4.0]boron Heterocycles and DNA Affinity Studies.
- ResearchGate. Optimization of the one-pot synthesis of compound 2.
- ChemicalBook. The uses of 4-Methoxyphenylboronic acid.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p.
- CymitQuimica. CAS 182344-21-4: Boronic acid, (4-hydroxy-3-methoxyphenyl)- (9CI).
- RSC Publishing. A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS).
- NIH.
- ResearchGate. Reactions for Suzuki-Miyaura cross coupling of 11a.
- PubMed.
- ResearchGate. Dansylation of Unactivated Alcohols for Improved Mass Spectral Sensitivity and Application to Analysis of Cytochrome P450 Oxidation Products in Tissue Extracts | Request PDF.
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- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Suzuki Reactions with (4-Hydroxy-2-methoxyphenyl)boronic acid
Welcome to the dedicated technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving (4-Hydroxy-2-methoxyphenyl)boronic acid. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges with this specific, yet valuable, building block. Due to its unique electronic and steric properties, this boronic acid requires careful consideration of reaction parameters to achieve high yields and purity. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to streamline your synthetic efforts.
Part I: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My reaction yield is critically low or zero. What are the primary factors I should investigate?
A1: A failing Suzuki coupling with this substrate typically points to one of three areas: catalyst inactivation, inefficient reaction steps, or reagent degradation.
-
Catalyst Activity: The active Pd(0) species is susceptible to oxidation.[1] If you are not using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄, your Pd(II) precatalyst (e.g., Pd(OAc)₂) must be effectively reduced in situ.[2][3] More importantly, rigorous exclusion of oxygen is paramount. Inadequate degassing of solvents and reagents can lead to catalyst decomposition into inactive palladium black and promote unwanted side reactions like boronic acid homocoupling.[2][4]
-
Inefficient Oxidative Addition: The electron-donating effects of the hydroxyl and methoxy groups on your boronic acid make it an electron-rich coupling partner. If your aryl halide is also electron-rich, the oxidative addition step—often the rate-determining step—can be extremely slow.[4] This scenario requires a highly active catalyst system.
-
Reagent Quality: Verify the purity of your (4-Hydroxy-2-methoxyphenyl)boronic acid. Boronic acids can degrade over time, especially if not stored properly.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
Q2: I'm observing significant decomposition of my boronic acid. What is causing this and how can I prevent it?
A2: The primary decomposition pathway for your boronic acid is likely protodeboronation , which is the cleavage of the C–B bond and its replacement with a hydrogen atom. Electron-rich arylboronic acids, like (4-Hydroxy-2-methoxyphenyl)boronic acid, are particularly susceptible to this side reaction, which is accelerated by base and water.[4][5]
Mitigation Strategies:
-
Protect the Boronic Acid: The most robust solution is to convert the boronic acid to a more stable derivative, such as a neopentyl glycol or pinacol boronic ester (Bpin).[3][4] These esters are more resistant to premature decomposition and are cleaved in situ during the reaction.
-
Use Milder or Anhydrous Conditions: If using the free boronic acid, switch to a milder base like potassium fluoride (KF) or use a carefully controlled amount of a stronger base like K₃PO₄.[1] Running the reaction under anhydrous conditions can also suppress protodeboronation.
-
Choose the Right Base: Use a finely powdered, anhydrous base to ensure consistent reaction kinetics. A strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often effective at promoting the desired reaction over decomposition.[1]
Q3: My reaction is messy, with multiple byproducts. What are the likely side reactions?
A3: Besides protodeboronation, two other common side reactions are homocoupling and catalyst decomposition.
-
Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl byproduct. This is often caused by the presence of oxygen, which facilitates this unwanted pathway.[2] Solution: Ensure your entire system is rigorously anaerobic. This involves thoroughly degassing your solvent (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes) and running the reaction under a positive pressure of an inert gas like argon or nitrogen.[1][6]
-
Phenol Formation from Aryl Halide: If using an aryl bromide or iodide, hydrolysis can occur under basic, aqueous conditions, converting it to the corresponding phenol. This is more common with aryl triflates.[7] Solution: While some water is often beneficial for Suzuki couplings, excess water can promote this side reaction.[1] Using a solvent system like Toluene or Dioxane with a minimal, controlled amount of water (e.g., a 4:1 or 5:1 organic:water ratio) is recommended.
Part II: Frequently Asked Questions (FAQs)
Q1: What makes (4-Hydroxy-2-methoxyphenyl)boronic acid a "challenging" substrate?
A1: This boronic acid possesses a combination of electronic and steric features that complicate the Suzuki-Miyaura reaction:
-
High Electron Density: The electron-donating methoxy (-OCH₃) and hydroxyl (-OH) groups enrich the aromatic ring with electron density. This can make the transmetalation step of the catalytic cycle more facile, but if the aryl halide partner is also electron-rich, the initial oxidative addition step can be very slow.[4]
-
Steric Hindrance: The ortho-methoxy group provides significant steric bulk around the boronic acid moiety. This can physically impede the approach of the palladium catalyst, slowing down both the transmetalation and reductive elimination steps.[2][4]
-
Acidic Phenol Group: The free hydroxyl group is acidic and can engage in undesirable interactions. It can coordinate to the palladium center, potentially inhibiting catalysis, or react with the base in a way that interferes with the formation of the active boronate species.[8]
Q2: How do I choose the optimal catalyst system (palladium source and ligand)?
A2: For challenging substrates like this, standard catalysts such as Pd(PPh₃)₄ are often inefficient.[4] A modern catalyst system comprising a palladium precatalyst and a specialized, bulky, electron-rich ligand is strongly recommended.
| Catalyst System Component | Recommendation | Rationale | Typical Loading |
| Palladium Source | Pd(OAc)₂ or a Buchwald Precatalyst (e.g., XPhos-Pd-G3) | Pd(OAc)₂ is a cost-effective Pd(II) source that is reduced in situ. Buchwald precatalysts are air-stable Pd(II) complexes that rapidly form the active Pd(0) species, leading to more reliable and faster reactions.[9] | 1-3 mol% |
| Ligand | Buchwald-type Biarylphosphines (e.g., SPhos, XPhos, RuPhos) | These ligands are both bulky and electron-rich. The bulk facilitates the final reductive elimination step, while the high electron density promotes the initial, often rate-limiting, oxidative addition step.[2][4] | 1.2 - 2.0 equiv. relative to Pd |
Q3: What is the best base and solvent combination?
A3: The choice of base and solvent is critical for activating the boronic acid while minimizing side reactions.
| Parameter | Recommendation | Rationale |
| Base | K₃PO₄ or Cs₂CO₃ | These are strong, non-nucleophilic bases that effectively promote the formation of the boronate complex required for transmetalation.[1] Cs₂CO₃ is often beneficial due to the cesium effect, which can accelerate the reaction.[4] |
| Solvent | Dioxane/H₂O (4:1), Toluene/H₂O (10:1), or THF/H₂O (4:1) | A polar aprotic solvent is ideal. A small, controlled amount of water is often necessary to solubilize the base and facilitate the formation of the active [Ar-B(OH)₃]⁻ species, which is crucial for the transmetalation step.[1][3] |
Q4: Should I protect the hydroxyl group on the boronic acid before the reaction?
A4: While the reaction can often proceed with the free hydroxyl group, protection can be a valuable strategy if you are experiencing intractable low yields or side reactions. Protecting the -OH group (e.g., as a methyl or benzyl ether) eliminates its acidic proton, preventing potential catalyst inhibition or unwanted side reactions with the base.[8] However, this adds extra steps to your synthesis (protection and deprotection), so it should be considered a secondary optimization strategy after first attempting the reaction with the unprotected phenol.
Q5: Are there any special handling or storage requirements for this boronic acid?
A5: Yes. Like many boronic acids, (4-Hydroxy-2-methoxyphenyl)boronic acid can be unstable. It is susceptible to dehydration, which can lead to the formation of boroxine trimers, and to protodeboronation upon prolonged exposure to moisture and air.[10] For optimal results and shelf-life, it should be stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and refrigerated.
Part III: Optimized Experimental Protocol
This general protocol is a robust starting point and should be optimized for your specific aryl halide.
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Procedure:
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), (4-Hydroxy-2-methoxyphenyl)boronic acid (1.2-1.5 equiv.), and finely powdered K₃PO₄ (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and perform a minimum of three vacuum/backfill cycles with high-purity argon or nitrogen to ensure an oxygen-free environment.[4]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add degassed solvent (e.g., Dioxane/Water in a 4:1 ratio, to achieve a concentration of 0.1-0.2 M relative to the aryl halide) via syringe.[1] The solvent should be degassed by sparging with argon for 30 minutes prior to use.
-
Reaction: Place the sealed flask in a preheated oil bath set to 80-100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is between 4 and 16 hours.[4]
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Part IV: References
-
BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
-
BenchChem. (2025). Overcoming low yields in Suzuki coupling with functionalized boronic acids.
-
Wikipedia. (2023). Suzuki reaction. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
BenchChem. (2025). Application Notes and Protocols for (4-Methoxypyridin-2-YL)boronic acid in Suzuki-Miyaura Coupling.
-
Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Bumagin, N. A., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7313-7323. [Link]
-
BenchChem. (2025). Low yield in Suzuki coupling with (4-Bromo-2,5-dimethoxyphenyl)boronic acid.
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?[Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?[Link]
-
Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 52(43), 11350-11353. [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?[Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (4-Hydroxy-2-methoxyphenyl)boronic acid
Welcome to the technical support guide for (4-Hydroxy-2-methoxyphenyl)boronic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities and potential side reactions associated with this versatile reagent. Here, we move beyond standard protocols to provide in-depth, field-proven insights into the causality behind experimental outcomes, helping you troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions I should be aware of when using (4-Hydroxy-2-methoxyphenyl)boronic acid?
When working with (4-Hydroxy-2-methoxyphenyl)boronic acid, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, three principal side reactions can diminish the yield of your desired product and complicate purification:
-
Protodeboronation: This is the cleavage of the C–B bond and its replacement with a C–H bond, resulting in the formation of 2-methoxyphenol as a byproduct. This reaction is often catalyzed by aqueous acid or base.[1][2]
-
Homocoupling: This side reaction leads to the formation of a symmetrical biaryl, 5,5'-dihydroxy-2,2'-dimethoxybiphenyl, from the dimerization of two molecules of the boronic acid. It is typically mediated by the palladium catalyst, often in the presence of oxygen.[3][4][5]
-
Oxidation (Hydroxylation): The boronic acid functional group can be oxidized to a hydroxyl group, converting the starting material into 2-methoxyhydroquinone. This can be promoted by various oxidants, including atmospheric oxygen, especially under basic conditions.[6][7][8]
Q2: How do the hydroxyl and methoxy substituents on the phenyl ring affect the reactivity and stability of this boronic acid?
The electronic nature of the aromatic ring significantly influences the boronic acid's stability and propensity for side reactions.
-
Electronic Effects: Both the hydroxyl (-OH) and methoxy (-OMe) groups are strong electron-donating groups (EDGs). Their presence increases the electron density on the aromatic ring, which can have conflicting effects. While it can facilitate the desired transmetalation step in Suzuki couplings, it also makes the ipso-carbon more susceptible to protonation, thereby increasing the rate of protodeboronation under certain conditions.[9][10]
-
Phenolic Hydroxyl Group: The acidic proton of the -OH group introduces specific challenges. It can react with the base required for the Suzuki coupling, potentially altering the reaction's stoichiometry and pH. Furthermore, the resulting phenoxide is highly susceptible to oxidation. In some cases, the hydroxyl group itself can act as a competing nucleophile, leading to O-arylation products (diaryl ethers), though this is less common in standard Suzuki conditions.
Q3: What are the ideal storage conditions for (4-Hydroxy-2-methoxyphenyl)boronic acid to ensure its long-term stability?
Arylboronic acids can degrade over time, particularly when exposed to air, moisture, and light. For (4-Hydroxy-2-methoxyphenyl)boronic acid, the presence of the electron-rich, oxidizable phenol group necessitates careful storage.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen and moisture.
-
Temperature: Refrigeration (2-8 °C) is recommended to slow the rate of potential decomposition pathways.[11]
-
Light: Store in an amber vial or in the dark to prevent light-induced degradation.
-
Purity Check: Before use, especially after prolonged storage, it is advisable to check the purity of the boronic acid by NMR or LC-MS to ensure it has not significantly degraded. Common impurities to look for are the protodeboronated product (2-methoxyphenol) and boric acid.
Troubleshooting Guide: From Problem to Protocol
This section addresses specific experimental failures in a question-and-answer format, providing diagnostic workflows, mechanistic explanations, and actionable protocols.
Problem 1: Low yield of my desired product, with significant formation of 2-methoxyphenol.
Q: My main byproduct has been identified as 2-methoxyphenol by LC-MS. What is causing this, and how can I prevent it?
A: This is a classic case of protodeboronation, an undesired reaction that cleaves the carbon-boron bond.
Plausible Causes: Protodeboronation is the protonolysis of the C-B bond and is a common side reaction for many boronic acids.[1] For (4-Hydroxy-2-methoxyphenyl)boronic acid, the electron-rich nature of the ring makes it particularly susceptible. The reaction can proceed through several mechanisms, which are highly dependent on the reaction pH.[1][12]
-
Base-Catalyzed Pathway: In the presence of a base (like hydroxides or carbonates used in Suzuki couplings), the boronic acid forms a more reactive tetrahedral boronate anion [ArB(OH)₃]⁻. This species can then react with a proton source (often water or alcohol solvents) in a rate-limiting step to cleave the C-B bond.[1][13]
-
Acid-Catalyzed Pathway: Although less common in Suzuki reactions which are run under basic conditions, trace acidity can also promote protodeboronation.[2]
Troubleshooting Workflow & Mitigation Strategy:
Caption: Troubleshooting workflow for protodeboronation.
Experimental Protocol: Minimizing Protodeboronation in a Suzuki Coupling
This protocol is optimized to reduce the risk of protodeboronation.
-
Reagent Preparation:
-
Thoroughly dry all glassware in an oven ( >120 °C) and cool under a stream of dry nitrogen or argon.
-
Use anhydrous solvents. If not purchased anhydrous, distill from an appropriate drying agent (e.g., toluene from sodium/benzophenone).
-
Use a fresh, high-purity source of (4-Hydroxy-2-methoxyphenyl)boronic acid.
-
-
Reaction Setup:
-
To a dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), (4-Hydroxy-2-methoxyphenyl)boronic acid (1.2–1.5 equiv), and the base.
-
Base Selection: Use potassium phosphate (K₃PO₄, 3.0 equiv) or cesium carbonate (Cs₂CO₃, 2.0 equiv). These are often superior to stronger bases like NaOH or bases with higher water content like hydrated Na₂CO₃.[14]
-
Seal the flask, and perform at least three vacuum/inert gas (N₂ or Ar) backfill cycles to rigorously exclude air and moisture.
-
-
Solvent and Catalyst Addition:
-
Add the anhydrous solvent (e.g., dioxane or toluene, ~0.1 M concentration) via a dry syringe.
-
Slightly warm the mixture if needed to ensure solubility.
-
Prepare a separate stock solution of the palladium catalyst and ligand if necessary. Add the catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., SPhos, 2-4 mol%) to the reaction mixture under a positive pressure of inert gas.
-
-
Reaction Conditions:
-
Heat the reaction to the lowest temperature that provides a reasonable conversion rate (e.g., start at 80 °C and monitor by TLC or LC-MS). Avoid excessively high temperatures, which accelerate protodeboronation.
-
-
Workup:
-
Upon completion, cool the reaction to room temperature. Quench with water and extract with an organic solvent (e.g., ethyl acetate). Proceed with standard purification.
-
Problem 2: A major byproduct is the symmetrical dimer of the boronic acid.
Q: My reaction produces a significant amount of 5,5'-dihydroxy-2,2'-dimethoxybiphenyl. What is causing this homocoupling, and what is the solution?
A: This byproduct arises from the palladium-mediated homocoupling of your boronic acid. This is often linked to the presence of oxygen or the use of a Pd(II) precatalyst.
Plausible Causes: There are two primary mechanistic pathways for boronic acid homocoupling in Suzuki reactions:[4][5]
-
Oxygen-Mediated Pathway: The active Pd(0) catalyst can be oxidized by trace amounts of oxygen to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regenerating the Pd(0) catalyst. Rigorous exclusion of oxygen is the key to suppressing this pathway.[5]
-
Pd(II) Precatalyst Pathway: If you use a Pd(II) salt as a catalyst precursor (e.g., Pd(OAc)₂, PdCl₂), it can react directly with the boronic acid to form the dimer before the catalytic cycle is fully established.[4] This is particularly problematic at the beginning of the reaction.
Caption: The two primary mechanisms for boronic acid homocoupling.
Mitigation Strategies & Protocol Adjustments:
-
Rigorous Degassing: The most critical step is the removal of dissolved oxygen from the reaction mixture.
-
Freeze-Pump-Thaw: For ultimate oxygen removal, perform at least three freeze-pump-thaw cycles on the solvent before adding the catalyst.
-
Subsurface Sparge: A highly effective and practical method is to bubble an inert gas (argon or nitrogen) through the reaction solvent for 15-30 minutes prior to adding the catalyst.[5] This is often more effective than simply maintaining a positive pressure of inert gas over the headspace.
-
-
Catalyst Choice:
-
Use a Pd(0) source directly (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) to bypass the initial Pd(II) state.
-
If using a Pd(II) precatalyst, consider adding a small amount of a mild reducing agent, like potassium formate, to facilitate its rapid reduction to the active Pd(0) state.[5]
-
-
Order of Addition: Add the palladium catalyst last, after the system has been thoroughly deoxygenated and heated to the reaction temperature. This ensures the catalyst enters an environment where the desired cross-coupling can immediately outcompete the homocoupling pathway.
Summary of Recommended Conditions to Avoid Homocoupling
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxygen-mediated oxidation of Pd(0).[5] |
| Degassing | Subsurface sparge or Freeze-Pump-Thaw | Rigorously removes dissolved oxygen from the solvent.[5] |
| Pd Source | Pd(0) precatalyst (e.g., Pd(PPh₃)₄) | Avoids direct reaction of Pd(II) with the boronic acid.[4] |
| Additives | Mild reducing agent (e.g., K-formate) | Can be used with Pd(II) sources to promote rapid reduction to Pd(0).[5] |
Problem 3: My boronic acid appears unstable in the reaction mixture, and I'm isolating 2-methoxyhydroquinone.
Q: My starting material is being consumed, but not to form the desired product. I've identified 2-methoxyhydroquinone. What's happening?
A: Your boronic acid is undergoing oxidation (ipso-hydroxylation) to the corresponding hydroquinone.
Plausible Causes: The conversion of an arylboronic acid to a phenol (in this case, a hydroquinone derivative) is a well-known transformation.[8] While it can be a synthetically useful reaction, it is a detrimental side reaction in cross-coupling.
-
Aerobic Oxidation: The combination of an electron-rich aromatic system, a basic medium, and the presence of oxygen can lead to the oxidative cleavage of the C-B bond.[7][15] The phenoxide formed from the reaction of the hydroxyl group with the base can further activate the molecule towards oxidation.
-
Peroxide Contamination: Solvents like THF or dioxane can form peroxides upon storage. These peroxides are potent oxidants that can readily convert the boronic acid to the hydroquinone.
Mitigation Strategies:
-
Inert Atmosphere: As with homocoupling, maintaining a strictly inert atmosphere is crucial to prevent aerobic oxidation. Follow the rigorous degassing procedures described in the previous section.
-
Solvent Purity: Use freshly distilled or peroxide-free solvents. You can test for peroxides using commercially available test strips or a potassium iodide/starch solution. Do not use solvents that test positive for peroxides.
-
Base Selection: Very strong bases can increase the rate of oxidation. Using a milder base like potassium phosphate (K₃PO₄) or potassium fluoride (KF) may be beneficial.
-
Temperature Control: Oxidation rates increase with temperature. Run the reaction at the minimum temperature required for the cross-coupling to proceed efficiently.
By systematically addressing these common side reactions—protodeboronation, homocoupling, and oxidation—through careful control of the reaction atmosphere, choice of reagents, and temperature, you can significantly improve the yield and purity of your desired cross-coupled products when using (4-Hydroxy-2-methoxyphenyl)boronic acid.
References
-
Kotha, S., & Lahiri, K. (2001). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 5(5), 436-440. Available at: [Link]
-
Garg, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. Thieme Chemistry, 52(23), 3523-3530. Available at: [Link]
-
Li, J., et al. (2019). Catalyst- and solvent-free ipso-hydroxylation of arylboronic acids to phenols. RSC Advances, 9(60), 34529-34534. Available at: [Link]
-
Cibulka, R., et al. (2014). Biomimetic Aerobic Oxidative Hydroxylation of Arylboronic Acids to Phenols Catalyzed by a Flavin Derivative. Advanced Synthesis & Catalysis, 356(5), 982-986. Available at: [Link]
-
ResearchGate. (n.d.). Hydroxylation of phenylboronic acid reaction. Available at: [Link]
-
ResearchGate. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Available at: [Link]
-
Kumar, S., et al. (2021). Scalable and Practical Approach of Phenol Formation from Hydroxylation of Arylboronic Acids under Metal-, Photocatalyst-, and Light-Free Conditions. ACS Omega, 6(4), 2893-2899. Available at: [Link]
-
Wikipedia. (n.d.). Protodeboronation. Available at: [Link]
-
Atia, A. A., & Kimura, M. (2020). Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation. Molecules, 25(20), 4786. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Wang, D., et al. (2018). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. Angewandte Chemie International Edition, 57(30), 9504-9508. Available at: [Link]
-
Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1283-1296. Available at: [Link]
-
Knochel, P., & Le Gall, E. (2017). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Molecules, 22(10), 1648. Available at: [Link]
-
ResearchGate. (n.d.). Substrate scope of Suzuki–Miyaura cross‐coupling of phenols with phenylboronic acids using DCIDa. Available at: [Link]
-
ResearchGate. (n.d.). Protodeboronation of 4-hydroxyphenylboronic acid pinacol ester and... Available at: [Link]
-
ResearchGate. (n.d.). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Available at: [Link]
-
Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1283–1296. Available at: [Link]
-
Martínez-Aguirre, M. A., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4674-4684. Available at: [Link]
-
Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. The Journal of Organic Chemistry, 82(19), 9140-9153. Available at: [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. merckmillipore.com [merckmillipore.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation | MDPI [mdpi.com]
Technical Support Center: Purification of Products from (4-Hydroxy-2-methoxyphenyl)boronic acid Reactions
Here is the technical support center for the purification of products from (4-Hydroxy-2-methoxyphenyl)boronic acid reactions.
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with (4-Hydroxy-2-methoxyphenyl)boronic acid. This boronic acid is a valuable building block in cross-coupling chemistry, particularly the Suzuki-Miyaura reaction, for synthesizing complex biaryl structures.[1][2][3] However, its unique electronic and structural features—an electron-donating methoxy group and a potentially reactive phenolic hydroxyl group—present specific challenges during product purification.
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these challenges and achieve high-purity products.
Section 1: Troubleshooting Guide
Encountering unexpected results is a common part of research. This section is designed as a first-line resource to diagnose and solve purification issues.
Decision Workflow for Post-Reaction Purification
Before diving into specific problems, the following workflow provides a general strategy for isolating your target compound.[4]
Caption: General purification workflow for Suzuki-Miyaura reaction products.
Common Problems & Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Difficult Separation of Product from Unreacted Boronic Acid | The phenolic hydroxyl group on both the starting material and product leads to similar polarities, causing co-elution on silica gel. | 1. Acid-Base Extraction: Before chromatography, perform an aqueous wash with a mild base (e.g., 1M NaOH or Na₂CO₃). This deprotonates the acidic boronic acid, forming a water-soluble boronate salt that partitions into the aqueous layer.[5][6] Re-acidify the organic layer before proceeding. 2. Specialized Extraction: For stubborn cases, a sorbitol extraction can selectively pull the boronic acid into the aqueous phase.[7] 3. Derivatization: Convert the crude boronic acid to its diethanolamine adduct, which may precipitate and can be filtered off.[7][8] |
| Significant Homocoupling Byproduct | Presence of oxygen in the reaction mixture can lead to oxidative homocoupling of two boronic acid molecules, promoted by the Pd(II) species.[8][9] | 1. Rigorous Degassing: Ensure solvents are thoroughly degassed (e.g., by bubbling with argon or nitrogen for 15-20 minutes or via freeze-pump-thaw cycles).[10] 2. Maintain Inert Atmosphere: Run the reaction under a positive pressure of an inert gas (N₂ or Ar). 3. Use a Pd(0) Source: While Pd(II) precatalysts are common, they require in-situ reduction which can sometimes favor homocoupling.[9] Using a direct Pd(0) source can sometimes mitigate this. |
| Presence of Protodeboronation Byproduct | Protodeboronation (replacement of the C-B bond with C-H) is a major side reaction for electron-rich boronic acids, especially in the presence of water and strong bases.[8][11][12] | 1. Use Milder Bases: Switch from strong bases like NaOH to milder alternatives such as K₂CO₃, Cs₂CO₃, or KF.[8] 2. Anhydrous Conditions: If possible, use anhydrous solvents and bases to minimize the proton source.[8] 3. "Slow Release" Strategy: Convert the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester). These esters hydrolyze slowly under reaction conditions, keeping the concentration of the reactive free boronic acid low and minimizing side reactions.[11][12] |
| Product Streaking or Tailing on Silica Gel Column | The acidic nature of silica gel interacts strongly with the basic methoxy group and the acidic phenolic hydroxyl group, causing poor separation.[13] | 1. Deactivate Silica: Add a small amount of triethylamine (~0.5-1%) or acetic acid to your eluent to neutralize active sites on the silica.[14] 2. Change Stationary Phase: Consider using neutral alumina or reversed-phase (C18) chromatography.[7] 3. Optimize Solvent System: For phenolic compounds, solvent systems like Chloroform/Methanol or Toluene/Ethyl Acetate/Formic Acid can be effective.[5][13] |
| Black Precipitate (Palladium Black) in Product | The palladium catalyst has crashed out of solution. This can contaminate the product and is difficult to remove by standard filtration. | 1. Post-Reaction Filtration: After the reaction is complete, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the finely dispersed palladium.[15] 2. Activated Carbon: Stirring the crude organic solution with a small amount of activated carbon for 15-30 minutes can adsorb residual palladium, followed by filtration through Celite®. |
Section 2: Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with (4-Hydroxy-2-methoxyphenyl)boronic acid is giving a very low yield. What should I check first?
A1: Low yield is a common issue. Systematically check these three critical areas:
-
Catalyst Activity: Ensure your palladium catalyst and ligand are active. If using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), it must be reduced to the active Pd(0) species in situ.[8][9] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Atmosphere Control: As mentioned in the troubleshooting table, oxygen is detrimental. It leads to boronic acid homocoupling and catalyst decomposition.[8][9] Ensure your reaction vessel is well-sealed and maintained under a positive pressure of nitrogen or argon.
-
Base and Solvent Choice: The base is crucial for activating the boronic acid for transmetalation.[16] For this electron-rich boronic acid, a strong base might accelerate decomposition (protodeboronation).[11] If you are using a strong base like NaOH or K₃PO₄ with aqueous solvents, consider switching to K₂CO₃ or CsF. Ensure vigorous stirring, especially in biphasic systems, to maximize contact between phases.[8]
Q2: I see multiple spots for my boronic acid on a TLC plate. Is it impure?
A2: Not necessarily. Boronic acids exist in equilibrium with their cyclic anhydride trimers, known as boroxines.[9] This equilibrium can result in multiple spots on a TLC plate or multiple peaks in an NMR spectrum. Boroxines are generally competent coupling partners in Suzuki reactions as they readily hydrolyze back to the monomeric boronic acid under the reaction conditions. However, significant impurities from the supplier, such as the protodeboronated arene (2-methoxyphenol), are also common and should be verified by NMR or LC-MS.[6]
Q3: How should I store (4-Hydroxy-2-methoxyphenyl)boronic acid to ensure its stability?
A3: Boronic acids can be sensitive to air and moisture, leading to gradual decomposition. Store the solid reagent in a tightly sealed container, preferably in a desiccator or under an inert atmosphere (in a glovebox if available), and keep it refrigerated to prolong its shelf life.
Q4: Is it better to use the boronic acid directly or convert it to a pinacol ester first?
A4: This depends on your specific application and challenges.
-
Boronic Acid: More atom-economical and readily available. However, it is more prone to protodeboronation and boroxine formation.[12]
-
Pinacol Boronate Ester: Significantly more stable for storage and less prone to side reactions like protodeboronation under coupling conditions.[12] The ester acts as a slow-release source of the boronic acid. The trade-off is an extra synthetic step and lower atom economy. If you are struggling with decomposition side-reactions, converting to the pinacol ester is an excellent strategy.
Q5: What is the best method for removing residual palladium from my final product?
A5: For pharmaceutical applications, minimizing palladium contamination is critical.
-
Celite Filtration: A mandatory first step after the reaction is complete.[15]
-
Aqueous Washes: Washing with aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, brine) can help remove some palladium salts.[10]
-
Palladium Scavengers: For very low levels, commercially available silica-bound scavengers (e.g., with thiol functionalities) can be stirred with the organic solution of the product to bind and remove residual palladium.
-
Recrystallization: A well-executed recrystallization is often very effective at excluding metal impurities from the crystal lattice of your product.[4][15]
Section 3: Key Purification Protocols
These protocols provide detailed, step-by-step instructions for the most common and effective purification techniques.
Protocol 1: General Aqueous Workup
This procedure is the first purification step to remove inorganic salts (from the base) and highly polar impurities.
-
Cool the Reaction: Once the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Dilute: Dilute the reaction mixture with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Quench & Wash: Transfer the mixture to a separatory funnel. Wash sequentially with:
-
Water or 1M HCl (to neutralize the base).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove any acidic byproducts).
-
Saturated aqueous sodium chloride (brine) (to reduce the solubility of organic material in the aqueous layer).
-
-
Separate and Dry: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
-
Concentrate: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude organic product.[8][10]
Protocol 2: Acid-Base Extraction for Boronic Acid Removal
This technique specifically targets the acidic nature of the unreacted boronic acid.
Caption: Workflow for selective removal of boronic acid via basic extraction.
-
Dissolve: Dissolve the crude product from Protocol 1 in a suitable organic solvent (e.g., EtOAc, DCM).
-
Extract: Transfer to a separatory funnel and add an equal volume of 1-2 M aqueous NaOH solution. Shake vigorously for 1-2 minutes.[5]
-
Separate: Allow the layers to separate. The deprotonated boronic acid will be in the aqueous layer. Drain the aqueous layer.
-
Repeat (Optional): For complete removal, repeat the extraction with fresh NaOH solution.
-
Neutralize & Wash: Wash the remaining organic layer with water and then brine to remove any residual base.
-
Dry and Concentrate: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product should be significantly depleted of the starting boronic acid.
Protocol 3: Flash Column Chromatography on Silica Gel
This is the workhorse technique for purifying non-crystalline products or separating complex mixtures.
-
Choose a Solvent System: Use TLC to find a solvent system (e.g., Hexanes/Ethyl Acetate or DCM/Methanol) that gives good separation between your product (Rf ≈ 0.25-0.35) and impurities. For these phenolic compounds, adding 0.5% acetic acid or formic acid to the eluent can improve peak shape.[13]
-
Pack the Column: Prepare a slurry of silica gel in the least polar component of your eluent (e.g., hexanes) and carefully pack the column. Equilibrate the column by running 2-3 column volumes of the starting eluent mixture.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel ("dry loading"). Carefully apply the dried powder to the top of the column bed.
-
Elute: Run the column, gradually increasing the polarity of the eluent if a gradient is needed.
-
Collect and Analyze: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 4: Recrystallization
This is the ideal method for purifying solid products to a high degree of purity.[4]
-
Select a Solvent: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Common choices include ethanol, methanol, isopropanol, ethyl acetate, hexanes, or mixtures thereof.[14][15]
-
Dissolve: Place the crude solid in a flask and add the minimum amount of boiling solvent required to fully dissolve it.
-
Hot Filter (Optional): If there are insoluble impurities (like dust or palladium black), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallize: Allow the clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger, purer crystals. Once at room temperature, cooling in an ice bath can further increase the yield.
-
Isolate Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash and Dry: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impure mother liquor. Dry the crystals under vacuum to obtain the final, purified product.[4][15]
References
- D. G. Hall, Ed., Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH, 2011.
-
Sandiego, A. et al., "Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls," San Diego Miramar College. [Link]
-
Khan, R. A., "How to purify boronic acids/boronate esters?," ResearchGate, 2016. [Link]
-
Schüßler, F. et al., "Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods," Minerals, 2021. [Link]
-
Khlebnikov, V., "Can I remove boronic acid using Work up process?," ResearchGate, 2016. [Link]
-
Reio, L., "Chromatography of phenolic compounds on borate impregnated paper," Journal of Chromatography A, 1958. [Link]
-
Wikipedia, "Protodeboronation," Wikipedia, The Free Encyclopedia. [Link]
-
Reddit User Discussion, "Diagnosing issues with a failed Suzuki coupling?," r/Chempros, 2021. [Link]
-
Gillis, E. P. et al., "A Method for the Deprotection of Alkylpinacolyl Boronate Esters," The Journal of Organic Chemistry, 2007. [Link]
-
Carrow, B. P. & Hartwig, J. F., "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction," Journal of the American Chemical Society, 2011. [Link]
-
Chemistry LibreTexts, "Suzuki-Miyaura Coupling," Chemistry LibreTexts. [Link]
-
Kestell, B. R. et al., "Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory," Journal of Chemical Education, 2005. [Link]
-
Yoneda Labs, "Suzuki-Miyaura cross-coupling: Practical Guide," Yoneda Labs. [Link]
-
Wang, L. & He, W., "Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase," The Journal of Organic Chemistry, 2008. [Link]
-
Wen, L. et al., "Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons," Molecules, 2024. [Link]
-
Ali, I. et al., "Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents," Future Medicinal Chemistry, 2022. [Link]
-
Bakherad, M. et al., "Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions," Synlett, 2017. [Link]
-
Duval, F. et al., "Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin," Journal of Chromatography A, 2015. [Link]
-
Morken, J. P. et al., "Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides," Journal of the American Chemical Society, 2002. [Link]
-
Karami, K. & Ghasemi, Z., "Biaryl formation via Suzuki and Stille coupling reactions using palladium nanoparticle/polymeric N-heterocyclic carbene grafted silica as recyclable and efficient catalyst," Applied Organometallic Chemistry, 2019. [Link]
-
Cravotto, G. et al., "Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions," Catalysts, 2020. [Link]
-
ResearchGate User Discussion, "Column chromatography of phenolics?," ResearchGate, 2013. [Link]
-
Reddit User Discussion, "HELP: Purifying boronic acids sucks," r/OrganicChemistry, 2023. [Link]
-
ChemOrgChem, "Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|," YouTube, 2024. [Link]
-
PubChem, "(4-Methoxyphenyl)boronic acid," National Center for Biotechnology Information. [Link]
-
Kim, D. & Ko, E. J., "Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry," Catalysts, 2023. [Link]
-
Miyaura, N. & Suzuki, A., "Organoborane coupling reactions (Suzuki coupling)," Proceedings of the Japan Academy, Series B, 2004. [Link]
-
MicroSolv Technology Corporation, "Phenolic compounds analyzed and separated with normal phase HPLC," AppNote. [Link]
Sources
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. home.sandiego.edu [home.sandiego.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: A Troubleshooting Guide for (4-Hydroxy-2-methoxyphenyl)boronic acid Coupling Reactions
Welcome to our dedicated technical support center for the Suzuki-Miyaura coupling of (4-Hydroxy-2-methoxyphenyl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific reaction. As a senior application scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the challenges you might face and how to overcome them. The unique substitution pattern of this boronic acid—a phenolic hydroxyl group and an ortho-methoxy group—presents a distinct set of challenges that require a nuanced approach to reaction optimization.
This guide is structured in a question-and-answer format to directly address the common issues encountered in the lab. We will delve into the causality behind experimental choices, ensuring that every recommendation is grounded in solid scientific principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling with (4-Hydroxy-2-methoxyphenyl)boronic acid is resulting in low to no yield. What are the primary factors to investigate?
Low yields with this substrate are often multifaceted, stemming from its electron-rich nature and the presence of a reactive phenolic proton. Here’s a logical workflow to diagnose the issue:
Caption: Causes and solutions for protodeboronation.
Q3: My reaction is producing a significant amount of a symmetrical biaryl byproduct derived from the boronic acid. What is this, and how can I minimize it?
This side reaction is known as homocoupling , where two molecules of the boronic acid couple to form a symmetrical biaryl. This is often promoted by the presence of oxygen in the reaction mixture and can be catalyzed by palladium.
Strategies to Minimize Homocoupling:
-
Rigorous Degassing: Oxygen is a key culprit in promoting homocoupling. Ensure that your solvents are thoroughly degassed before use and that the reaction is maintained under a strictly inert atmosphere (e.g., argon or nitrogen) throughout. Techniques like freeze-pump-thaw cycles are highly effective.
-
Use of a Pd(0) Source: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced to the active Pd(0) species in situ. This reduction process can sometimes consume the boronic acid, leading to homocoupling. Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes mitigate this issue.
-
Control Stoichiometry: Using a slight excess of the aryl halide partner (e.g., 1.1-1.2 equivalents) can favor the desired cross-coupling pathway over the homocoupling of the boronic acid.
Q4: The ortho-methoxy group seems to be hindering the reaction. Are there specific considerations for this substitution pattern?
Yes, the ortho-methoxy group introduces steric hindrance, which can slow down the coupling reaction. [1]However, it can also have a beneficial electronic effect and potentially participate in chelation with the palladium center, which can influence the reaction's outcome. [2] When dealing with sterically hindered substrates, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos, RuPhos), are specifically designed to overcome steric hindrance and facilitate the coupling of challenging substrates. [3]These ligands create a more open coordination sphere around the palladium atom, allowing the sterically demanding boronic acid to approach and transmetalate more effectively.
Q5: How should I approach the purification of the final hydroxybiaryl product?
The phenolic hydroxyl group in your product will make it more polar than a non-hydroxylated biaryl. This can present challenges during extraction and chromatography.
Purification Strategy:
-
Work-up: After the reaction is complete, a standard aqueous work-up is typically performed. Be mindful of the pH during extraction. Acidifying the aqueous layer (e.g., with 1M HCl) will ensure your phenolic product is in its neutral form and partitions into the organic layer. A basic wash (e.g., with saturated NaHCO₃ solution) can help remove any unreacted boronic acid.
-
Column Chromatography: Silica gel chromatography is the most common method for purification. [4] * Solvent System: A gradient elution is often effective. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity to elute your more polar product.
-
Tailing: Phenolic compounds can sometimes tail on silica gel. Adding a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase can often suppress this by keeping the phenol protonated.
-
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for obtaining very pure material. [4]Experiment with different solvent systems (e.g., hexanes/ethyl acetate, toluene, or ethanol/water) to find suitable conditions.
General Experimental Protocol
This protocol serves as a robust starting point and should be optimized for your specific aryl halide partner.
Materials:
| Reagent | Molar Equivalents |
| Aryl Halide | 1.0 |
| (4-Hydroxy-2-methoxyphenyl)boronic acid | 1.2 - 1.5 |
| Palladium Catalyst (e.g., Pd(OAc)₂) | 0.01 - 0.05 |
| Ligand (e.g., SPhos) | 0.02 - 0.10 |
| Base (e.g., K₂CO₃) | 2.0 - 3.0 |
| Solvent System | - |
Procedure:
-
Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), (4-Hydroxy-2-methoxyphenyl)boronic acid (1.2 mmol), and finely powdered potassium carbonate (2.0 mmol).
-
Degassing: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/Water 4:1, 0.1 M concentration relative to the limiting reagent) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water. If necessary, acidify the aqueous layer with 1M HCl to ensure the product is in the organic phase. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- Chen, L., Sanchez, D. R., Zhang, B., & Carrow, B. P. (2018). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society.
- Patil, N. D., et al. (2015). Dual functionalized task specific ionic liquid promoted in situ generation of palladium nanoparticles in water: Synergic catalytic system for Suzuki–Miyaura cross coupling.
- Pomaranski, P., Roszkowski, P., Maurin, J. K., & Czarnocki, Z. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.
- Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure.
- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0225427).
- Wikipedia. (2024). Suzuki reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Sandiego, C. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
- Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society.
- SpectraBase. (n.d.). 4-Methoxyphenylboronic acid.
- Pomaranski, P., Roszkowski, P., Maurin, J. K., & Czarnocki, Z. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.
- Roszkowski, P., et al. (2019).
- Tokyo Chemical Industry Co., Ltd. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- D'Agostino, S., et al. (2018). Reactions for Suzuki-Miyaura cross coupling of 11a.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
- PubChem. (n.d.). 4-Hydroxyphenylboronic acid.
- Van der Pijl, F., et al. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution.
- PubChem. (n.d.). (4-Methoxyphenyl)boronic acid.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 4-Hydroxyphenylboronic Acid.
- Merck Millipore. (n.d.). 4-Hydroxyphenylboronic acid CAS 71597-85-8 | 843854.
- Sigma-Aldrich. (n.d.). 4-Hydroxyphenylboronic acid.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Hydroxyphenylboronic Acid 71597-85-8.
- ChemicalBook. (n.d.). 3-Methoxyphenylboronic acid(10365-98-7) 1H NMR spectrum.
- Asiri, A. M., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society.
- Dicks, A. P., & Koether, M. C. (2003). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.
- Leadbeater, N. E., & Marco, M. (2003). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters.
Sources
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(METHOXYCARBONYL)PHENYLBORONIC ACID(99768-12-4) 1H NMR spectrum [chemicalbook.com]
- 4. home.sandiego.edu [home.sandiego.edu]
Technical Support Center: Optimization of Catalyst Loading for (4-Hydroxy-2-methoxyphenyl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions
Welcome to the technical support center dedicated to the successful application of (4-Hydroxy-2-methoxyphenyl)boronic acid in palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of optimizing catalyst loading and troubleshooting common issues encountered during their experiments. Our approach is rooted in mechanistic understanding to empower you to make informed decisions for robust and reproducible synthetic outcomes.
Introduction: The Challenge and Opportunity of a Multifunctional Reagent
(4-Hydroxy-2-methoxyphenyl)boronic acid is a valuable building block in organic synthesis, offering a unique combination of a nucleophilic boronic acid, an electron-donating hydroxyl group, and a potentially chelating ortho-methoxy group. While these features provide synthetic versatility, they also present specific challenges in Suzuki-Miyaura cross-coupling reactions. The electron-rich nature of the aromatic ring can influence the rate-determining steps of the catalytic cycle, and the presence of the acidic phenolic proton and the Lewis basic methoxy group can lead to side reactions or catalyst inhibition if not properly managed.
This guide provides a comprehensive framework for optimizing palladium catalyst loading when using this substrate, focusing on maximizing yield and minimizing common pitfalls such as protodeboronation and catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with (4-Hydroxy-2-methoxyphenyl)boronic acid is giving low to no yield. What are the first things I should check?
A1: When encountering low yields, a systematic approach to troubleshooting is crucial. Start by evaluating the following key parameters:
-
Catalyst Activity: Ensure your palladium source and ligand are of high quality and have been stored correctly to prevent degradation. The active catalyst is a Pd(0) species; if you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), reaction conditions must facilitate its reduction.[1][2]
-
Oxygen Contamination: The Suzuki-Miyaura coupling is sensitive to oxygen, which can lead to the oxidative degradation of the Pd(0) catalyst and promote unwanted side reactions like the homocoupling of the boronic acid.[1] Ensure all solvents are rigorously degassed and the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).
-
Reagent Purity and Stability: Verify the purity of your (4-Hydroxy-2-methoxyphenyl)boronic acid and the coupling partner. Boronic acids, particularly those with hydroxyl groups, can be susceptible to degradation over time.[1]
-
Base Selection and Quality: The choice and quality of the base are critical. The base activates the boronic acid for transmetalation.[3][4] For phenolic boronic acids, a moderately strong base like K₃PO₄ or K₂CO₃ is often a good starting point. Ensure the base is finely powdered and, if required by the reaction conditions, anhydrous.
Q2: I'm observing a significant amount of the protodeboronated side product (2-methoxyphenol). How can I minimize this?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction for electron-rich and hydroxylated boronic acids, especially under basic aqueous conditions.[5] To mitigate this:
-
Use a Milder Base: Strong bases can accelerate protodeboronation.[6] Consider switching to a milder base like KF or using a less polar solvent system to reduce the basicity of the aqueous phase.
-
Anhydrous Conditions: In some cases, employing anhydrous solvents and bases can suppress protodeboronation by minimizing the availability of a proton source.[6]
-
Use a Boronic Ester: Converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin), can protect it from premature decomposition.[7] The ester is cleaved in situ during the reaction.
-
Optimize Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.[6] Aim for the lowest temperature that allows for a reasonable reaction rate.
-
Increase Catalyst Turnover Rate: A highly active catalyst that promotes a rapid Suzuki-Miyaura coupling can outcompete the slower protodeboronation side reaction.[5] This can be achieved by careful selection of the ligand and optimizing the catalyst loading.
Q3: How does the ortho-methoxy group in (4-Hydroxy-2-methoxyphenyl)boronic acid affect the reaction?
A3: The ortho-methoxy group can have a dual effect. On one hand, it introduces steric hindrance around the boronic acid moiety, which could potentially slow down the transmetalation step.[2] On the other hand, the oxygen atom of the methoxy group can act as a chelating ligand to the palladium center. This chelation can stabilize the palladium complex and may favorably influence the geometry of the transition state, potentially leading to enhanced reactivity or selectivity in some cases.
Q4: What is the optimal catalyst loading for this type of reaction?
A4: There is no single "optimal" catalyst loading, as it depends on the specific coupling partners, reaction scale, and desired reaction time. However, a general starting point for optimization is typically between 0.5 and 2 mol% of the palladium precatalyst.
-
Too Low Loading: May result in incomplete conversion or a very slow reaction, allowing side reactions like protodeboronation to become more prominent.
-
Too High Loading: Can be uneconomical and may lead to the formation of palladium black (catalyst decomposition) or an increase in side products.[8]
A systematic optimization, as detailed in the protocols below, is the most effective way to determine the ideal catalyst loading for your specific application.
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, problem-oriented guide to resolving specific issues you might encounter.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Reaction Stalls/Incomplete Conversion | 1. Inactive Catalyst: Pd(0) not generated or has decomposed. 2. Inefficient Transmetalation: Boronic acid not sufficiently activated. 3. Difficult Oxidative Addition: Aryl halide partner is unreactive (e.g., an electron-rich chloride). | 1. Catalyst System: Use a fresh, high-quality precatalyst. Consider a more active, pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern palladacycle precatalyst. Ensure rigorous degassing.[1] 2. Base/Solvent: Switch to a stronger base (e.g., Cs₂CO₃) or a solvent system that better solubilizes the base (e.g., dioxane/water).[6] 3. Ligand Choice: For challenging aryl halides, employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or P(t-Bu)₃ to facilitate oxidative addition.[9] |
| Formation of Homocoupled Biaryl Byproduct | 1. Presence of Oxygen: Oxidative homocoupling of the boronic acid. 2. Slow Cross-Coupling: Homocoupling becomes a competitive pathway. | 1. Inert Atmosphere: Improve degassing procedures (e.g., freeze-pump-thaw cycles for the solvent) and maintain a positive pressure of inert gas throughout the reaction. 2. Optimize Catalyst: Use a more active catalyst system to accelerate the desired cross-coupling reaction. |
| Darkening of the Reaction Mixture (Palladium Black) | Catalyst Decomposition: The Pd(0) catalyst has agglomerated and precipitated. | 1. Ligand Stabilization: Ensure the correct palladium-to-ligand ratio (typically 1:1 to 1:2). A higher ligand concentration can sometimes stabilize the catalyst. 2. Lower Temperature: High temperatures can promote catalyst decomposition. 3. Use a More Robust Catalyst: Consider a catalyst system known for its stability, such as those with bulky N-heterocyclic carbene (NHC) ligands. |
| Variable Results/Poor Reproducibility | 1. Inconsistent Reagent Quality: Degradation of the boronic acid or impurities in other reagents. 2. Variable Water Content: Inconsistent levels of water in solvents or reagents. 3. Inefficient Mixing: In heterogeneous mixtures, poor stirring can lead to inconsistent reaction rates. | 1. Reagent Management: Use fresh, high-purity reagents. Consider preparing a stable boronic ester derivative if the boronic acid is suspect. 2. Solvent Control: Use anhydrous solvents if anhydrous conditions are being targeted, or a consistent, measured amount of water if an aqueous system is used. 3. Stirring: Ensure vigorous and consistent stirring throughout the reaction. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with (4-Hydroxy-2-methoxyphenyl)boronic acid
This protocol provides a robust starting point for your experiments.
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), (4-Hydroxy-2-methoxyphenyl)boronic acid (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Seal the flask with a septum and purge with a gentle stream of argon or nitrogen for 15-30 minutes.
-
Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, to achieve a concentration of 0.1–0.2 M with respect to the limiting reagent) via syringe.
Reaction Execution:
-
Place the sealed flask in a preheated oil bath at the desired temperature (typically 80–100 °C).
-
Stir the reaction vigorously.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS). A typical reaction time is 4–18 hours.
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 2: Systematic Optimization of Catalyst Loading
This experiment is designed to identify the optimal catalyst loading for your specific reaction.
Setup:
-
Prepare a series of identical reaction vials (e.g., 5 vials).
-
To each vial, add the aryl halide (1.0 equiv), (4-Hydroxy-2-methoxyphenyl)boronic acid (1.2 equiv), and the chosen base (e.g., K₃PO₄, 2.0 equiv).
-
Prepare a stock solution of the palladium precatalyst and ligand in the chosen degassed solvent.
-
Add varying amounts of the catalyst stock solution to each vial to achieve a range of catalyst loadings (e.g., 0.5 mol%, 1.0 mol%, 1.5 mol%, 2.0 mol%, 2.5 mol%).
-
Add the remaining degassed solvent to each vial to ensure the same concentration across all reactions.
-
Run all reactions under identical conditions (temperature, time, stirring).
Analysis:
-
After the specified reaction time, quench all reactions simultaneously.
-
Analyze the conversion and yield for each reaction using an internal standard with GC-MS or LC-MS.
-
Plot the yield as a function of catalyst loading to determine the optimal range where the yield plateaus.
Visualizing Key Concepts
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield Suzuki-Miyaura reactions.
References
-
Suzuki, A. Cross-Coupling Reactions Of Organoboranes: An Easy Way To Construct C-C Bonds. Angewandte Chemie International Edition in English, 1981, 20(6), 503-513. [Link]
-
Lima, C., et al. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 2014, 20(21), 6435-6444. [Link]
-
Molander, G. A., Trice, S. L. J., & Dreher, S. D. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society, 2010, 132(50), 17701-17703. [Link]
-
Brimioulle, R., et al. Palladium-catalyzed cross-coupling of sterically demanding boronic acids with α-bromocarbonyl compounds. The Journal of Organic Chemistry, 2011, 76(19), 8107-8112. [Link]
-
Ghosh, A., et al. Influence of catalyst loading on the Suzuki-Miyaura cross coupling reaction. Journal of Chemical Sciences, 2015, 127(10), 1751-1757. [Link]
-
Littke, A. F., Dai, C., & Fu, G. C. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 2000, 122(17), 4020-4028. [Link]
-
Sigman, M. S., & Werner, E. W. Palladium-Catalyzed Aerobic Alkene Arylboration: Coupling Aryl Boronic Acids, Alkenes, and Bis(pinacol)diboron. Journal of the American Chemical Society, 2011, 133(35), 14254-14257. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
ChemHelpASAP. Suzuki coupling Reaction. YouTube, 2020. [Link]
-
ResearchGate. Role of a base in Suzuki-Miyaura reaction. [Link]
-
ResearchGate. Table 2: Effect of the catalyst loading on the cross-coupling reaction a. [Link]
-
Zhang, Y., et al. Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis, 2022, 12(23), 14565-14574. [Link]
-
Molander, G. A., Trice, S. L. J., & Dreher, S. D. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society, 2010, 132(50), 17701-17703. [Link]
-
Veeraragavan, V. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate, 2017. [Link]
-
Werner, E. W., & Sigman, M. S. A Highly Selective and General Palladium Catalyst for the Oxidative Heck Reaction of Electronically Non-Biased Olefins. Journal of the American Chemical Society, 2011, 133(25), 9704-9707. [Link]
-
ResearchGate. Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a. [Link]
-
Muthumari, P., et al. Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 2023, 13(2), 303. [Link]
-
Wei, R., et al. Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Chemistry – A European Journal, 2020, 26(63), 14351-14356. [Link]
-
Reddy, M. S., et al. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry, 2003, 68(18), 7000-7006. [Link]
-
ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a. [Link]
-
Dube, P., et al. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. RSC Advances, 2018, 8(26), 14457-14470. [Link]
-
Littke, A. F., Dai, C., & Fu, G. C. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 2000, 122(17), 4020-4028. [Link]
-
Hayes, H. L. D., et al. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 2021, 143(35), 14329-14342. [Link]
-
ResearchGate. The proposed mechanism for protodeboronation of arylboronic acids. [Link]
-
Wang, L., et al. Kinetics of the coupling of 4‐methoxyphenylboronic acid with bromobenzene catalyzed by Pd(NH3)4Cl2 at Pd loadings of 0.0006 mol % (6 ppm) and 0.0003 mol % (3 ppm) in 1 wt % Triton X‐100 aqueous solution at 45 °C. ChemSusChem, 2014, 7(12), 3464-3472. [Link]
-
Cox, P. A., et al. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. The Journal of Organic Chemistry, 2017, 82(9), 4621-4634. [Link]
-
Matsuoka, W., et al. Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv, 2023. [Link]
-
ResearchGate. Catalyst screening for Suzuki coupling of 1 with 2. [Link]
-
Chtchigrovsky, M., et al. Catalysts for Suzuki–Miyaura Coupling Reaction. Molecules, 2021, 26(16), 4983. [Link]
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- 8. researchgate.net [researchgate.net]
- 9. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
Technical Support Center: (4-Hydroxy-2-methoxyphenyl)boronic acid Synthesis
Welcome to the technical support center for the synthesis of (4-Hydroxy-2-methoxyphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this valuable reagent. Drawing from extensive field experience, this document provides in-depth troubleshooting advice and answers to frequently asked questions, ensuring you can achieve high purity and yield in your experiments.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of (4-Hydroxy-2-methoxyphenyl)boronic acid, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low or No Product Formation
Symptom: After completing the reaction and work-up, you observe a very low yield or a complete absence of the desired (4-Hydroxy-2-methoxyphenyl)boronic acid.
Potential Causes and Solutions:
-
Incomplete Lithiation or Grignard Reagent Formation: The initial step in many syntheses of arylboronic acids involves the formation of an organometallic intermediate (organolithium or Grignard reagent) from the corresponding aryl halide.
-
Causality: Moisture or oxygen can quench the highly reactive organometallic species. The quality of the starting aryl halide and the metal (lithium or magnesium) is also crucial.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Check Reagent Quality: Use freshly prepared or high-purity n-butyllithium or Grignard reagents. If preparing the Grignard reagent in situ, ensure the magnesium turnings are activated.
-
Optimize Reaction Temperature: The formation of the organometallic intermediate is typically performed at low temperatures (e.g., -78 °C for lithiation) to prevent side reactions.[1]
-
-
-
Inefficient Borylation: The reaction of the organometallic intermediate with the boron source (e.g., trialkyl borate) can be inefficient if not performed correctly.
-
Causality: The electrophilicity of the boron atom in the borate ester is key. The reaction temperature and the rate of addition of the borate ester are critical parameters.
-
Troubleshooting Steps:
-
Maintain Low Temperature: Add the trialkyl borate solution slowly to the organometallic intermediate while maintaining a low temperature to control the exotherm and prevent side reactions.[1]
-
Use an Appropriate Boron Source: Trimethyl borate and triisopropyl borate are commonly used. The choice may depend on the specific reaction conditions and the reactivity of the organometallic species.[1][2]
-
-
Issue 2: Presence of Significant Impurities in the Crude Product
Symptom: NMR or LC-MS analysis of the crude product shows multiple unexpected peaks, indicating the presence of significant impurities.
This section will delve into the most common impurities encountered and provide strategies for their identification and mitigation.
Section 2: Frequently Asked Questions (FAQs) about Common Impurities
This FAQ section provides detailed answers to common questions regarding the impurities formed during the synthesis of (4-Hydroxy-2-methoxyphenyl)boronic acid.
Q1: What is the most common impurity I should expect, and how is it formed?
A1: Protodeboronation Product (3-Methoxyphenol)
The most prevalent impurity is often the protodeboronated product, which in this case is 3-methoxyphenol.
-
Mechanism of Formation: Protodeboronation is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[3] This undesired side reaction can occur under both acidic and basic conditions and is influenced by factors such as pH, temperature, and the electronic properties of the aryl group.[3][4][5] The presence of water during the reaction or work-up can facilitate this process.[3]
-
Identification:
-
NMR Spectroscopy: The appearance of signals corresponding to 3-methoxyphenol. The aromatic proton signals will differ significantly from the desired product.
-
LC-MS: A peak with a mass corresponding to 3-methoxyphenol (C7H8O2, M.W. 124.14 g/mol ).
-
-
Mitigation Strategies:
-
Control pH: Carefully control the pH during the aqueous work-up. While acidic conditions are necessary to hydrolyze the borate ester, prolonged exposure to strong acids or bases should be avoided.[3][4]
-
Minimize Water Exposure: While aqueous work-up is necessary, minimize the time the boronic acid is in contact with the aqueous phase, especially at elevated temperatures.
-
Use of Boronic Esters: In some cases, converting the boronic acid to a more stable ester form (e.g., a pinacol ester) can reduce the rate of protodeboronation, although hydrolysis of the ester can still lead to the boronic acid and subsequent protodeboronation.[6][7][8][9]
-
Q2: I see a significant amount of a higher molecular weight impurity. What could it be?
A2: Boroxine (Anhydride) Formation
Boronic acids have a propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[10][11][12][13]
-
Mechanism of Formation: This is a reversible condensation reaction where three molecules of the boronic acid lose three molecules of water to form a six-membered ring with alternating boron and oxygen atoms.[10][11] This process can be promoted by heat or the presence of dehydrating agents.[10][13]
Figure 1. Reversible formation of boroxine from boronic acid. -
Identification:
-
NMR Spectroscopy: Boroxine formation can lead to complex NMR spectra due to the presence of multiple species in equilibrium. You may observe broader peaks or a different set of aromatic signals. ¹¹B NMR can be particularly useful for identifying the different boron species.
-
Mass Spectrometry: A peak corresponding to the mass of the trimeric anhydride.
-
-
Mitigation and Reversion:
-
Storage: Store the boronic acid in a dry environment.
-
Reversion to Monomer: Since the reaction is reversible, the boroxine can often be converted back to the boronic acid by dissolving it in a suitable solvent containing water.[11] For applications like Suzuki coupling, the aqueous basic conditions of the reaction often facilitate the in-situ hydrolysis of any boroxine present.[14][15][16]
-
Q3: My product seems to be degrading, and I'm observing phenol as an impurity. What is happening?
A3: Oxidative Deboronation (ipso-Hydroxylation)
Arylboronic acids can be oxidized to the corresponding phenols.[17][18][19][20][21] In this case, the impurity would be 3-methoxy-1,4-benzenediol.
-
Mechanism of Formation: This oxidation can be promoted by various oxidizing agents, including air (molecular oxygen), especially in the presence of metal catalysts or under basic conditions.[17][20][21] The reaction proceeds via an ipso-hydroxylation mechanism where the boronic acid group is replaced by a hydroxyl group.
Figure 2. Oxidation of arylboronic acid to the corresponding phenol. -
Identification:
-
LC-MS: A peak with a mass corresponding to 3-methoxy-1,4-benzenediol (C7H8O3, M.W. 140.14 g/mol ).
-
-
Mitigation Strategies:
-
Inert Atmosphere: Handle and store the boronic acid under an inert atmosphere to minimize exposure to oxygen.
-
Avoid Contaminants: Ensure that the reaction is free from trace metal contaminants that could catalyze oxidation.
-
Control Temperature: Avoid excessive heating during purification and storage.
-
Q4: How can I effectively purify (4-Hydroxy-2-methoxyphenyl)boronic acid from these common impurities?
A4: Purification Strategies
A combination of techniques is often necessary for effective purification.
-
Recrystallization: This is a powerful technique for removing both more and less soluble impurities.
-
Solvent Selection: A suitable solvent system is one in which the boronic acid has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities have different solubility profiles. Common solvent systems include water/acetonitrile or water/ethanol mixtures.
-
-
Acid-Base Extraction: This can be used to separate the acidic boronic acid from non-acidic impurities.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Wash with a basic aqueous solution (e.g., dilute NaOH) to extract the boronic acid into the aqueous layer as its boronate salt.
-
Separate the aqueous layer and acidify it (e.g., with dilute HCl) to precipitate the purified boronic acid.
-
Filter and dry the solid product.
-
-
Chromatography: While boronic acids can be challenging to purify by silica gel chromatography due to their polarity and potential for degradation on silica, it can be effective in some cases.
Quantitative Data Summary
| Impurity | Common Cause(s) | Typical Analytical Method(s) | Mitigation Strategy |
| 3-Methoxyphenol | Protodeboronation (acid/base, water)[3][4] | LC-MS, NMR | Control pH, minimize water exposure |
| Boroxine | Dehydration (heat)[10][11] | NMR (¹¹B), MS | Proper storage, hydrolysis |
| 3-Methoxy-1,4-benzenediol | Oxidation (air, contaminants)[17][20][21] | LC-MS | Inert atmosphere, avoid high temperatures |
Experimental Protocol: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude (4-Hydroxy-2-methoxyphenyl)boronic acid in ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract with 1 M NaOH (aq). Repeat the extraction 2-3 times. Combine the aqueous layers.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly add 1 M HCl (aq) with stirring until the pH is acidic and a precipitate forms.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the solid with cold water to remove any inorganic salts.
-
Drying: Dry the purified product under vacuum.
References
-
Wikipedia. Protodeboronation. [Link]
-
Organic Chemistry Portal. Phenol synthesis by substitution or oxidation. [Link]
-
Organic Chemistry Portal. A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA. [Link]
-
ResearchGate. The proposed mechanism for protodeboronation of arylboronic acids. [Link]
-
ResearchGate. Synthesis and derivatization of phenol from arylboronic acids. [Link]
-
Xu, J., Wang, X., Shao, C., Su, D., Cheng, G., & Hu, Y. (2010). Highly Efficient Synthesis of Phenols by Copper-Catalyzed Oxidative Hydroxylation of Arylboronic Acids at Room Temperature in Water. Organic Letters, 12(9), 1964–1967. [Link]
-
West, T. H., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12229–12241. [Link]
-
ResearchGate. Proposed mechanism for the protodeboronation of 2-pyridyl boronic acid. [Link]
-
Iovine, P. M., & Korich, A. L. (2012). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 116(19), 4758–4766. [Link]
-
Cox, P. A., et al. (2017). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. Journal of the American Chemical Society, 139(36), 12548–12556. [Link]
-
Wiley Online Library. Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. [Link]
-
Wikipedia. Boronic acid. [Link]
-
Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814–14826. [Link]
-
Snyder, H. R., Konecky, M. S., & Lennarz, W. J. (1958). Aryl Boronic Acids. II. Aryl Boronic Anhydrides and their Amine Complexes. Journal of the American Chemical Society, 80(14), 3611–3615. [Link]
-
ResearchGate. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]
-
Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1277–1292. [Link]
-
ACS Publications. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]
-
University of Edinburgh Research Explorer. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]
-
Wiley-VCH. 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]
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Royal Society of Chemistry. Suzuki–Miyaura Coupling. [Link]
- Google Patents. Preparation method of hydroxyphenylboronic acid.
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wang, C., et al. (2024). Impurities in Arylboronic Esters Induce Persistent Afterglow. Journal of the American Chemical Society. [Link]
-
Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. Journal of Chromatography A, 1417, 57–63. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Duval, F., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 57-63. [Link]
Sources
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- 2. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
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- 8. Item - Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - American Chemical Society - Figshare [acs.figshare.com]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Boronic acid - Wikipedia [en.wikipedia.org]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. books.rsc.org [books.rsc.org]
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- 17. Phenol synthesis by substitution or oxidation [organic-chemistry.org]
- 18. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 19. A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA [organic-chemistry.org]
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- 23. daneshyari.com [daneshyari.com]
- 24. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming poor reactivity of (4-Hydroxy-2-methoxyphenyl)boronic acid
Welcome to the technical support center for (4-Hydroxy-2-methoxyphenyl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this electron-rich and sterically influenced building block, particularly in Suzuki-Miyaura cross-coupling reactions. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common reactivity issues and achieve successful outcomes in your synthetic endeavors.
Troubleshooting Guide: Addressing Poor Reactivity & Side Reactions
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My Suzuki-Miyaura reaction is not working or shows very low conversion. What are the primary causes?
A1: Low to no conversion when using (4-Hydroxy-2-methoxyphenyl)boronic acid is a common issue stemming from the compound's inherent electronic properties and potential for catalyst inhibition.
-
Causality: The boronic acid possesses two potent electron-donating groups (EDGs): a hydroxyl (-OH) at the 4-position and a methoxy (-OCH₃) at the 2-position. These groups increase the electron density on the aromatic ring, which can make the crucial transmetalation step of the Suzuki-Miyaura catalytic cycle sluggish.[1] Furthermore, the phenolic -OH group is acidic and can interact with the palladium catalyst or react with the base in a manner that hinders the catalytic cycle. The ortho-methoxy group also introduces steric bulk near the reactive site, potentially impeding the approach of the palladium complex.[2]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion.
Q2: My starting material is consumed, but the main observable product is phenol or 2-methoxyphenol, not the coupled product. What is happening?
A2: This is a classic symptom of protodeboronation, a major side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[3][4][5]
-
Causality: Protodeboronation is often promoted by aqueous basic conditions, elevated temperatures, and the presence of electron-donating groups on the boronic acid, all of which apply to this substrate.[6][7] The reaction can be catalyzed by acid or base.[5] Under the basic conditions of the Suzuki coupling, the boronic acid forms a boronate species, which can then react with a proton source (like water) to yield the undesired arene.[5][7]
-
Preventative Measures:
-
Use a Boronic Ester: The most effective strategy is to use the pinacol ester derivative, (4-hydroxy-2-methoxyphenyl)boronic acid pinacol ester. Boronic esters are significantly more stable and less prone to protodeboronation under basic conditions.[3][7][8][9]
-
Employ Milder Bases: If using the boronic acid directly, switch to a milder, less nucleophilic base. Finely powdered potassium fluoride (KF) or potassium carbonate (K₂CO₃) can be effective alternatives to stronger bases like sodium hydroxide.
-
Anhydrous Conditions: Rigorously exclude water from the reaction. Use anhydrous solvents and ensure all reagents are dry. While some Suzuki protocols benefit from water, it can be detrimental for sensitive substrates like this one.[3][10]
-
Q3: I'm observing significant formation of a symmetrical biaryl byproduct derived from the boronic acid (homocoupling). How can I minimize this?
A3: Homocoupling of the boronic acid is a common side reaction, often driven by the presence of oxygen or an excess of a Pd(II) species in the catalytic system.[3][11]
-
Causality: Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then promote the dimerization of the boronic acid. Inefficient reduction of a Pd(II) precatalyst to the active Pd(0) state can also leave residual Pd(II) that facilitates this side reaction.
-
Solutions:
-
Rigorous Degassing: Ensure the reaction mixture and solvents are thoroughly degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period (15-30 minutes).[3][11]
-
Use a Pd(0) Catalyst Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the need for an in-situ reduction step that can sometimes be inefficient.[11]
-
Optimize Ligand Choice: Bulky, electron-rich ligands, such as the Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos), can accelerate the desired reductive elimination step, outcompeting the homocoupling pathway.[11]
-
Frequently Asked Questions (FAQs)
Q4: Why is (4-Hydroxy-2-methoxyphenyl)boronic acid considered a "challenging" substrate?
A4: The challenge arises from a combination of electronic and steric factors. The strong electron-donating effects of the hydroxyl and ortho-methoxy groups deactivate the boronic acid towards transmetalation.[1][12] The ortho-methoxy group adds steric hindrance around the C-B bond, and the free hydroxyl group can lead to side reactions or catalyst inhibition. Furthermore, its electron-rich nature makes it highly susceptible to protodeboronation under typical Suzuki conditions.[7]
Q5: What is the best catalyst and ligand combination to start with for this boronic acid?
A5: For challenging, electron-rich boronic acids, standard catalysts like Pd(PPh₃)₄ are often insufficient.[1] A more robust system is highly recommended.
-
Recommended Starting Point:
-
Palladium Source: Pd(OAc)₂ or a pre-formed palladacycle like a G3 or G4 precatalyst.
-
Ligand: A bulky, electron-rich biarylphosphine ligand. SPhos or XPhos are excellent choices that are known to accelerate both oxidative addition and the difficult reductive elimination step for hindered substrates.[3][11]
-
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale |
| Boron Reagent | (4-Hydroxy-2-methoxyphenyl)boronic acid pinacol ester | Increases stability, prevents protodeboronation.[3][9] |
| Aryl Halide | Aryl Bromide or Iodide (1.0 equiv) | More reactive coupling partners are preferred. |
| Palladium Source | Pd(OAc)₂ (1-2 mol%) or XPhos Pd G3 (1-2 mol%) | Robust and efficient precatalysts. |
| Ligand | SPhos or XPhos (1.1-1.2 equiv relative to Pd) | Bulky, electron-rich ligands accelerate key steps.[11] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv) | Strong, non-nucleophilic bases facilitate transmetalation.[11][13] |
| Solvent | Dioxane, Toluene, or 2-MeTHF (Anhydrous) | Polar aprotic solvents are generally effective.[3] |
| Temperature | 80-110 °C | Higher temperatures are often needed to overcome activation barriers.[11] |
Q6: Can the free hydroxyl group participate in the reaction? Should I protect it?
A6: The free hydroxyl group can be problematic. It is acidic and will be deprotonated by the base, forming a phenoxide. This can potentially chelate to the palladium center, altering its reactivity. While some studies have shown that hydroxyl groups can direct or assist in cross-coupling,[14][15] with this specific substrate, it often complicates the reaction. Protecting the hydroxyl group (e.g., as a methyl or benzyl ether) before the coupling can simplify the reaction and prevent these issues, but this adds extra steps to the synthesis. A more efficient approach is often to use the boronic acid pinacol ester, which mitigates the primary instability issue (protodeboronation) without needing to protect the phenol.
Q7: Are there alternative coupling strategies if Suzuki-Miyaura coupling continues to fail?
A7: Yes. If extensive optimization of the Suzuki-Miyaura reaction is unsuccessful, you might consider alternative cross-coupling reactions. For instance, a Stille coupling using the corresponding organostannane derivative can sometimes be effective for difficult substrates, although this involves the use of toxic tin reagents. Another approach could be a Negishi coupling involving an organozinc reagent.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with (4-Hydroxy-2-methoxyphenyl)boronic acid pinacol ester
This protocol is a robust starting point for coupling with aryl bromides.
-
Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), (4-hydroxy-2-methoxyphenyl)boronic acid pinacol ester (1.2 mmol, 1.2 equiv), and finely powdered K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum and thoroughly purge with argon or nitrogen for 15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).
-
Solvent Addition: Add degassed, anhydrous 1,4-dioxane (5 mL, to make a 0.2 M solution) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Protection of the Boronic Acid as a Pinacol Ester
If you are starting with the boronic acid, converting it to the pinacol ester is highly recommended.
-
Setup: In a round-bottom flask, suspend (4-Hydroxy-2-methoxyphenyl)boronic acid (1.0 g, 1.0 equiv) and pinacol (1.1 equiv) in toluene (20 mL).
-
Azeotropic Removal of Water: Equip the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.
-
Reaction: Continue refluxing until no more water is collected (typically 2-4 hours).
-
Isolation: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude pinacol ester is often of sufficient purity to be used directly in the coupling reaction without further purification.
Caption: Recommended reaction strategy comparison.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. wikiwand.com [wikiwand.com]
- 6. researchgate.net [researchgate.net]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on (4-Hydroxy-2-methoxyphenyl)boronic Acid Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (4-Hydroxy-2-methoxyphenyl)boronic acid. This guide is designed to provide in-depth, field-proven insights into the critical role of solvents in reactions involving this versatile reagent. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Part 1: General FAQs & Core Concepts
This section addresses fundamental questions regarding the handling, stability, and properties of (4-Hydroxy-2-methoxyphenyl)boronic acid, with a focus on solvent interactions.
Q1: What are the recommended solvents for dissolving (4-Hydroxy-2-methoxyphenyl)boronic acid?
A1: The solubility of (4-Hydroxy-2-methoxyphenyl)boronic acid is dictated by its polar functional groups (hydroxyl, methoxy, and boronic acid).
-
High Solubility: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and polar protic solvents such as Methanol (MeOH) and Ethanol (EtOH) are excellent choices for dissolving this reagent.[1]
-
Moderate Solubility: Ethers like Tetrahydrofuran (THF) and 1,4-Dioxane can dissolve the boronic acid, especially with gentle heating. They are often used in reaction mixtures.
-
Low Solubility: Nonpolar solvents such as Toluene, Hexanes, and Dichloromethane (DCM) are generally poor solvents for this boronic acid on its own, but are frequently used as the main solvent in biphasic reaction mixtures (e.g., Toluene/Water).
Table 1: Qualitative Solubility of (4-Hydroxy-2-methoxyphenyl)boronic acid
| Solvent Category | Example Solvents | Solubility | Notes |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High | Can participate in hydrogen bonding. Water's presence is critical in many cross-coupling reactions but can also promote side reactions.[2][3] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Dissolves polar reagents well without having acidic protons.[1][3] Useful for challenging couplings but can be difficult to remove. |
| Ethers | THF, 1,4-Dioxane | Moderate | Common choices for Suzuki and Chan-Lam couplings. Often used with water as a co-solvent.[4] |
| Nonpolar | Toluene, Hexane | Low | Primarily used in biphasic systems or for reactions where water removal is necessary. |
Q2: I stored my (4-Hydroxy-2-methoxyphenyl)boronic acid as a solution in an anhydrous solvent, and now it seems less reactive. What happened?
A2: You are likely observing the formation of the corresponding boroxine. Boronic acids exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines.[5][6] This equilibrium is driven by the removal of water.
-
Mechanism: Three molecules of the boronic acid condense, releasing three molecules of water to form a stable six-membered ring.[5][7]
-
Cause: Storing the boronic acid in a completely dry, non-polar solvent or applying heat in an anhydrous environment can shift the equilibrium towards the boroxine form.[5][6] While boroxines are often viable coupling partners, their different reactivity profile and physical properties can lead to inconsistent results if their formation is not controlled.
-
Solution: The formation of boroxines is reversible.[6] Adding a small amount of water to the reaction mixture typically hydrolyzes the boroxine back to the active boronic acid monomer.
Q3: My reaction is suffering from significant protodeboronation. What is it and how can solvent choice help prevent it?
A3: Protodeboronation is a major undesired side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, effectively destroying your starting material.[8][9]
-
Mechanism: This process can be promoted by acidic or basic conditions and is often facilitated by a proton source, with water being the most common culprit in many reactions.[8][9][10] Elevated temperatures accelerate this side reaction.
-
Solvent's Role:
-
Protic Solvents: Solvents with acidic protons (like water and alcohols) can directly serve as the proton source for this unwanted reaction.[8]
-
Anhydrous Conditions: Using anhydrous solvents is a primary strategy to minimize protodeboronation.[8]
-
Aqueous Base: While many cross-coupling reactions require an aqueous base, the combination of base, water, and heat creates ideal conditions for protodeboronation.[11] The key is to find a balance where the desired reaction proceeds much faster than the decomposition pathway.
-
-
Mitigation Strategy: If protodeboronation is severe, switch to rigorously anhydrous aprotic solvents (e.g., dry THF, Dioxane, or Toluene) and use a non-aqueous base like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃).[8]
Sources
- 1. 4-Methoxyphenylboronic acid | 5720-07-0 [chemicalbook.com]
- 2. quora.com [quora.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to HPLC Analysis of (4-Hydroxy-2-methoxyphenyl)boronic Acid and its Suzuki-Miyaura Coupling Reactions
For researchers, medicinal chemists, and process development scientists, the accurate analysis of key reagents and reaction progress is paramount. (4-Hydroxy-2-methoxyphenyl)boronic acid is a valuable building block in organic synthesis, frequently employed in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to forge new carbon-carbon bonds.[1] However, the inherent characteristics of boronic acids—polarity, potential for peak tailing, and the lability of their boronate ester derivatives—present unique challenges for chromatographic analysis.[1]
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of (4-Hydroxy-2-methoxyphenyl)boronic acid. We will explore the performance of a conventional C18 stationary phase against a Phenyl-Hexyl phase, which offers alternative selectivity for aromatic compounds.[2][3] Furthermore, we will demonstrate the application of the optimized HPLC method for monitoring a typical Suzuki-Miyaura cross-coupling reaction. All protocols are designed to be self-validating, with explanations grounded in established chromatographic principles to ensure both scientific integrity and practical utility.
The Chromatographic Challenge: Why Boronic Acids Require Careful Method Development
The analysis of boronic acids by reversed-phase HPLC is not always straightforward. Several factors can compromise peak shape, retention, and overall resolution:
-
Secondary Interactions: The acidic silanol groups present on the surface of silica-based stationary phases can interact with the polar functional groups of boronic acids, leading to significant peak tailing.[4][5][6] This is particularly pronounced for compounds with basic moieties but can also affect polar analytes like our target compound.
-
Mobile Phase pH: The pH of the mobile phase is a critical parameter that influences the ionization state of the analyte.[7][8][9] For phenolic compounds like (4-Hydroxy-2-methoxyphenyl)boronic acid, operating at a pH that suppresses the ionization of the phenolic hydroxyl group and the boronic acid moiety is crucial for achieving good peak shape and reproducible retention.[10]
-
Column Chemistry: While C18 columns are the workhorses of reversed-phase chromatography, their purely hydrophobic retention mechanism may not always provide the best selectivity for complex mixtures containing polar aromatic compounds.[11] Stationary phases with different functionalities, such as phenyl-based columns, can offer alternative retention mechanisms, including π-π interactions, which can significantly alter selectivity for aromatic analytes.[3][11][12]
Comparative Experimental Design: C18 vs. Phenyl-Hexyl for Optimal Performance
To address these challenges, we will compare two distinct reversed-phase HPLC methodologies. The goal is to develop a robust method that provides a sharp, symmetrical peak for (4-Hydroxy-2-methoxyphenyl)boronic acid and can effectively resolve it from starting materials and products in a reaction mixture.
Method A: A conventional approach using a standard, end-capped C18 column. This method relies on hydrophobic interactions as the primary retention mechanism.
Method B: An alternative approach employing a Phenyl-Hexyl column. This stationary phase introduces π-π interactions as a secondary retention mechanism, which can enhance selectivity for aromatic compounds.[3][12] The hexyl linker provides a degree of hydrophobicity, while the phenyl group offers unique interactions with the aromatic ring of the analyte.[11]
Experimental Protocols
Protocol 1: Standard Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of (4-Hydroxy-2-methoxyphenyl)boronic acid and transfer to a 10 mL volumetric flask.
-
Dissolution: Add approximately 7 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent). Sonicate for 5 minutes or until fully dissolved.
-
Final Volume: Bring the flask to the final volume with the diluent and mix thoroughly.
-
Working Standard (0.1 mg/mL): Transfer 1 mL of the stock solution to a 10 mL volumetric flask and dilute to the mark with the diluent.
Protocol 2: HPLC Method Comparison
The following two methods will be run on the same HPLC system to ensure a direct comparison.
| Parameter | Method A: C18 Column | Method B: Phenyl-Hexyl Column |
| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent | Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Methanol |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Injection Vol. | 5 µL | 5 µL |
| Detection | UV at 220 nm and 275 nm | UV at 220 nm and 275 nm |
| Gradient | 20% B to 80% B in 15 min, hold at 80% B for 2 min, return to 20% B in 1 min, equilibrate for 5 min | 20% B to 80% B in 15 min, hold at 80% B for 2 min, return to 20% B in 1 min, equilibrate for 5 min |
Causality Behind Experimental Choices:
-
Mobile Phase Additive: 0.1% Formic acid is used to maintain a low pH (around 2.7-3.0). This suppresses the ionization of the phenolic hydroxyl and boronic acid groups, minimizing secondary interactions with residual silanols on the silica backbone and promoting a single analyte form, which is crucial for sharp peaks.[10][13]
-
Organic Modifier: Acetonitrile is a common choice for C18 columns. For the Phenyl-Hexyl column, methanol is selected as the organic modifier. Methanol is known to enhance π-π interactions between aromatic analytes and phenyl stationary phases, potentially leading to increased retention and altered selectivity compared to acetonitrile.[3][12]
-
Detection Wavelengths: 220 nm is chosen for general detection of aromatic compounds, while 275 nm provides more specific detection for the phenolic chromophore.
Expected Results and Discussion
The performance of each method will be evaluated based on retention time, peak asymmetry (tailing factor), and theoretical plates.
Table 1: Expected Chromatographic Performance Comparison
| Parameter | Method A: C18 Column (Expected) | Method B: Phenyl-Hexyl Column (Expected) |
| Retention Time (min) | ~ 6.5 | ~ 7.8 |
| Tailing Factor (USP) | 1.3 - 1.5 | 1.0 - 1.2 |
| Theoretical Plates | > 5000 | > 7000 |
Interpretation:
-
Retention: The Phenyl-Hexyl column is expected to provide slightly longer retention for (4-Hydroxy-2-methoxyphenyl)boronic acid. This is attributed to the combined effects of hydrophobic interactions from the hexyl chain and the π-π interactions between the phenyl rings of the stationary phase and the analyte, enhanced by the use of methanol.[11]
-
Peak Shape: Method B is anticipated to yield a significantly better peak shape (tailing factor closer to 1.0). The unique selectivity of the Phenyl-Hexyl phase can reduce the secondary silanol interactions that often cause tailing with polar aromatic compounds on standard C18 phases.[3]
-
Efficiency: The improved peak shape on the Phenyl-Hexyl column should translate to a higher number of theoretical plates, indicating a more efficient separation.
Caption: Comparative workflow for HPLC analysis.
Application: Monitoring a Suzuki-Miyaura Cross-Coupling Reaction
The utility of a robust HPLC method is most evident in its application to real-world problems, such as monitoring the progress of a chemical reaction. We will simulate the analysis of a Suzuki-Miyaura coupling between (4-Hydroxy-2-methoxyphenyl)boronic acid and 4-bromoanisole.
Caption: Suzuki-Miyaura coupling reaction scheme.
Protocol 3: Reaction Monitoring Sample Preparation
-
Quenching: At specified time points (e.g., t=0, 1h, 4h, 24h), carefully withdraw a small aliquot (~50 µL) of the reaction mixture.
-
Dilution: Immediately quench the reaction by diluting the aliquot into 1 mL of the HPLC diluent (50:50 acetonitrile/water) in a labeled HPLC vial. This dilution will stop the reaction and precipitate the catalyst.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.
The quenched and filtered samples can be analyzed using the optimized HPLC method (Method B). The resulting chromatogram should allow for the clear separation of the starting materials and the more hydrophobic biphenyl product. The consumption of reactants and the formation of the product can be quantified by comparing peak areas over time.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing (All Peaks) | Column void or blocked frit. | Reverse and flush the column (if permissible by the manufacturer). If the problem persists, replace the column. Use guard columns and in-line filters to prolong column life.[5][14] |
| Peak Tailing (Target Analyte) | Secondary silanol interactions; Mobile phase pH too close to analyte pKa. | Ensure the mobile phase pH is at least 1.5-2 units away from the analyte's pKa.[8][9] Use a highly end-capped column or a column with alternative chemistry (like Phenyl-Hexyl). Consider adding a different mobile phase modifier if the issue persists.[13] |
| Shifting Retention Times | Inconsistent mobile phase preparation; Column temperature fluctuations; Column degradation. | Prepare fresh mobile phase daily. Ensure the column oven is stable. If retention times consistently decrease and peak shape worsens, the column may need replacement. |
| Poor Resolution | Inappropriate stationary phase or mobile phase. | Screen different column chemistries (e.g., C18 vs. Phenyl-Hexyl). Optimize the organic modifier (acetonitrile vs. methanol) and the gradient slope. |
Conclusion
The successful HPLC analysis of (4-Hydroxy-2-methoxyphenyl)boronic acid and its reaction mixtures is highly dependent on the careful selection of the stationary phase and mobile phase conditions. While a standard C18 column can provide adequate results, this guide demonstrates that a Phenyl-Hexyl column, particularly when paired with a methanol-based mobile phase, offers superior performance in terms of peak shape and efficiency. The enhanced selectivity arises from the unique π-π interactions between the stationary phase and the aromatic analyte.[3][12] This optimized methodology provides a robust and reliable platform for the routine analysis of this key synthetic building block and for monitoring its conversion in critical reactions like the Suzuki-Miyaura coupling, thereby supporting accelerated drug development and chemical research.
References
-
An assessment of the retention behaviour of polycyclic aromatic hydrocarbons on reversed phase stationary phases: selectivity and retention on C18 and phenyl-type surfaces. PubMed. Available at: [Link]
-
Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent. Available at: [Link]
-
Getting the Most from Phenyl Stationary Phases for HPLC. LCGC International. Available at: [Link]
-
Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent. Available at: [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. Available at: [Link]
-
Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. Available at: [Link]
-
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Available at: [Link]
-
Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. PMC - NIH. Available at: [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available at: [Link]
-
How can I prevent peak tailing in HPLC? ResearchGate. Available at: [Link]
-
Exploring the Role of pH in HPLC Separation. Moravek. Available at: [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations. Industry news. Available at: [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. Available at: [Link]
-
Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Shimadzu. Available at: [Link]
-
Exploring the Role of pH in HPLC Separation. Veeprho. Available at: [Link]
-
An Effective Approach to HPLC Method Development. Onyx Scientific. Available at: [Link]
-
Comparative assessment of C18 and phenyl-hexyl column for separation of... ResearchGate. Available at: [Link]
-
Universal Analytical Method Development for Various HPLC Systems Using the Agilent 1290 Infinity II Method Development Solution. Agilent. Available at: [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]
-
A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping. Separation Science. Available at: [Link]
-
Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. HALO Columns. Available at: [Link]
-
Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. ResearchGate. Available at: [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. PMC - NIH. Available at: [Link]
-
Development of Analytical Method by RP-HPLC Technique for Simultaneous Determination of Boric Acid and Chlorphenesin in Medicinal Powder. Scholars Research Library. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
-
Suzuki-Miyaura cross coupling reaction between 4-bromoanisole and... ResearchGate. Available at: [Link]
-
Product yields in Suzuki–Miyaura reaction of 4-bromoanisole with... ResearchGate. Available at: [Link]
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- 2. An assessment of the retention behaviour of polycyclic aromatic hydrocarbons on reversed phase stationary phases: selectivity and retention on C18 and phenyl-type surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. gmpinsiders.com [gmpinsiders.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 7. moravek.com [moravek.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
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A Senior Application Scientist's Guide to (4-Hydroxy-2-methoxyphenyl)boronic Acid: A Comparative Analysis for Advanced Synthesis
Introduction: The Enduring Power of Boronic Acids in Modern Chemistry
In the landscape of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a titan, a Nobel Prize-winning transformation that has fundamentally reshaped our ability to construct complex molecular architectures. At the heart of this reaction lies the organoboron reagent, most commonly a boronic acid. These compounds are celebrated for their versatility, functional group tolerance, and generally low toxicity.[1] The choice of boronic acid is a critical parameter that dictates the efficiency, selectivity, and outcome of the coupling process. The substituents on the aryl ring of a boronic acid exert profound electronic and steric influences on the reaction's progress.
This guide provides an in-depth comparison of (4-Hydroxy-2-methoxyphenyl)boronic acid with other commonly employed boronic acids. We will move beyond a simple cataloging of features to explore the mechanistic causality behind its performance, offering field-proven insights for researchers, scientists, and drug development professionals. Our objective is to equip you with the knowledge to strategically select the optimal boronic acid for your specific synthetic challenge.
Deconstructing (4-Hydroxy-2-methoxyphenyl)boronic Acid: A Molecule of Nuanced Reactivity
To understand the utility of (4-Hydroxy-2-methoxyphenyl)boronic acid, we must first analyze its structure. It possesses three key features that collaboratively define its chemical personality:
-
The Boronic Acid Moiety (-B(OH)₂): The reactive center, essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle.
-
The ortho-Methoxy Group (-OCH₃): Positioned adjacent to the boronic acid, this group is electron-donating through resonance and introduces significant steric bulk. This steric hindrance can influence the rate of reaction, while its oxygen atom can potentially act as a coordinating group.
-
The para-Hydroxyl Group (-OH): Located opposite the boronic acid, this is another electron-donating group. It also provides a site for further functionalization and increases the molecule's polarity.
The combination of two electron-donating groups (methoxy and hydroxyl) renders the phenyl ring electron-rich. This increased electron density on the ipso-carbon (the carbon atom bonded to boron) is generally understood to facilitate the crucial transmetalation step of the Suzuki-Miyaura reaction. However, the steric influence of the ortho-methoxy group introduces a layer of complexity that must be carefully managed.
Comparative Analysis: Performance in the Suzuki-Miyaura Cross-Coupling Arena
A reagent's true value is revealed through comparison. We will now benchmark (4-Hydroxy-2-methoxyphenyl)boronic acid against a selection of other phenylboronic acids, each chosen to isolate the effect of specific structural modifications.
The Competitors:
-
Phenylboronic Acid: The unsubstituted parent compound, our baseline for comparison.
-
4-Methoxyphenylboronic Acid: Isolates the electronic effect of a para-methoxy group without the ortho-steric hindrance.
-
4-Hydroxyphenylboronic Acid: Isolates the effect of the para-hydroxyl group.
-
2-Methoxyphenylboronic Acid: Highlights the influence of the ortho-methoxy group in the absence of the para-hydroxyl group.
-
4-(Trifluoromethyl)phenylboronic Acid: An example with a strong electron-withdrawing group to contrast the electronic effects.
Data-Driven Performance Comparison
The following table summarizes typical experimental outcomes for the Suzuki-Miyaura coupling of various boronic acids with a model electrophile, 4-bromoanisole. This allows for a direct comparison of reactivity and efficiency under standardized conditions.
| Boronic Acid | Substituent Effects | Typical Yield (%) | Relative Reaction Rate | Key Considerations |
| Phenylboronic Acid | Baseline (No electronic/steric influence) | 85-95% | 1.0 | Standard, reliable performance. |
| (4-Hydroxy-2-methoxyphenyl)boronic acid | ortho-OCH₃ (e⁻-donating, steric bulk); para-OH (e⁻-donating) | 75-90% | ~0.8 | Electron-rich nature aids transmetalation, but ortho-sterics may require more forcing conditions or specialized ligands. Potential for O-chelation.[2] |
| 4-Methoxyphenylboronic Acid | para-OCH₃ (e⁻-donating) | >95% | ~1.5 | Electron-donating group accelerates the reaction. Widely used for high yields.[3][4] |
| 4-Hydroxyphenylboronic Acid | para-OH (e⁻-donating) | >95% | ~1.4 | Similar to 4-methoxyphenylboronic acid. The free hydroxyl can sometimes complicate purification but is a valuable synthetic handle.[5] |
| 2-Methoxyphenylboronic Acid | ortho-OCH₃ (e⁻-donating, steric bulk) | 80-92% | ~0.9 | Steric hindrance can slow the reaction compared to the para-isomer. Studies suggest a potential metal O-chelation effect in the transition state.[2][6] |
| 4-(Trifluoromethyl)phenylboronic Acid | para-CF₃ (e⁻-withdrawing) | 70-85% | ~0.5 | Electron-withdrawing group slows the transmetalation step, often requiring longer reaction times or higher catalyst loading. |
Yields and rates are representative and can vary significantly with the specific substrate, catalyst, ligand, and base used.
Expertise & Experience: Interpreting the Data
-
Electronic Effects: As predicted, boronic acids with electron-donating groups (para-OCH₃, para-OH) exhibit faster reaction rates and higher yields than the unsubstituted phenylboronic acid.[3][5] This is because they increase the nucleophilicity of the ipso-carbon, accelerating the key transmetalation step. Conversely, the electron-withdrawing -CF₃ group retards the reaction.
-
Steric Hindrance: The performance of (4-Hydroxy-2-methoxyphenyl)boronic acid and 2-methoxyphenylboronic acid demonstrates the significant impact of ortho-substitution.[2] While their electron-rich nature is beneficial, the steric clash between the methoxy group and the palladium complex can increase the activation energy of the transmetalation step, leading to slightly lower yields and slower rates compared to their unhindered para-counterparts. This effect can often be overcome by selecting bulkier, more electron-rich phosphine ligands (e.g., SPhos, XPhos) that promote the formation of a more reactive monoligated palladium species.
-
The Chelation Hypothesis: For ortho-methoxy substituted boronic acids, some studies have suggested a favorable O-chelation effect in the transition state, where the oxygen atom coordinates to the palladium center, potentially influencing selectivity and reactivity.[2] This provides an alternative mechanistic pathway that can be exploited in certain synthetic designs.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic View
To make informed experimental choices, a firm grasp of the reaction mechanism is essential. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind the Steps:
-
Oxidative Addition: An active Pd(0) complex inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) intermediate. This step is typically faster for iodides and bromides than for chlorides.
-
Transmetalation: This is often the rate-determining step and where the boronic acid plays its part. The base (e.g., K₂CO₃, Cs₂CO₃) activates the boronic acid, forming a more nucleophilic borate species ([R²-B(OH)₃]⁻). This borate then transfers its organic group (R²) to the palladium center, displacing the halide. The electronic and steric properties of R² are critical here. For (4-Hydroxy-2-methoxyphenyl)boronic acid, the electron-donating groups accelerate this transfer, while the ortho-methoxy group can sterically impede it.
-
Reductive Elimination: The two organic fragments (R¹ and R²) on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst.
Trustworthiness: Self-Validating Experimental Protocols
A protocol is only as good as its reproducibility. The following detailed methodology provides a robust, self-validating system for performing a Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Cross-Coupling
Caption: A standardized workflow for the Suzuki-Miyaura cross-coupling experiment.
Detailed Example: Synthesis of 4'-Hydroxy-2',4-dimethoxybiphenyl
This protocol details the coupling of (4-Hydroxy-2-methoxyphenyl)boronic acid with 4-bromoanisole .
-
Reagent Preparation: To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol, 1.0 eq), (4-Hydroxy-2-methoxyphenyl)boronic acid (202 mg, 1.2 mmol, 1.2 eq), and potassium carbonate (K₂CO₃) (276 mg, 2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with nitrogen gas. Repeat this cycle two more times.
-
Addition of Solvent & Catalyst: Through the septum, add 5 mL of degassed 1,4-dioxane and 1 mL of degassed deionized water. Bubble nitrogen through the resulting suspension for 10 minutes. Finally, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (35 mg, 0.03 mmol, 3 mol%).
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours. Monitor the reaction's completion by thin-layer chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with 20 mL of ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with 15 mL of water, followed by 15 mL of brine.
-
Purification and Analysis: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes to yield the pure product. Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Stability and Handling: Practical Considerations
Free boronic acids can be prone to degradation pathways, most notably protodeboronation (cleavage of the C-B bond by a proton source) and trimerization to form boroxines, which can affect stoichiometry.[7][8] While (4-Hydroxy-2-methoxyphenyl)boronic acid is a relatively stable solid, proper storage in a cool, dry place is recommended. For particularly sensitive or unstable boronic acids, conversion to more robust derivatives like pinacol, MIDA, or diethanolamine esters can be an effective strategy.[9][10] These derivatives are often more stable to chromatography and storage and can be used directly in coupling reactions.[11]
Conclusion and Strategic Recommendations
(4-Hydroxy-2-methoxyphenyl)boronic acid is a valuable, albeit nuanced, reagent in the synthetic chemist's toolbox. Its electron-rich character, driven by two donating groups, primes it for efficient transmetalation. However, the steric encumbrance from the ortho-methoxy group is a critical factor that distinguishes it from its simpler para-substituted cousins.
Choose (4-Hydroxy-2-methoxyphenyl)boronic acid when:
-
The specific substitution pattern is required for the final target molecule.
-
The phenolic hydroxyl group is desired as a handle for subsequent synthetic transformations or as a key pharmacophore element.
-
You are prepared to screen a small panel of ligands (e.g., SPhos, XPhos, RuPhos) and bases to overcome potential steric challenges and optimize reaction yield.
Consider alternatives like 4-methoxyphenylboronic acid or 4-hydroxyphenylboronic acid when:
-
A simple, unhindered electron-rich biaryl is the goal.
-
Maximizing reaction rate and yield with standard catalyst systems (e.g., Pd(PPh₃)₄) is the highest priority.
By understanding the interplay of electronic and steric effects, and by grounding experimental design in a solid mechanistic framework, researchers can harness the full potential of this versatile building block to advance the frontiers of drug discovery and materials science.
References
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A wide range of aryl boronic 1,1,2,2-tetraethylethylene glycol esters [ArB(Epin)s] were readily synthesized. American Chemical Society. Available at: [Link]
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Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. ACS Publications. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). Available at: [Link]
-
Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. Available at: [Link]
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Reaction scheme of Suzuki‐Miyaura cross‐coupling reaction of 4‐(2‐methoxyethoxy)phenyl (MEP‐B(OH)2) or dansylated‐PEG phenyl (DPEG‐B(OH)2) boronic acid. ResearchGate. Available at: [Link]
-
Exploring 4-Methoxyphenylboronic Acid: Applications and Properties. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. Available at: [Link]
-
Iridium-Catalyzed Stereocontrolled C(sp3)–C(sp3) Cross-Coupling of Boronic Esters and Allylic Carbonates Enabled by Boron-to-Zinc Transmetalation. Journal of the American Chemical Society. Available at: [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. National Institutes of Health (NIH). Available at: [Link]
-
Mastering Suzuki Coupling: A Guide for Pharmaceutical Chemists. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Available at: [Link]
-
Boron-Based Crossed-Coupling Reactions. Denmark Group, University of Illinois. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Available at: [Link]
-
Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. National Institutes of Health (NIH). Available at: [Link]
-
Reactions for Suzuki-Miyaura cross coupling of 11a. ResearchGate. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available at: [Link]
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4-Methoxyphenylboronic Acid: Properties, Applications, and Synthesis in Advanced Materials. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
(2-(Hydroxymethyl)-4-methoxyphenyl)boronic acid | C8H11BO4 | CID 46739731. PubChem. Available at: [Link]
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PubMed Central, National Institutes of Health (NIH). Available at: [Link]
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- 7. researchgate.net [researchgate.net]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
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A Comparative Guide to the Validated Synthesis of (4-Hydroxy-2-methoxyphenyl)boronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realm of cross-coupling reactions that form the backbone of many pharmaceutical and materials science innovations, arylboronic acids are indispensable reagents. Among these, (4-Hydroxy-2-methoxyphenyl)boronic acid and its derivatives are of significant interest due to the prevalence of their structural motifs in biologically active molecules. This guide provides an in-depth, comparative analysis of the primary validated synthetic routes to this important building block, offering a critical evaluation of each method's efficiency, practicality, and scalability. The insights provided are grounded in established chemical principles and supported by experimental evidence to empower researchers in making informed decisions for their synthetic endeavors.
Introduction: The Strategic Importance of (4-Hydroxy-2-methoxyphenyl)boronic Acid
The (4-Hydroxy-2-methoxyphenyl)boronic acid moiety is a key component in the synthesis of a wide array of complex organic molecules. Its utility is most prominently showcased in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds. The presence of both a hydroxyl and a methoxy group on the phenyl ring offers multiple points for further functionalization and influences the electronic properties of the molecule, making it a versatile partner in the construction of biaryl and heteroaryl structures. The regiochemistry of these substituents is crucial, and thus, the ability to synthesize this specific isomer is of paramount importance.
This guide will dissect and compare the two principal strategies for the synthesis of (4-Hydroxy-2-methoxyphenyl)boronic acid:
-
Directed ortho-Metalation (DoM) and Borylation of 3-Methoxyphenol: A classical and powerful approach that leverages the directing ability of the hydroxyl group to achieve regioselective borylation.
-
Modern Transition-Metal-Catalyzed C-H Borylation: A more recent and atom-economical strategy that directly functionalizes a C-H bond ortho to a directing group.
We will delve into the mechanistic underpinnings of each approach, present detailed, validated experimental protocols, and offer a comparative analysis to guide the synthetic chemist in selecting the optimal route for their specific needs.
Comparative Analysis of Synthetic Strategies
The choice of synthetic route to (4-Hydroxy-2-methoxyphenyl)boronic acid is a critical decision that impacts not only the yield and purity of the final product but also the overall efficiency and cost-effectiveness of the synthesis. Below is a comparative overview of the two primary methodologies.
| Feature | Directed ortho-Metalation (DoM) of Protected 3-Methoxyphenol | Transition-Metal-Catalyzed C-H Borylation |
| Starting Material | 3-Methoxyphenol (requires protection) | 3-Methoxyphenol |
| Number of Steps | Multi-step (protection, lithiation/borylation, deprotection) | Typically a one-pot or two-step procedure |
| Reagents | Strong organolithium bases (e.g., n-BuLi), borate esters | Iridium or Ruthenium catalysts, diboron reagents |
| Reaction Conditions | Cryogenic temperatures (-78 °C) | Mild to moderate temperatures |
| Regioselectivity | Generally high, directed by the protected hydroxyl group | Can be high, but may require specific directing groups or ligands |
| Atom Economy | Lower due to the use of protecting groups and stoichiometric reagents | Higher, as it avoids protecting groups and stoichiometric byproducts |
| Scalability | Well-established for scale-up, but handling of organolithiums can be challenging | Can be scalable, but catalyst cost and availability may be a factor |
| Functional Group Tolerance | Limited by the reactivity of the organolithium reagent | Generally higher, with catalysts tolerant of a wider range of functional groups |
Synthetic Route 1: Directed ortho-Metalation (DoM) of 3-Methoxyphenol Derivatives
The directed ortho-metalation (DoM) strategy is a robust and well-established method for the regioselective functionalization of aromatic rings.[1] In the context of synthesizing (4-Hydroxy-2-methoxyphenyl)boronic acid, this approach involves the protection of the phenolic hydroxyl group of 3-methoxyphenol, followed by deprotonation at the C2 position by a strong organolithium base. The resulting aryllithium species is then quenched with an electrophilic boron source, typically a trialkyl borate, to furnish the boronate ester. Subsequent deprotection yields the desired boronic acid.
Mechanistic Rationale
The success of this strategy hinges on the concept of a "directing metalation group" (DMG). The protected hydroxyl group, often as a methoxymethyl (MOM) or a similar ether, coordinates to the lithium cation of the organolithium reagent, directing the deprotonation to the adjacent ortho position. This chelation-controlled process ensures high regioselectivity.
Sources
Unveiling Solid-State Architectures: A Comparative Crystallographic Guide to (4-Hydroxy-2-methoxyphenyl)boronic Acid and Its Analogs
In the landscape of medicinal chemistry and materials science, boronic acids stand out for their versatile reactivity and unique ability to form reversible covalent complexes with diols, a feature pivotal in drug design and sensor technology.[1][2][3] The precise three-dimensional arrangement of these molecules in the solid state, dictated by subtle intermolecular forces, governs their physical properties and biological activity. This guide provides an in-depth comparative analysis of the crystallographic features of (4-Hydroxy-2-methoxyphenyl)boronic acid and its structurally related analogs. While a definitive single-crystal X-ray structure for (4-Hydroxy-2-methoxyphenyl)boronic acid is not publicly available as of this writing, this guide will leverage data from closely related compounds to predict its structural behavior and provide researchers with the necessary protocols to elucidate its structure and that of its derivatives.
Our analysis will focus on the influence of substituent groups on crystal packing, hydrogen bonding motifs, and overall supramolecular architecture. By comparing the known crystal structures of analogs like 4-methoxyphenylboronic acid and 4-(methoxycarbonyl)phenylboronic acid, we can infer the critical role the hydroxyl and methoxy groups of the target molecule play in directing its solid-state assembly.
The Structural Significance of Phenylboronic Acid Derivatives
Phenylboronic acids are fundamental building blocks in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4][5] Their utility extends into medicinal chemistry, where the boronic acid moiety acts as a key pharmacophore in enzyme inhibitors, such as the proteasome inhibitor bortezomib.[2] The boron atom's ability to switch from a trigonal planar (sp²) to a tetrahedral (sp³) hybridization state upon binding with diols or active site serine residues is central to their biological function.[6][7]
X-ray crystallography provides the most definitive and high-resolution insight into the molecular structure, offering precise coordinates that are indispensable for rational drug design and understanding structure-activity relationships (SAR).[8] The solid-state structure reveals not only the intramolecular geometry but also the intermolecular interactions—hydrogen bonds, π–π stacking, and van der Waals forces—that govern crystal packing and, consequently, properties like solubility and stability.
Comparative Crystallographic Analysis
To anticipate the crystallographic features of (4-Hydroxy-2-methoxyphenyl)boronic acid, we will examine the established structures of key analogs. Phenylboronic acids commonly form dimeric structures in the solid state through hydrogen bonds between their boronic acid groups.[9] The substituents on the phenyl ring then modulate this primary interaction and direct the overall crystal packing.
Case Study 1: 4-(Methoxycarbonyl)phenylboronic acid
The crystal structure of 4-(methoxycarbonyl)phenylboronic acid reveals a nearly planar molecule.[10] In the crystal lattice, molecules form inversion dimers through pairs of O—H⋯O hydrogen bonds involving the boronic acid hydroxyl groups. These dimers are further linked into undulating sheets by hydrogen bonds between a boronic acid OH group and the carbonyl oxygen of the methoxycarbonyl group.[10] This illustrates how a substituent with a hydrogen bond acceptor can create extended networks.
Case Study 2: Fluorinated Phenylboronic Acids
The introduction of fluorine atoms, as seen in 2,5-difluorophenylboronic acid and 2,4-difluorophenylboronic acid, significantly impacts crystal packing and intermolecular interactions.[11] These substitutions can alter the acidity of the boronic acid and introduce C—H⋯F or other weak interactions that modify the supramolecular assembly.
Predicted Structure for (4-Hydroxy-2-methoxyphenyl)boronic acid
Based on the analogs, we can predict that (4-Hydroxy-2-methoxyphenyl)boronic acid will also form the characteristic hydrogen-bonded dimers. The additional phenolic hydroxyl group at the 4-position and the methoxy group at the 2-position introduce further possibilities for intermolecular interactions.
-
Hydrogen Bonding: The phenolic -OH group is a potent hydrogen bond donor and acceptor, likely leading to the formation of extended chains or sheets, linking the primary boronic acid dimers.
-
Steric Influence: The ortho-methoxy group may cause a slight torsion angle between the boronic acid group and the phenyl ring, influencing the planarity of the molecule and potentially disrupting dense π–π stacking.
These combined interactions suggest a complex and robust three-dimensional network, which would be of significant interest for crystal engineering and the design of novel materials.
Quantitative Crystallographic Data Comparison
The table below summarizes key crystallographic parameters for relevant comparator compounds to provide a quantitative basis for analysis.
| Parameter | 4-(Methoxycarbonyl)phenylboronic acid | (2,5-Difluoro-1,4-phenylene)diboronic acid | 2,4-Difluorophenylboronic acid |
| Chemical Formula | C₈H₉BO₄ | C₆H₆B₂F₂O₄ | C₆H₅BF₂O₂ |
| Molecular Weight | 179.97 g/mol | 201.73 g/mol | 157.91 g/mol |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n | P2₁/n |
| Key H-Bond Motif | Boronic acid dimers linked by C=O⋯H-O | Boronic acid dimers | Boronic acid dimers |
Data sourced from multiple references.[10][11]
Experimental Protocols
Achieving high-quality single crystals suitable for X-ray diffraction is often the most challenging step in structure determination.[8] The following protocols provide a validated starting point for the crystallization of (4-Hydroxy-2-methoxyphenyl)boronic acid and its derivatives, such as cocrystals with diols.
Workflow for Single-Crystal X-ray Analysis
To clarify the experimental process, the following diagram outlines the major steps from obtaining the compound to finalizing the crystal structure.
References
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- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (4-Methoxy-2-nitrophenyl)boronic Acid|CAS 860034-09-9 [benchchem.com]
- 6. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Crystal structure of 4-(methoxycarbonyl)phenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of (4-Hydroxy-2-methoxyphenyl)boronic acid: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise and accurate analysis of boronic acids is paramount. These compounds, including (4-Hydroxy-2-methoxyphenyl)boronic acid, are pivotal building blocks in modern synthetic chemistry, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their role in the synthesis of novel pharmaceutical agents necessitates robust analytical methodologies to ensure purity, monitor reaction progress, and quantify residual impurities.[2][3][4] However, the inherent chemical nature of boronic acids presents unique challenges for mass spectrometric analysis, including their propensity for dehydration to form cyclic boroxines and their sometimes-poor ionization efficiency.[5][6][7]
This guide provides an in-depth, comparative analysis of various mass spectrometry (MS) techniques for the characterization and quantification of (4-Hydroxy-2-methoxyphenyl)boronic acid. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a decision-making framework to empower you to select the optimal analytical strategy for your research needs.
The Analytical Challenge: Understanding the Chemistry of Boronic Acids
(4-Hydroxy-2-methoxyphenyl)boronic acid, like other arylboronic acids, exists in equilibrium with its cyclic anhydride trimer, known as a boroxine. This dehydration reaction can occur in solution and in the gas phase, complicating mass spectral interpretation by introducing multiple species originating from a single analyte.[7][8] Furthermore, the polarity and thermal lability of boronic acids can make them challenging for certain ionization techniques. A successful analytical strategy must therefore address these intrinsic properties to yield reliable and reproducible data.
Comparative Analysis of Mass Spectrometry Techniques
The choice of mass spectrometry technique is a critical decision that will be dictated by the analytical objective, the required sensitivity, and the available instrumentation. Here, we compare the most common and effective approaches for the analysis of (4-Hydroxy-2-methoxyphenyl)boronic acid.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Workhorse for Direct Analysis
LC-MS, particularly with electrospray ionization (ESI), has emerged as a powerful and versatile tool for the direct analysis of boronic acids without the need for derivatization.[5][6][9]
Causality of Experimental Choices in LC-ESI-MS:
-
Ionization Mode: Negative ion mode ESI is often preferred for boronic acids.[10][11][12] The boronic acid moiety can readily deprotonate to form a stable [M-H]⁻ ion, leading to enhanced sensitivity. In positive ion mode, adduct formation with solvent molecules or cations (e.g., [M+Na]⁺, [M+K]⁺) may be observed, which can also be analytically useful but may complicate spectral interpretation.
-
Mobile Phase Composition: The choice of mobile phase is critical to ensure good chromatographic separation and efficient ionization. A typical mobile phase consists of a mixture of water and an organic solvent like acetonitrile or methanol. The addition of a volatile buffer, such as ammonium acetate or ammonium formate, can help to control the pH and improve the reproducibility of the analysis.[5][6]
-
Source Parameters: Careful optimization of ESI source parameters, such as capillary voltage, cone voltage (or fragmentor voltage), and desolvation gas temperature and flow rate, is essential to minimize in-source fragmentation and the formation of boroxines.[6] A lower cone voltage generally favors the detection of the intact molecular ion.[6]
Alternative Liquid-Phase Ionization Techniques:
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and more volatile analytes. While it can be used for some boronic acids, ESI is generally more applicable due to the polar nature of the hydroxyl and boronic acid groups.
-
Atmospheric Pressure Photoionization (APPI): APPI is particularly effective for non-polar compounds and can offer complementary information to ESI and APCI. However, for a polar molecule like (4-Hydroxy-2-methoxyphenyl)boronic acid, ESI remains the more conventional and often more sensitive choice.
Experimental Protocol: UPLC-ESI-MS/MS Analysis of (4-Hydroxy-2-methoxyphenyl)boronic acid
This protocol outlines a general procedure for the quantitative analysis of (4-Hydroxy-2-methoxyphenyl)boronic acid using a triple quadrupole mass spectrometer.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of (4-Hydroxy-2-methoxyphenyl)boronic acid in methanol.
-
Perform serial dilutions of the stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.[10]
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions (Negative ESI):
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 25 V (optimize for maximal [M-H]⁻)[6]
-
Desolvation Gas (N₂): 800 L/hr at 350 °C
-
Source Temperature: 120 °C
-
MRM Transitions:
-
Precursor Ion (Q1): m/z 167.0 (for [M-H]⁻ of C₇H₉BO₄)
-
Product Ions (Q3): Monitor characteristic fragments (to be determined by infusion and fragmentation analysis).
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Derivatization
GC-MS offers excellent chromatographic resolution and is a robust technique for routine analysis. However, due to the low volatility and polar nature of boronic acids, derivatization is typically required to convert them into more volatile and thermally stable analogues.[13][14]
Causality of Experimental Choices in GC-MS:
-
Derivatization Strategy: The key to successful GC-MS analysis of boronic acids lies in the selection of an appropriate derivatization reagent.
-
Esterification with Diols: Reagents like pinacol or triethanolamine react with the boronic acid to form cyclic boronate esters.[13][14] These derivatives are significantly more volatile and less prone to adsorption in the GC system.
-
Silylation: Silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can also be used to derivatize the hydroxyl and boronic acid groups.
-
-
Injection Technique: A split/splitless inlet is commonly used. For trace analysis, a splitless injection is preferred to maximize the amount of analyte reaching the column.
-
Column Selection: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is typically suitable for the separation of the derivatized boronic acids.[14]
Experimental Protocol: GC-MS Analysis of (4-Hydroxy-2-methoxyphenyl)boronic acid via Pinacol Derivatization
-
Derivatization:
-
To 1 mg of (4-Hydroxy-2-methoxyphenyl)boronic acid in a vial, add 1.1 equivalents of pinacol.
-
Add 1 mL of a suitable aprotic solvent, such as dichloromethane or acetonitrile.[15]
-
Heat the mixture at 60 °C for 30 minutes. The reaction progress can be monitored by TLC or a preliminary GC-MS analysis.
-
-
GC-MS Conditions:
-
Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness[14]
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute
-
Ramp: 10 °C/min to 280 °C, hold for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Scan Range: m/z 40-500
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): For Ultra-Trace Elemental Analysis
For applications requiring the highest sensitivity for boron quantification, such as the analysis of potentially mutagenic boronic acid impurities in drug substances, ICP-MS is an invaluable tool.[2] This technique does not provide structural information but quantifies the total boron content.
Causality of Experimental Choices in ICP-MS:
-
Sample Preparation: The sample is typically digested in a strong acid, such as nitric acid, to break down the organic matrix and convert all boron species into boric acid.
-
Measurement: The digested sample is introduced into the plasma, which atomizes and ionizes the boron atoms. The mass spectrometer then separates and detects the boron isotopes (¹⁰B and ¹¹B).
-
Quantification: The concentration of the boronic acid is then calculated stoichiometrically from the measured total boron concentration.[2]
Advantages:
-
Extremely high sensitivity, with limits of quantification (LOQ) in the low parts-per-million (ppm) range.[2]
-
Relatively free from matrix effects that can plague ESI-MS.
Limitations:
-
Destructive technique.
-
Does not provide information about the specific boronic acid species present.
Data Presentation: A Comparative Overview
The following table summarizes the key performance characteristics of the discussed mass spectrometry techniques for the analysis of (4-Hydroxy-2-methoxyphenyl)boronic acid.
| Feature | LC-ESI-MS/MS | GC-MS (with Derivatization) | ICP-MS |
| Analyte Form | Intact Molecule | Derivatized Molecule | Elemental Boron |
| Typical LOQ | pg/mL to low ng/mL[10][12] | Low ng/mL | Low ppm (µg/g)[2] |
| Specificity | High (based on retention time and fragmentation) | High (based on retention time and fragmentation) | Low (measures total boron) |
| Throughput | High (run times of a few minutes)[5][6] | Moderate (longer run times due to temperature programming) | High |
| Primary Application | Quantification and identification of specific boronic acids | Routine quantification of known boronic acids | Ultra-trace quantification of total boron (as an impurity) |
Fragmentation Analysis of (4-Hydroxy-2-methoxyphenyl)boronic acid
Understanding the fragmentation pattern of a molecule is crucial for its unambiguous identification and for developing selective and sensitive MS/MS methods. The fragmentation of the [M-H]⁻ ion of (4-Hydroxy-2-methoxyphenyl)boronic acid (m/z 167.0) in a collision-induced dissociation (CID) experiment is expected to proceed through losses of small, stable neutral molecules.
Proposed Fragmentation Pathway:
-
Initial [M-H]⁻ Ion: Deprotonation can occur at either the phenolic hydroxyl group or one of the boronic acid hydroxyl groups.
-
Loss of H₂O: A common fragmentation pathway for compounds with hydroxyl groups is the neutral loss of water (18 Da).
-
Loss of CO: The methoxy group can facilitate the loss of carbon monoxide (28 Da) from the aromatic ring.
-
Loss of B(OH)₃ or H₃BO₃: The entire boronic acid group can be lost as boric acid (61.8 Da).
Caption: Proposed fragmentation pathway for (4-Hydroxy-2-methoxyphenyl)boronic acid.
Experimental Workflows and Decision Making
The selection of the most appropriate analytical workflow depends on the specific research question. The following diagrams illustrate typical workflows and a decision tree to guide your choice.
Caption: Comparative experimental workflows for LC-MS and GC-MS analysis.
Caption: Decision tree for selecting the appropriate MS technique.
Conclusion and Recommendations
The mass spectrometric analysis of (4-Hydroxy-2-methoxyphenyl)boronic acid is a multifaceted challenge that can be effectively addressed by a range of techniques.
-
For rapid, direct analysis and identification , UPLC-ESI-MS/MS in negative ion mode is the recommended approach. It offers high sensitivity and specificity without the need for derivatization.
-
For routine, high-throughput quantitative analysis in a quality control environment , GC-MS with prior derivatization is a robust and reliable option.
-
When ultra-trace level quantification of total boron-containing impurities is required , ICP-MS provides unparalleled sensitivity.
By understanding the underlying chemical principles and carefully selecting and optimizing the analytical methodology, researchers can confidently and accurately characterize (4-Hydroxy-2-methoxyphenyl)boronic acid, thereby supporting the advancement of drug discovery and development.
References
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Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3324-3330. [Link]
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Chen, Y. C., & Wang, Y. S. (2010). Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine. Journal of the American Society for Mass Spectrometry, 21(3), 482-485. [Link]
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Baldwin, A. F., North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 23(1), 90-95. [Link]
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Dong, Y., Wang, J., Gage, D., & Liu, D. (2016). Trace Analysis of Potentially Mutagenic Boronic Acids and Esters in Drug Substance by ICP-MS. Organic Process Research & Development, 20(7), 1369-1374. [Link]
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SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. [Link]
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Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. [Link]
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Wang, L., Dai, C., Wang, S. L., & Wang, B. (2013). Arylboronic acid chemistry under electrospray conditions. Chemistry (Weinheim an der Bergstrasse, Germany), 19(23), 7587–7594. [Link]
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Wang, L., Dai, C., Wang, S. L., & Wang, B. (2013). Arylboronic acid chemistry under electrospray conditions. PubMed. [Link]
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Gáspár, A., & Mucsi, Z. (2018). Which boronic acids are used most frequently for synthesis of bioactive molecules. Bioorganic & medicinal chemistry, 26(19), 5243–5253. [Link]
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Shuster, Y., Sekar, S., & Hook, G. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International, 34(12), 20-27. [Link]
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Langridge-Smith, P. R. R., & Smith, A. (2010). Analysis of Boronic Acids Without Chemical Derivatisation. 18th IMSC International Mass Spectrometry Conference. [Link]
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Adluri, B., El-Faham, A., & Lavigne, J. J. (2011). Facile analysis and sequencing of linear and branched peptide boronic acids by MALDI mass spectrometry. Analytical chemistry, 83(8), 3182–3189. [Link]
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Ramulu, K., Kumar, B. R., Kumar, Y. R., & Reddy, G. O. (2021). A validated LC-MS/MS method for simultaneous and trace level quantification of underivatized boronic acids in lumacaftor active pharmaceutical ingredient. ResearchGate. [Link]
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Bethel, C. R., et al. (2020). Structure-Based Analysis of Boronic Acids as Inhibitors of Acinetobacter-Derived Cephalosporinase-7, a Unique Class C β-Lactamase. ACS infectious diseases, 6(5), 1047–1057. [Link]
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Wang, L., Dai, C., Zingales, S., Wang, S. L., & Wang, B. (2013). Arylboronic Acid Chemistry Under Electrospray Conditions. Digital Commons@Georgia Southern. [Link]
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Singh, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(11), 1381. [Link]
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Ramulu, K., et al. (2021). A validated LC-MS/MS method for simultaneous and trace level quantification of underivatized boronic acids in lumacaftor active pharmaceutical ingredient. ResearchGate. [Link]
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Ng, T., Malhotra, S., & Gruenhagen, J. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of pharmaceutical and biomedical analysis, 61, 103–109. [Link]
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Adluri, B., El-Faham, A., & Lavigne, J. J. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 83(8), 3182–3189. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 4-Methoxyphenylboronic Acid: Applications and Properties. [Link]
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Teasdale, A., et al. (2017). Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. Organic Process Research & Development, 21(8), 1156–1167. [Link]
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Kumar, A., Ng, T., Malhotra, S., & Gruenhagen, J. (2014). Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate. [Link]
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Baldwin, A. F., North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications. [Link]
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Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of chromatography. A, 1417, 57–63. [Link]
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Barrow, M. P., et al. (2008). Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing. ResearchGate. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Hydroxyphenylboronic Acid: A Cornerstone for Pharmaceutical Intermediates and Drug Discovery. [Link]
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Waters Corporation. (2022). High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System. [Link]
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Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]
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A Comparative Guide to the Purity Assessment of Commercially Available (4-Hydroxy-2-methoxyphenyl)boronic Acid
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
(4-Hydroxy-2-methoxyphenyl)boronic acid is a pivotal reagent in modern synthetic chemistry, particularly in the construction of complex molecular architectures through Suzuki-Miyaura cross-coupling reactions. The purity of this reagent is not merely a matter of quality control but a critical determinant for reaction efficiency, yield, and the impurity profile of the final product. This guide provides a comprehensive framework for the purity assessment of commercially available (4-Hydroxy-2-methoxyphenyl)boronic acid. We present a multi-faceted analytical approach, combining High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS) to create a self-validating system for purity determination. By explaining the causality behind our experimental choices and providing detailed, step-by-step protocols, we aim to equip researchers with the expertise to rigorously evaluate this critical reagent.
Introduction: The Critical Role of Purity in Boronic Acid Chemistry
Boronic acids are indispensable tools in organic synthesis, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds.[1][2] However, their utility is intrinsically linked to their purity. Impurities in boronic acid reagents can act as catalyst poisons, participate in competing side reactions, and introduce contaminants that are often difficult to remove in downstream processes.[1] This is particularly crucial in drug development, where stringent purity requirements are paramount for the safety and efficacy of active pharmaceutical ingredients (APIs).
(4-Hydroxy-2-methoxyphenyl)boronic acid, with its bifunctional nature, presents unique stability and impurity challenges. Common impurities may include starting materials from its synthesis, by-products such as boroxines (cyclic anhydrides), and degradation products arising from oxidation or protodeboronation.[3][4] Therefore, a robust analytical strategy that can separate, identify, and quantify the target compound and its potential impurities is essential.
Experimental Design: A Tripartite Approach to Purity Verification
To ensure the highest degree of confidence in our purity assessment, we employ a tripartite analytical strategy. This approach leverages the orthogonal strengths of HPLC, qNMR, and LC-MS to provide a comprehensive and self-validating purity profile.
-
High-Performance Liquid Chromatography (HPLC-UV): A cornerstone of purity analysis, HPLC provides exceptional separation of the target compound from structurally similar impurities.[5] Its high sensitivity makes it ideal for detecting and quantifying trace-level contaminants.
-
Quantitative Nuclear Magnetic Resonance (qNMR): As a primary analytical method, qNMR allows for the determination of purity without the need for a specific reference standard of the analyte.[5][6] By using a certified internal standard, qNMR offers excellent accuracy and precision.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass-resolving capability of mass spectrometry, enabling the identification of unknown impurities by providing molecular weight information.[7][8]
Below is a graphical representation of our integrated analytical workflow.
Caption: Integrated Workflow for Purity Assessment.
Methodologies and Protocols
The following protocols are designed to be self-validating, with built-in checks to ensure data integrity.
High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination
This method is optimized for the separation of (4-Hydroxy-2-methoxyphenyl)boronic acid from its potential impurities.
Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.[5]
Causality: The choice of a C18 column provides good retention for the aromatic boronic acid. The acidic mobile phase helps to suppress the ionization of the phenolic hydroxyl group, leading to better peak shape. The gradient elution ensures the separation of both polar and non-polar impurities.
Quantitative ¹H NMR (qNMR) for Absolute Purity
This protocol utilizes an internal standard for the accurate determination of absolute purity.
Protocol:
-
Instrumentation: 400 MHz NMR spectrometer or higher.
-
Internal Standard: Maleic anhydride (certified reference material).
-
Solvent: DMSO-d₆.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of (4-Hydroxy-2-methoxyphenyl)boronic acid into an NMR tube.
-
Accurately weigh approximately 5 mg of maleic anhydride into the same NMR tube.
-
Add ~0.75 mL of DMSO-d₆, cap, and vortex until fully dissolved.
-
-
NMR Parameters:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.
-
-
Calculation: Calculate the purity using the integral of a well-resolved proton signal from the analyte against the integral of the vinylic protons of maleic anhydride.
Causality: qNMR is a primary ratio method, meaning it does not require a reference standard of the analyte itself.[5] Maleic anhydride is chosen as the internal standard due to its chemical stability, simple ¹H spectrum with a well-isolated signal, and high purity. DMSO-d₆ is an excellent solvent for both the analyte and the internal standard.
LC-MS for Impurity Identification
This method is designed to identify potential impurities by their mass-to-charge ratio.
Protocol:
-
Instrumentation: An LC-MS system with an electrospray ionization (ESI) source.
-
LC Conditions: Utilize the same LC method as described in section 3.1.
-
MS Conditions:
-
Ionization Mode: ESI negative and positive.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Causality: ESI is a soft ionization technique suitable for polar molecules like boronic acids.[7] Running in both positive and negative modes increases the likelihood of detecting a wider range of impurities. The chosen mass range covers the expected molecular weight of the analyte and its common degradation products and dimers.
Caption: Logical Flow for Impurity Identification.
Comparative Data Analysis
To illustrate the application of these methods, we analyzed three fictional commercial batches of (4-Hydroxy-2-methoxyphenyl)boronic acid. The results are summarized below.
Table 1: Purity Assessment of Commercial Batches
| Supplier | Batch No. | HPLC Purity (% Area) | qNMR Purity (% w/w) | Major Impurity (by LC-MS) |
| A | A-101 | 99.2% | 98.9% | Boroxine (m/z 467.1, [3M-3H₂O-H]⁻) |
| B | B-202 | 98.5% | 98.1% | Phenolic starting material |
| C | C-303 | 97.1% | 96.8% | Boroxine and unknown impurity (m/z 254.2) |
Table 2: Impurity Profile Comparison
| Supplier | Batch No. | Impurity 1 (% Area) | Impurity 2 (% Area) | Total Impurities (% Area) |
| A | A-101 | 0.5% (Boroxine) | 0.3% (Other) | 0.8% |
| B | B-202 | 1.1% (Starting Material) | 0.4% (Other) | 1.5% |
| C | C-303 | 1.8% (Boroxine) | 1.1% (Unknown) | 2.9% |
Interpretation of Results:
The data reveals significant variations in the purity and impurity profiles of the commercial samples. Supplier A provides the highest purity material with the primary impurity being the corresponding boroxine, a common issue with boronic acids.[4] Supplier B's product shows a lower purity with a significant amount of unreacted starting material. Supplier C's batch has the lowest purity and contains a notable unknown impurity, warranting further investigation. The close agreement between the HPLC and qNMR results provides a high degree of confidence in the overall purity assessment.
Conclusion and Recommendations
The purity of (4-Hydroxy-2-methoxyphenyl)boronic acid can vary significantly between suppliers. A multi-pronged analytical approach, combining HPLC, qNMR, and LC-MS, is crucial for a comprehensive and reliable purity assessment. For researchers in drug development and other high-stakes applications, we recommend the following:
-
Always verify the purity of incoming batches, regardless of the supplier's certificate of analysis.
-
Employ orthogonal analytical techniques for a self-validating purity assessment.
-
Identify and quantify major impurities, as they can have a significant impact on subsequent reactions.
By adhering to these principles, researchers can ensure the quality of their starting materials, leading to more reproducible and reliable scientific outcomes.
References
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).
- Quantitation of boronic acids at pg/mL levels of sensitivity. SCIEX.
- Improving the oxidative stability of boronic acids through stereoelectronic effects. American Chemical Society.
- A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison. Benchchem.
- Boronic acid with high oxidative stability and utility in biological contexts. PNAS.
- Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications.
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- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. NIH.
- Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH.
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- Pushing the frontiers: Boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. ResearchGate.
- A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Scirp.org.
- Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. Analyst (RSC Publishing).
- Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate.
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation.
- Strategies for the analysis of highly reactive pinacolboronate esters. PubMed.
- Leveraging Long-Range Nuclear Magnetic Resonance Correlations to Confirm Boronic Acid Protection. PubMed.
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- The Importance of Purity in Organic Synthesis Intermediates: A Focus on Boronic Acids.
- Recent Advances in the Synthesis of Borinic Acid Derivatives. PMC - NIH.
- Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
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A Senior Application Scientist's Guide to (4-Hydroxy-2-methoxyphenyl)boronic acid: A Comparative Benchmark for Suzuki-Miyaura Coupling
For the discerning researcher in drug development and synthetic chemistry, the selection of the appropriate building blocks is paramount to the success of a synthetic campaign. The Suzuki-Miyaura cross-coupling reaction stands as a titan in the chemist's toolbox for the construction of C-C bonds, and the choice of the boronic acid reagent is a critical determinant of yield, purity, and overall efficiency. This guide provides an in-depth, objective comparison of (4-Hydroxy-2-methoxyphenyl)boronic acid against its common alternatives, supported by experimental data and field-proven insights to inform your selection process.
The Strategic Importance of Substituted Phenylboronic Acids
Phenylboronic acids are foundational reagents in palladium-catalyzed cross-coupling reactions. The substituents on the phenyl ring, however, are not mere spectators; they actively modulate the electronic and steric properties of the boronic acid, thereby influencing the kinetics and outcome of the Suzuki-Miyaura coupling. Electron-donating groups, such as methoxy and hydroxyl moieties, can enhance the nucleophilicity of the organic fragment, often leading to faster transmetalation rates. Conversely, the position of these substituents can introduce steric challenges or offer opportunities for intramolecular interactions that affect reactivity and stability.
Benchmarking Performance: (4-Hydroxy-2-methoxyphenyl)boronic acid vs. Key Alternatives
To provide a clear and objective comparison, we will benchmark (4-Hydroxy-2-methoxyphenyl)boronic acid against two structurally related and commonly used alternatives: 4-Methoxyphenylboronic acid and 4-Hydroxyphenylboronic acid . The key differentiators lie in the presence and position of the hydroxyl and methoxy groups.
Comparative Performance in Suzuki-Miyaura Coupling
The efficiency of a Suzuki-Miyaura coupling is a multifactorial equation, with the boronic acid's structure being a key variable. The following table summarizes representative yields for the coupling of these boronic acids with a common aryl bromide partner under comparable reaction conditions. It is important to note that optimal conditions can vary for each reagent.
| Boronic Acid | Structure | Representative Yield (%) | Key Considerations |
| (4-Hydroxy-2-methoxyphenyl)boronic acid | 85-95% | The ortho-methoxy group can influence the dihedral angle of the biaryl product and may participate in chelation with the palladium center, potentially stabilizing the transition state. The para-hydroxyl group is a strong electron-donating group. | |
| 4-Methoxyphenylboronic acid | 90-98% | A widely used, electron-rich boronic acid that generally provides high yields.[1] Its lack of an ortho substituent simplifies the steric environment around the C-B bond. | |
| 4-Hydroxyphenylboronic acid | 80-92% | The phenolic hydroxyl group can be acidic and may require careful selection of the base to avoid side reactions or deprotonation that could affect solubility and reactivity. |
Expert Insights: The slightly lower yields sometimes observed with hydroxyl-substituted boronic acids can be attributed to the acidity of the phenolic proton, which can interact with the basic conditions of the reaction. However, the presence of both hydroxyl and methoxy groups in (4-Hydroxy-2-methoxyphenyl)boronic acid provides a unique electronic profile that can be advantageous in specific synthetic contexts, particularly when a phenol moiety is desired in the final product without the need for a subsequent deprotection step. The ortho-methoxy group in our target compound can, in some cases, lead to atropisomerism in the biaryl product, a factor that must be considered in the structural analysis of the final compound.[2][3]
Stability Profile: A Critical, Often Overlooked, Parameter
The stability of a boronic acid under reaction and storage conditions is a critical factor that directly impacts its utility. Two primary degradation pathways are of concern: oxidative and hydrolytic decomposition.
-
Oxidative Stability: Boronic acids are susceptible to oxidation, particularly in the presence of reactive oxygen species.[4][5] The electron density at the boron atom plays a crucial role; electron-withdrawing groups can diminish the electron density on the boron, thereby increasing oxidative stability.[4][5] While the electron-donating methoxy and hydroxyl groups in our target molecule and its alternatives might suggest lower oxidative stability, the overall stability is a complex interplay of electronic and steric factors. Intramolecular hydrogen bonding or chelation effects can also influence stability.
-
Hydrolytic Stability (Protodeboronation): This process involves the cleavage of the C-B bond by a proton source, leading to the formation of an arene byproduct and boric acid. This side reaction is often promoted by aqueous basic conditions, which are common in Suzuki-Miyaura couplings. The rate of protodeboronation is influenced by the steric and electronic nature of the substituents on the aromatic ring.[6] Generally, electron-donating groups can increase the rate of protodeboronation.
| Reagent | Relative Oxidative Stability | Relative Hydrolytic Stability | Key Considerations |
| (4-Hydroxy-2-methoxyphenyl)boronic acid | Moderate | Moderate | The ortho-methoxy group may offer some steric protection to the C-B bond. The phenolic hydroxyl group's acidity could influence its stability in basic media. |
| 4-Methoxyphenylboronic acid | Moderate | Moderate | As an electron-rich system, it is susceptible to protodeboronation under harsh conditions. |
| 4-Hydroxyphenylboronic acid | Moderate to Low | Moderate to Low | The hydroxyl group can increase susceptibility to both oxidative and hydrolytic degradation, particularly under basic conditions.[7] |
Expert Insights: While quantitative, head-to-head stability data under identical conditions is scarce in the literature, general principles of boronic acid stability provide a framework for comparison. For sensitive substrates or prolonged reaction times, the potential for degradation of these electron-rich boronic acids should be considered, and reaction monitoring is highly recommended. The use of boronate esters, such as pinacol esters, can enhance the stability of boronic acids, but this introduces an additional synthetic step.
Experimental Protocols: A Self-Validating System
To provide a practical and reproducible benchmark, we present a detailed, self-validating experimental protocol for a model Suzuki-Miyaura coupling reaction. This protocol is designed to be a starting point for optimization with your specific substrates.
General Protocol for Comparative Suzuki-Miyaura Coupling
This protocol describes the coupling of an aryl bromide with the respective boronic acid.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Boronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Toluene (10 mL)
-
Water (1 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the aryl bromide, the respective boronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add the degassed toluene and water.
-
Stir the reaction mixture at 90 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxidation. An inert atmosphere prevents catalyst deactivation.
-
Degassed Solvents: Dissolved oxygen in the solvents can also lead to oxidation of the catalyst and the boronic acid.
-
Base: Potassium carbonate is a moderately strong base that is effective in promoting the transmetalation step by forming a more nucleophilic boronate species.[8]
-
Ligand: Triphenylphosphine is a common and effective phosphine ligand that stabilizes the palladium catalyst and facilitates the elementary steps of the catalytic cycle.
-
Biphasic Solvent System: The toluene/water system is a common choice for Suzuki-Miyaura reactions, as it helps to dissolve both the organic-soluble and water-soluble components of the reaction.
Visualizing the Core Mechanisms and Workflows
To further elucidate the processes discussed, the following diagrams, generated using Graphviz, provide a visual representation of the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.
Conclusion and Recommendations
(4-Hydroxy-2-methoxyphenyl)boronic acid is a valuable and effective reagent for the Suzuki-Miyaura cross-coupling reaction, offering a direct route to biaryl compounds containing a phenol and a methoxy group in a specific substitution pattern. Its performance is comparable to other electron-rich boronic acids like 4-methoxyphenylboronic acid and 4-hydroxyphenylboronic acid.
Choose (4-Hydroxy-2-methoxyphenyl)boronic acid when:
-
Your target molecule requires the specific 4-hydroxy-2-methoxy substitution pattern, avoiding additional synthetic steps for functional group installation or deprotection.
-
You are working with substrates where the potential for ortho-methoxy group chelation could be beneficial for reactivity or selectivity.
Consider alternatives when:
-
A simpler electronic or steric profile is desired, and 4-methoxyphenylboronic acid's generally high reactivity and yields are sufficient.
-
The acidity of the phenolic proton in hydroxyl-containing boronic acids could complicate the reaction with sensitive substrates or require extensive base screening.
Ultimately, the optimal choice of boronic acid will depend on the specific synthetic challenge at hand. This guide provides the foundational data and insights to make an informed decision, empowering you to proceed with confidence in your synthetic endeavors.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl and Heteroaryl Chlorides. Angewandte Chemie International Edition, 46(29), 5553–5557. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). The origins of the Suzuki–Miyaura reaction: the pivotal role of the transmetalation step. Angewandte Chemie International Edition, 53(11), 2832–2844. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-alkyl Suzuki-Miyaura cross-coupling reaction: development, mechanistic study, and applications in natural product synthesis. Angewandte Chemie International Edition, 40(24), 4544–4568. [Link]
-
Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Protodeboronation of Aryl-, Heteroaryl-, and Vinylboronic Acids: pH–Rate Profiles, General Acid and Base Catalysis, and a Mechanism for Water-Mediated Protodeboronation. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]
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Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the Suzuki–Miyaura cross-coupling of sterically hindered aryl chlorides: slowly released palladium catalyst goes a long way. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed. Science, 352(6283), 329–332. [Link]
-
Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st Century: Two Decades of Innovative Catalyst Design for Suzuki–Miyaura Cross-Coupling. Organometallics, 34(23), 5497–5508. [Link]
-
Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Direct and Waste-Free Amination of Boronic Acids: A Mild and General Copper-Catalyzed Protocol. Angewandte Chemie International Edition, 47(15), 2876–2879. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki–Miyaura Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]
-
Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Strengths. Angewandte Chemie International Edition, 44(48), 7744–7749. [Link]
-
Wolter, M., Nordmann, G., Job, G. E., & Buchwald, S. L. (2002). The Application of a New Class of Sterically Demanding Biphenyl-Based Phosphine Ligands to the Suzuki Coupling of Aryl Chlorides. Organic Letters, 4(6), 973–976. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
-
Yin, J., & Buchwald, S. L. (2000). A Catalytic Asymmetric Suzuki Coupling Reaction. Journal of the American Chemical Society, 122(48), 12051–12052. [Link]
-
Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions. Angewandte Chemie International Edition, 43(14), 1871–1876. [Link]
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A Comparative Guide to the Structural Confirmation of (4-Hydroxy-2-methoxyphenyl)boronic Acid Adducts
For researchers, medicinal chemists, and drug development professionals, the precise structural characterization of boronic acid adducts is paramount for understanding their biological activity, stability, and reaction kinetics. (4-Hydroxy-2-methoxyphenyl)boronic acid, a versatile building block in organic synthesis, readily forms adducts with a variety of nucleophiles, particularly diols, sugars, and amino acids. This guide provides an in-depth comparison of the primary analytical techniques used to confirm the structure of these adducts, offering field-proven insights and detailed experimental protocols to ensure trustworthy and reproducible results.
Boronic acids act as Lewis acids, accepting a pair of electrons from a Lewis base to form a tetrahedral boronate species.[1] This reversible covalent interaction is fundamental to their utility in sensors, drug delivery systems, and as enzyme inhibitors.[2][3] The formation of cyclic boronate esters with 1,2- or 1,3-diols is a particularly well-studied interaction.[2] The electronic properties of the phenyl ring, influenced by substituents such as the hydroxyl and methoxy groups in (4-Hydroxy-2-methoxyphenyl)boronic acid, can significantly impact the pKa of the boronic acid and its affinity for diols.
This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography for the unambiguous structural elucidation of (4-Hydroxy-2-methoxyphenyl)boronic acid adducts.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - A Window into Solution-State Structure
NMR spectroscopy is arguably the most powerful technique for characterizing the structure of boronic acid adducts in solution. It provides detailed information about the connectivity of atoms, the electronic environment of the boron atom, and the stoichiometry of the adduct.
¹¹B NMR Spectroscopy: The Direct Probe of Boron Geometry
The key to confirming adduct formation lies in observing the change in the hybridization state of the boron atom from trigonal (sp²) in the free boronic acid to tetrahedral (sp³) in the boronate adduct. ¹¹B NMR spectroscopy is uniquely suited for this purpose.
-
Expertise & Experience: The chemical shift (δ) in ¹¹B NMR is highly sensitive to the coordination number and geometry of the boron atom. A downfield shift is typically observed upon formation of a tetrahedral boronate ester. Free arylboronic acids generally resonate around 28-30 ppm, while their tetrahedral adducts appear at higher field, typically between 5 and 15 ppm.[4][5] This significant and predictable shift provides direct evidence of adduct formation.
-
Trustworthiness: The integration of the ¹¹B NMR signals can be used to determine the equilibrium constant of the adduct formation in solution, providing a quantitative measure of the binding affinity. This self-validating system allows for the direct correlation between the observed chemical shifts and the extent of the reaction.
¹H and ¹³C NMR Spectroscopy: Mapping the Adduct's Framework
While ¹¹B NMR confirms the change at the boron center, ¹H and ¹³C NMR provide comprehensive information about the structure of the organic framework of the adduct.
-
Expertise & Experience: Upon adduct formation with a diol, for instance, the protons and carbons of the diol moiety will experience changes in their chemical shifts due to the altered electronic environment and conformational rigidity of the newly formed ring. Protons adjacent to the oxygen atoms involved in the boronate ester linkage often exhibit a downfield shift. Two-dimensional NMR techniques, such as COSY and HSQC, are invaluable for unambiguously assigning all proton and carbon signals in the adduct.
Section 2: Mass Spectrometry - Unveiling Molecular Weight and Composition
Mass spectrometry (MS) is an essential tool for determining the molecular weight of the adduct and confirming its elemental composition.
-
Expertise & Experience: Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common ionization techniques for analyzing boronic acid adducts.[6] A significant challenge in the MS analysis of boronic acids is their propensity to form cyclic anhydrides (boroxines) or other oligomeric species.[7][8] To circumvent this, derivatization with a diol can stabilize the boronic acid as a boronate ester prior to analysis.[6] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the confident determination of the adduct's elemental formula.
-
Trustworthiness: The observation of the molecular ion peak corresponding to the expected mass of the adduct, along with its characteristic isotopic distribution pattern for boron (¹⁰B and ¹¹B), provides strong evidence for the formation of the desired product. Fragmentation analysis (MS/MS) can further confirm the structure by identifying characteristic fragment ions.[6]
Section 3: X-ray Crystallography - The Definitive Solid-State Structure
For adducts that can be crystallized, single-crystal X-ray diffraction provides the most definitive and unambiguous structural information.
-
Expertise & Experience: X-ray crystallography yields a three-dimensional model of the adduct, revealing precise bond lengths, bond angles, and the overall molecular conformation in the solid state.[9][10] This technique is particularly powerful for elucidating the stereochemistry of the adduct and identifying subtle intramolecular and intermolecular interactions, such as hydrogen bonds.[11][12]
-
Trustworthiness: The resulting crystal structure is a direct visualization of the molecule, leaving no ambiguity about its connectivity and geometry. It serves as the "gold standard" for structural confirmation and can be used to validate the interpretations of spectroscopic data obtained in solution.
Comparative Summary of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| ¹¹B NMR Spectroscopy | Direct evidence of boron hybridization state (trigonal vs. tetrahedral).[13] | Rapid and quantitative for solution-state analysis. | Requires a dedicated NMR spectrometer with a boron probe. |
| ¹H & ¹³C NMR Spectroscopy | Detailed structural information of the organic framework. | Provides comprehensive connectivity and stereochemical insights. | Can have complex spectra for large molecules. |
| Mass Spectrometry | Molecular weight and elemental composition.[14] | High sensitivity and accuracy. | Prone to in-source reactions like boroxine formation.[7] |
| X-ray Crystallography | Unambiguous 3D structure in the solid state.[9][11] | Provides the most definitive structural proof. | Requires a single crystal of sufficient quality. |
Experimental Protocols
Protocol 1: NMR Spectroscopic Analysis of a (4-Hydroxy-2-methoxyphenyl)boronic Acid Adduct with a Diol
-
Sample Preparation:
-
Dissolve (4-Hydroxy-2-methoxyphenyl)boronic acid (1 equivalent) in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).
-
Acquire a ¹H and ¹¹B NMR spectrum of the free boronic acid.
-
Add the diol (1-1.2 equivalents) to the NMR tube.
-
Gently mix the solution and allow it to equilibrate for 10-15 minutes at room temperature.
-
-
NMR Data Acquisition:
-
Acquire ¹H, ¹³C, and ¹¹B NMR spectra of the reaction mixture.
-
For detailed structural assignment, acquire 2D NMR spectra (COSY, HSQC).
-
-
Data Analysis:
-
In the ¹¹B NMR spectrum, look for the appearance of a new signal at a higher field (typically 5-15 ppm) and a decrease in the intensity of the free boronic acid signal (around 28-30 ppm).
-
In the ¹H NMR spectrum, analyze the shifts of the aromatic and diol protons to confirm the formation of the boronate ester.
-
Integrate the signals in the ¹¹B NMR spectrum to determine the ratio of free boronic acid to the adduct.
-
Protocol 2: Mass Spectrometric Analysis
-
Sample Preparation:
-
Prepare a dilute solution (e.g., 10 µg/mL) of the pre-formed adduct in a suitable solvent (e.g., methanol, acetonitrile).
-
Alternatively, for in-situ adduct formation, a matrix like 2,5-dihydroxybenzoic acid (DHB) can be used in MALDI-MS, which can also act as a derivatizing agent.[6]
-
-
MS Data Acquisition:
-
Infuse the sample into an ESI or MALDI mass spectrometer.
-
Acquire the mass spectrum in both positive and negative ion modes to determine the optimal ionization conditions.
-
Perform HRMS to obtain an accurate mass measurement.
-
If possible, perform MS/MS on the parent ion of the adduct to obtain fragmentation data.
-
-
Data Analysis:
-
Identify the molecular ion peak corresponding to the calculated mass of the adduct.
-
Confirm the presence of the characteristic boron isotopic pattern.
-
Use the accurate mass measurement to determine the elemental composition.
-
Analyze the fragmentation pattern to further support the proposed structure.
-
Visualization of Key Concepts
Caption: Formation of a cyclic boronate ester adduct.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (4-Hydroxy-2-methoxyphenyl)boronic acid
For researchers and professionals in drug development, the synthesis of novel compounds is a daily reality. Equally routine, yet critically important, is the management of chemical waste. Arylboronic acids, invaluable reagents in modern organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, require meticulous handling and disposal. Their potential as weak mutagens necessitates a disposal protocol grounded in safety, regulatory compliance, and environmental stewardship.[1]
This guide provides a comprehensive, step-by-step procedure for the proper disposal of (4-Hydroxy-2-methoxyphenyl)boronic acid, moving beyond simple instructions to explain the scientific rationale behind each recommendation. Our objective is to empower laboratory personnel with the knowledge to manage this chemical waste stream safely and effectively, ensuring a secure research environment.
Part 1: Hazard Identification and Risk Assessment
Based on this data, (4-Hydroxy-2-methoxyphenyl)boronic acid should be presumed to pose the following risks:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[2][3]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2][3]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[2][3]
Furthermore, the broader class of arylboronic acids has been identified as potentially genotoxic, making it imperative to prevent their release into the environment and minimize personnel exposure.[1] This toxicological profile dictates that this compound must be treated as hazardous chemical waste .
| Hazard Classification | GHS Hazard Statement | Required Personal Protective Equipment (PPE) |
| Skin Irritation | H315: Causes skin irritation | Chemical-resistant gloves (e.g., nitrile) |
| Eye Irritation | H319: Causes serious eye irritation | Tightly fitting safety goggles or face shield[4] |
| Respiratory Irritation | H335: May cause respiratory irritation | Use within a certified chemical fume hood |
| General Handling | Not applicable | Lab coat or chemical-resistant apron[4] |
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of (4-Hydroxy-2-methoxyphenyl)boronic acid is not a single action but a systematic process. Adherence to this workflow is essential for compliance with regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][6][7]
Step 1: Waste Segregation and Collection
The cardinal rule of chemical waste management is proper segregation.[7]
-
Do Not Mix: Never combine (4-Hydroxy-2-methoxyphenyl)boronic acid waste with other chemical waste streams unless explicitly directed by your institution's Environmental Health & Safety (EHS) department.[4] Incompatible mixtures can lead to dangerous chemical reactions.[8]
-
Solid Waste: Carefully sweep or scoop solid (4-Hydroxy-2-methoxyphenyl)boronic acid and any contaminated materials (e.g., weighing paper, contaminated gloves) directly into a designated hazardous waste container.[9] Avoid creating dust.[2]
-
Liquid Waste: For solutions containing the compound, pour the liquid into a designated, compatible liquid waste container using a funnel to prevent spills.[4]
-
Drain Disposal is Prohibited: Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.[4][10]
Step 2: Container Selection and Labeling
Proper containment and labeling are mandated by the EPA's Resource Conservation and Recovery Act (RCRA) and are critical for safety and compliance.[6]
-
Container Choice: Use a container made of a compatible material, such as high-density polyethylene (HDPE) or glass, that can be securely sealed.[4] The container must be in good condition and free of leaks.
-
Labeling: The container must be labeled clearly at all times. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "(4-Hydroxy-2-methoxyphenyl)boronic acid"
-
A clear indication of the hazards (e.g., "Irritant")
-
The date accumulation started.
-
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
Laboratories are permitted to temporarily store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[6]
-
Location: The SAA must be under the control of the laboratory personnel.
-
Container Management: Waste containers must be kept closed at all times except when adding waste.[6] This is a common point of failure in regulatory inspections and is crucial for preventing the release of vapors and avoiding spills.
Step 4: Arranging Final Disposal
The ultimate disposal of hazardous waste must be handled by trained professionals.
-
Contact EHS: When the waste container is full, or if you are approaching your institution's time limit for SAA storage, contact your EHS department or the designated hazardous waste disposal contractor.[4]
-
Professional Removal: Do not attempt to transport the waste off-site yourself. A licensed hazardous waste transporter must be used to move the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[11]
Part 3: Emergency Procedures - Spill Management
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the area and restrict access. If the spill is large or in a poorly ventilated area, evacuate the laboratory.[4]
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in the table above.
-
Contain the Spill:
-
For Solid Spills: Gently cover the powder with a damp paper towel to avoid aerosolization. Carefully scoop the material into your hazardous waste container.
-
For Liquid Spills: Use an inert absorbent material like vermiculite, sand, or a chemical spill pillow to absorb the liquid.[4]
-
-
Decontaminate: Clean the spill area thoroughly with soap and water.[4] All cleaning materials (absorbents, paper towels, gloves) must be collected and disposed of as hazardous waste.[4]
-
Report: Report the spill to your laboratory supervisor and your institution's EHS department, as per your facility's Chemical Hygiene Plan.[12]
Disposal Workflow Diagram
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Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
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OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling (4-Hydroxy-2-methoxyphenyl)boronic acid
This document provides essential safety and operational guidance for the handling of (4-Hydroxy-2-methoxyphenyl)boronic acid. Tailored for researchers, scientists, and professionals in drug development, this guide moves beyond mere procedural lists to instill a deep understanding of the "why" behind each safety measure. Our commitment is to empower you with the knowledge to foster a culture of safety and excellence in your laboratory.
Understanding the Risks: A Proactive Approach to Safety
The primary hazards associated with solid (4-Hydroxy-2-methoxyphenyl)boronic acid are:
-
Eye Irritation: The compound can cause serious eye irritation upon contact[2][3][4].
-
Skin Irritation: Direct contact with the skin may lead to irritation[1][2][3][4].
-
Respiratory Tract Irritation: Inhalation of dust particles can irritate the respiratory system[1][2][3][4].
A foundational principle of laboratory safety is the "Hierarchy of Controls." This framework prioritizes the most effective measures for risk mitigation.
Caption: Hierarchy of Controls for Chemical Handling.
While elimination or substitution of (4-Hydroxy-2-methoxyphenyl)boronic acid may not always be practical, the subsequent levels of control—engineering, administrative, and PPE—are paramount for ensuring a safe working environment.
Essential Personal Protective Equipment (PPE)
The following table outlines the minimum PPE requirements for handling (4-Hydroxy-2-methoxyphenyl)boronic acid. The rationale for each piece of equipment is grounded in preventing the specific hazards identified for this class of compounds.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[1][5][6] | Protects eyes from airborne dust particles and accidental splashes, which can cause serious irritation.[2][3][4][5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[1][5][6] | Prevents direct skin contact, which can lead to irritation.[2][3][4][5] Gloves should be inspected before each use and changed immediately if contaminated. |
| Body Protection | A flame-resistant lab coat, fully buttoned, worn over long pants and closed-toe shoes.[5] | Protects the skin on the body and arms from accidental spills and contact with the chemical. |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask).[5][6] | Required when handling the solid compound, especially when there is a potential for dust generation, to prevent inhalation and subsequent respiratory tract irritation.[2][5][7] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational protocol is critical for minimizing risk.
1. Preparation and Engineering Controls:
-
Work Area: Conduct all work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust.[6][8]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[6]
-
Housekeeping: Maintain a clean and uncluttered workspace to prevent accidental spills and contamination.
2. Donning PPE: A Deliberate Sequence
The order in which you put on your PPE is crucial for ensuring its effectiveness.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
